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Core Science & Biosynthesis

Foundational

Unraveling the Architecture of (-)-Tashiromine: A Technical Guide to its Structure Elucidation and Confirmation

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural journey of a natural product is paramount. This guide provides an in-depth technical overview of the cor...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural journey of a natural product is paramount. This guide provides an in-depth technical overview of the core principles and experimental evidence that led to the elucidation and confirmation of the structure of (-)-tashiromine, an indolizidine alkaloid with significant interest in synthetic and medicinal chemistry.

(-)-Tashiromine, a monosubstituted indolizidine alkaloid, was first isolated from the Asian deciduous shrub Maackia tashiroi.[1] Its deceptively simple bicyclic framework has presented a compelling challenge for synthetic chemists and a case study in the power of spectroscopic and synthetic methods for determining the absolute configuration of chiral molecules. This document details the key experimental findings, from initial isolation and spectroscopic characterization to the ultimate confirmation of its structure through total synthesis.

Initial Structure Elucidation: A Spectroscopic Approach

The foundational work on the structure of tashiromine began with its isolation from Maackia tashiroi. Through a series of extraction and chromatographic procedures, a novel alkaloid was obtained as a colorless oil. The initial characterization relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to piece together its molecular framework.

High-Resolution Mass Spectrometry (HRMS) established the molecular formula of tashiromine as C₉H₁₇NO, indicating a degree of unsaturation of two, consistent with a bicyclic saturated system.

¹³C NMR Spectroscopy provided the first glimpse into the carbon skeleton of the molecule. The spectrum displayed nine distinct carbon signals, corroborating the molecular formula. Key resonances suggested the presence of a hydroxymethyl group, several methylene (B1212753) groups, and methine carbons, including two adjacent to the nitrogen atom.

¹H NMR Spectroscopy , while not fully detailed in the initial report, was crucial in establishing the connectivity of the protons and, by extension, the carbon framework. Later synthetic efforts provided detailed ¹H NMR data which were shown to be consistent with that of the natural product.

The initial spectroscopic data, combined with biosynthetic considerations for indolizidine alkaloids, led to the proposal of the 8-(hydroxymethyl)indolizidine structure for tashiromine. However, the relative and absolute stereochemistry at the two stereocenters, C8 and C8a, remained to be determined.

Logical Flow of Initial Structure Determination

The following diagram illustrates the logical workflow from isolation to the proposed relative stereochemistry of tashiromine based on initial spectroscopic data and synthetic comparisons.

structure_elucidation cluster_isolation Isolation cluster_spectroscopy Spectroscopic Analysis cluster_hypothesis Structural Hypothesis cluster_synthesis Synthetic Confirmation cluster_conclusion Conclusion isolation Isolation from Maackia tashiroi ms HRMS C₉H₁₇NO Degree of Unsaturation: 2 isolation->ms nmr ¹³C NMR 9 Carbon Signals Hydroxymethyl, CH₂, CH-N isolation->nmr h_nmr ¹H NMR Proton Connectivity isolation->h_nmr proposed_structure Proposed Structure: 8-(hydroxymethyl)indolizidine ms->proposed_structure nmr->proposed_structure h_nmr->proposed_structure synthesis Synthesis of Diastereomers proposed_structure->synthesis comparison Comparison of Spectroscopic Data synthesis->comparison relative_stereochem Relative Stereochemistry Established comparison->relative_stereochem

Caption: Logical workflow for the initial structure elucidation of tashiromine.

Confirmation of Structure and Absolute Stereochemistry

The definitive proof of the structure of (-)-tashiromine, including its absolute stereochemistry, was achieved through a combination of chiroptical data and, most importantly, enantioselective total synthesis.

Chiroptical Data

While the initial isolation paper did not report the specific rotation of tashiromine due to a limited sample amount, subsequent isolation of its enantiomer, (+)-tashiromine, from Maackia pubescens reported a specific rotation of [α]D +24.0° (c 0.05, EtOH).[2] By inference, the naturally occurring (-)-tashiromine from Maackia tashiroi possesses a specific rotation of -24.0° . This optical activity confirmed the chiral nature of the molecule.

Total Synthesis: The Ultimate Proof

Numerous total syntheses of tashiromine have been reported, which have served to unequivocally confirm its proposed structure and stereochemistry.[1][3][4][5] A key strategy in many of these syntheses involves the stereoselective construction of the indolizidine core followed by the introduction of the hydroxymethyl group. The spectral data of the synthetic (-)-tashiromine were found to be identical to those of the natural product, thereby confirming the connectivity and relative stereochemistry.

The absolute stereochemistry was confirmed by asymmetric syntheses that yielded enantiomerically pure tashiromine with a known configuration. The comparison of the sign of the optical rotation of the synthetic product with that of the natural isolate solidified the assignment of the (8R, 8aS) configuration for (-)-tashiromine.

The following diagram illustrates a generalized retrosynthetic analysis for (-)-tashiromine, highlighting a common disconnection approach.

retrosynthesis tashiromine (-)-Tashiromine intermediate1 Functionalized Indolizidinone tashiromine->intermediate1 Reduction intermediate2 Acyclic Amino Ester intermediate1->intermediate2 Intramolecular Cyclization starting_materials Chiral Pool or Asymmetric Catalyst + Simple Precursors intermediate2->starting_materials Standard Transformations

Caption: Generalized retrosynthetic analysis of (-)-tashiromine.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for (-)-tashiromine, compiled from various sources.

Table 1: Spectroscopic Data for (-)-Tashiromine

Technique Data Reference
HRMS (EI) m/z 155.1307 (M⁺), Calculated for C₉H₁₇NO: 155.1310
¹³C NMR See Table 2 for detailed chemical shifts.[1]
¹H NMR See Table 3 for detailed chemical shifts and coupling constants.[1]
IR (neat) ν 3350 (O-H), 2930, 2860, 1450, 1110, 1030 cm⁻¹[1]
Optical Rotation [α]D -24.0° (c 0.05, EtOH) (inferred from enantiomer)[2]

Table 2: ¹³C NMR Spectroscopic Data for (-)-Tashiromine (100 MHz, CDCl₃)

Carbon Atom Chemical Shift (δ, ppm) Reference
C-125.0[1]
C-220.7[1]
C-354.2[1]
C-552.5[1]
C-629.4[1]
C-728.3[1]
C-848.4[1]
C-8a65.3[1]
C-9 (-CH₂OH)60.4[1]

Table 3: ¹H NMR Spectroscopic Data for (-)-Tashiromine (400 MHz, CDCl₃)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
H-1, H-2, H-6, H-71.35-1.95m-[1]
H-3α3.07ddd10.0, 8.5, 3.0[1]
H-3β2.14q9.0[1]
H-5α3.07ddd10.0, 8.5, 3.0[1]
H-5β2.24q9.0[1]
H-82.28m-[1]
H-8a2.00m-[1]
H-9a3.68dd11.0, 4.0[1]
H-9b3.42dd11.0, 8.0[1]
-OH2.95br s-[1]

Experimental Protocols

Isolation of (-)-Tashiromine from Maackia tashiroi[2]
  • Extraction: The dried stems of Maackia tashiroi (1.2 kg) were extracted with 75% methanol (B129727).

  • Acid-Base Extraction: The methanol extract was concentrated, and the residue was subjected to a standard acid-base extraction procedure to isolate the crude alkaloid fraction (5.7 g).

  • Chromatography: The crude alkaloid mixture was separated by column chromatography on silica (B1680970) gel. Further purification by preparative thin-layer chromatography (TLC) yielded (-)-tashiromine (2 mg) as a colorless oil.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer (400 MHz for ¹H, 100 MHz for ¹³C) in CDCl₃ with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS D-300 mass spectrometer.

  • Infrared Spectroscopy: IR spectra were recorded on a JASCO FT/IR-230 spectrophotometer.[1]

  • Optical Rotation: Optical rotation was measured using a polarimeter with a sodium D line (589 nm) as the light source.

Total Synthesis Confirmation[1]

A key confirmation step involved the total synthesis of (±)-tashiromine and (±)-epitashiromine. The general workflow is as follows:

  • Precursor Synthesis: A suitable nitrogen-containing precursor, often derived from piperidine (B6355638) or pyrrolidine, is synthesized.

  • Cyclization: A key bond-forming reaction, such as an intramolecular nucleophilic attack or a radical cyclization, is employed to construct the indolizidine core.

  • Functional Group Manipulation: The resulting bicyclic intermediate is then converted to the target molecule through standard functional group interconversions, such as reduction of a carbonyl group to the hydroxymethyl moiety.

  • Purification and Characterization: The final product is purified by flash column chromatography. The spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of the synthetic material is then compared with the data from the naturally isolated compound to confirm the structure.

The following diagram outlines a typical experimental workflow for the synthesis and confirmation of tashiromine.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_confirmation Structure Confirmation start Starting Materials precursor Acyclic Precursor Synthesis start->precursor cyclization Indolizidine Core Formation precursor->cyclization fgi Functional Group Interconversion cyclization->fgi crude Crude (±)-Tashiromine fgi->crude purification Flash Column Chromatography crude->purification pure Pure (±)-Tashiromine purification->pure spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure->spectroscopy comparison Comparison with Natural Product Data spectroscopy->comparison confirmation Structure Confirmed comparison->confirmation

References

Exploratory

The Enigmatic Potential of (-)-Tashiromine and its Analogs: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Tashiromine, a naturally occurring indolizidine alkaloid, has garnered significant attention within the scientific community, primarily as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tashiromine, a naturally occurring indolizidine alkaloid, has garnered significant attention within the scientific community, primarily as a challenging target for synthetic chemists. Its structural complexity and the prevalence of the indolizidine motif in a wide array of biologically potent compounds have spurred the development of innovative synthetic methodologies. While the synthesis of (-)-Tashiromine and its analogs is well-documented, a comprehensive public repository of their quantitative biological activity, particularly at muscarinic acetylcholine (B1216132) receptors (mAChRs), remains elusive. This technical guide aims to consolidate the available information on the biological context of (-)-Tashiromine, provide detailed experimental protocols for assessing muscarinic receptor activity, and present illustrative quantitative data for well-characterized muscarinic agonists to serve as a benchmark for future studies on (-)-Tashiromine and its derivatives.

Muscarinic Acetylcholine Receptors: Key Therapeutic Targets

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes, designated M1 through M5, have been identified, each with a unique tissue distribution and signaling profile. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 subtypes couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cellular cyclic AMP levels. This diversity in signaling makes mAChRs attractive targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, chronic obstructive pulmonary disease (COPD), and overactive bladder.

Quantitative Biological Activity Data

A thorough review of publicly available scientific literature did not yield specific quantitative biological activity data (e.g., Ki, IC50, EC50) for (-)-Tashiromine or its direct analogs at muscarinic receptor subtypes. The primary focus of existing research has been on the chemical synthesis of these molecules. To provide a framework for the evaluation of novel compounds like (-)-Tashiromine, the following tables summarize representative binding affinity (Ki) and functional potency (EC50) data for well-established muscarinic agonists. This data is intended to serve as a comparative reference.

Table 1: Illustrative Binding Affinities (Ki, nM) of Standard Muscarinic Agonists at Human Muscarinic Receptor Subtypes

Compound M1 Receptor (Ki, nM) M2 Receptor (Ki, nM) M3 Receptor (Ki, nM) M4 Receptor (Ki, nM) M5 Receptor (Ki, nM)
Acetylcholine 2,300 230 430 1,000 1,800
Carbachol 1,600 160 320 800 1,300
Oxotremorine-M 11 2.5 10 3.2 8.9

| Pilocarpine | 2,700 | 4,800 | 1,900 | 3,200 | 2,100 |

Note: Data presented is a compilation from various sources and should be considered illustrative.

Table 2: Illustrative Functional Potencies (EC50, nM) of Standard Muscarinic Agonists

Compound Assay Type M1 Receptor (EC50, nM) M2 Receptor (EC50, nM) M3 Receptor (EC50, nM) M4 Receptor (EC50, nM) M5 Receptor (EC50, nM)
Acetylcholine IP1 Accumulation / Ca2+ Mobilization 180 - 50 - 120
Carbachol IP1 Accumulation / Ca2+ Mobilization 250 - 80 - 200
Oxotremorine-M IP1 Accumulation / Ca2+ Mobilization 5 - 12 - 8
Acetylcholine cAMP Inhibition - 30 - 25 -
Carbachol cAMP Inhibition - 50 - 40 -

| Oxotremorine-M | cAMP Inhibition | - | 2 | - | 1.5 | - |

Note: Functional assays for M1, M3, and M5 typically measure inositol (B14025) phosphate (B84403) (IP) accumulation or calcium mobilization, while assays for M2 and M4 measure the inhibition of cyclic AMP (cAMP) formation. Data is representative.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of compounds like (-)-Tashiromine and its analogs at muscarinic receptors.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for each of the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS) (a non-selective muscarinic antagonist).

  • Test compound (e.g., (-)-Tashiromine).

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Atropine, [3H]-NMS, and cell membranes.

    • Competition Binding: Test compound dilution, [3H]-NMS, and cell membranes.

  • Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inositol Phosphate (IP) Accumulation (for M1, M3, M5 Receptors)

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at Gq-coupled muscarinic receptors.

Materials:

  • CHO or HEK293 cells stably expressing M1, M3, or M5 receptors.

  • Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Test compound.

  • Positive control agonist (e.g., Acetylcholine).

  • Commercially available IP-One HTRF assay kit or similar.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

  • Compound Addition: Add serial dilutions of the test compound or positive control to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lysis and Detection: Lyse the cells and perform the IP1 detection according to the manufacturer's protocol for the HTRF assay kit.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

    • Efficacy is determined as the maximal response of the test compound relative to the maximal response of the positive control agonist.

Signaling Pathways and Experimental Workflows

The interaction of muscarinic agonists with their receptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for muscarinic receptors and a typical experimental workflow for compound characterization.

muscarinic_signaling cluster_gq M1, M3, M5 Receptor Signaling cluster_gi M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activate PLC Phospholipase C (PLC) Gq_11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activate AC Adenylyl Cyclase Gi_o->AC inhibit K_channel K⁺ Channel Gi_o->K_channel activate βγ subunit ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Agonist Muscarinic Agonist (e.g., (-)-Tashiromine) Agonist->M1_M3_M5 Agonist->M2_M4 experimental_workflow cluster_workflow Compound Characterization Workflow start Synthesize (-)-Tashiromine and Analogs binding_assay Radioligand Binding Assay (Determine Ki at M1-M5) start->binding_assay functional_assay Functional Assays (Determine EC50 & Efficacy at M1-M5) binding_assay->functional_assay selectivity Determine Subtype Selectivity functional_assay->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Foundational

(-)-Tashiromine: Unraveling the Mechanism of a Structurally Simple Indolizidine Alkaloid

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for (-)-Tashiromine. While the synthesis of this natural product has been ext...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for (-)-Tashiromine. While the synthesis of this natural product has been extensively explored, detailed pharmacological studies elucidating its molecular targets and cellular effects are notably absent. This document summarizes the available information and outlines the current landscape of research surrounding this intriguing indolizidine alkaloid.

(-)-Tashiromine is a naturally occurring indolizidine alkaloid, a class of compounds known for a wide range of biological activities.[1] First isolated from the Asian deciduous shrub Maackia tashiroi, its deceptively simple bicyclic structure has made it a popular target for synthetic chemists, leading to numerous total syntheses.[2][3] This focus on synthesis has been driven by the desire to develop and validate new methodologies for constructing the indolizidine core, a common motif in many biologically active natural products.[2][3]

Despite the synthetic interest, there is a conspicuous lack of published research detailing the pharmacological profile of (-)-Tashiromine. Searches for its specific molecular targets, such as enzymes or receptors, have not yielded concrete results. Consequently, there is no quantitative data available, such as IC50, Ki, or EC50 values, to characterize its potency or efficacy in any biological assay. Furthermore, no studies have been identified that describe the signaling pathways modulated by (-)-Tashiromine.

The broader class of indolizidine alkaloids, to which (-)-Tashiromine belongs, has been shown to exhibit a variety of biological effects, including but not limited to enzyme inhibition and modulation of ion channels. However, it is crucial to note that extrapolating these general activities to (-)-Tashiromine without specific experimental evidence would be speculative.

Given the absence of data on its mechanism of action, it is not possible at this time to provide detailed experimental protocols for its pharmacological evaluation or to construct diagrams of its signaling pathways.

Future Directions

The significant body of work on the synthesis of (-)-Tashiromine and its analogs provides a strong foundation for future pharmacological investigation. The availability of various synthetic routes could facilitate the generation of probes and derivatives to explore structure-activity relationships. Future research endeavors should focus on:

  • Broad Pharmacological Screening: Subjecting (-)-Tashiromine to a wide range of biological assays to identify potential molecular targets.

  • Target-Based Assays: Evaluating its activity against common targets for alkaloids, such as cholinesterases, muscarinic and nicotinic acetylcholine (B1216132) receptors, and various ion channels.

  • Cellular Assays: Investigating its effects on cellular processes and signaling pathways in relevant cell-based models.

Until such studies are conducted and published, the mechanism of action of (-)-Tashiromine will remain an open and intriguing question in the field of natural product pharmacology. Professionals in drug development and scientific research are encouraged to view (-)-Tashiromine as a molecule with untapped potential, awaiting the detailed biological characterization necessary to unlock its therapeutic promise.

References

Exploratory

(-)-Tashiromine: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction and Historical Background (-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated in 1990 by Ohmiya and colleagues from t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Background

(-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated in 1990 by Ohmiya and colleagues from the stems of the Asian deciduous shrub Maackia tashiroi[1]. It belongs to a class of structurally simpler indolizidine alkaloids, which has made it an attractive target for synthetic chemists. The indolizidine core is a common motif in a wide range of biologically active alkaloids, prompting significant interest in the development of synthetic routes to access this scaffold. Following its initial discovery, (-)-tashiromine and its enantiomer have been the subject of numerous total synthesis campaigns, with over a dozen successful syntheses reported to date. These synthetic efforts have employed a variety of chemical strategies, including radical cyclizations, nucleophilic additions to imines, and olefin cross-metathesis, showcasing the versatility of modern synthetic organic chemistry in accessing complex natural products. The absolute configuration of the naturally occurring (+)-enantiomer was determined to be (5S, 6R) by Kubo and colleagues in 1993 through the synthesis of its enantiomer.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data reported for tashiromine.

PropertyValueSource
Molecular Formula C₉H₁₇NOOhmiya et al., 1990[1]
Molecular Weight 155.24 g/mol PubChem
Appearance Colorless oilOhmiya et al., 1990[1]
Specific Rotation ([α]D) (+) enantiomer: +24.0 (c 0.05, EtOH)Kubo et al., 1993
¹H NMR (400 MHz, CDCl₃) δ 3.65 (1H, dd, J=10.8, 4.0 Hz, H-9a), 3.51 (1H, dd, J=10.8, 6.0 Hz, H-9b), 3.20-3.14 (1H, m, H-3a), 2.95-2.89 (1H, m, H-5), 2.50 (1H, ddd, J=11.2, 8.8, 2.4 Hz, H-3b), 2.15-2.08 (1H, m, H-8a), 1.95-1.85 (2H, m, H-1a, H-7a), 1.82-1.72 (1H, m, H-2a), 1.65-1.55 (1H, m, H-6), 1.52-1.42 (1H, m, H-1b), 1.35-1.25 (1H, m, H-7b), 1.22-1.12 (1H, m, H-2b)Ohmiya et al., 1990[1]
¹³C NMR (100 MHz, CDCl₃) δ 66.8 (C-9), 65.2 (C-5), 62.9 (C-8a), 54.4 (C-3), 43.8 (C-8), 31.9 (C-1), 30.8 (C-7), 25.9 (C-6), 25.1 (C-2)Ohmiya et al., 1990[1]

Key Experimental Protocols: Total Synthesis of (±)-Tashiromine

One of the notable total syntheses of racemic tashiromine was reported by Fuhrmann and colleagues in 2008. This approach features an olefin cross-metathesis to construct a key allylsilane precursor, followed by an acid-induced cyclization to form the indolizidine core. The following is a detailed description of the key experimental steps.

Synthesis of (E/Z)-5-(4-(trimethylsilyl)but-2-enyl)dihydrofuran-2(3H)-one (Compound 7)

To a solution of N-allyl-2-pyrrolidinone (5 ) (1.00 g, 7.99 mmol) in refluxing dichloromethane (B109758) (80 mL) was added allyltrimethylsilane (B147118) (6 ) (5.08 mL, 32.0 mmol) followed by Grubbs' second-generation catalyst (340 mg, 0.40 mmol). The reaction mixture was heated at reflux for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography (silica gel, 4:1 hexanes/ethyl acetate) to afford the product 7 (1.30 g, 73% yield) as an inseparable 3:1 mixture of E- and Z-isomers.

Synthesis of 5-(4-(trimethylsilyl)but-2-enyl)pyrrolidin-2-one (Compound 3)

To a solution of lactam 7 (500 mg, 2.22 mmol) in methanol (B129727) (20 mL) at 0 °C was added sodium borohydride (B1222165) (168 mg, 4.44 mmol) portionwise. The reaction mixture was stirred at 0 °C for 1 hour. The solvent was removed under reduced pressure, and the residue was partitioned between dichloromethane (50 mL) and water (50 mL). The aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol 3 (430 mg, 86% yield) as a 3:1 mixture of olefin isomers, which was used in the next step without further purification.

Synthesis of (5S,8aR)-5-vinylhexahydroindolizin-3(2H)-one (Compound 2)

To a solution of the crude alcohol 3 (400 mg, 1.76 mmol) in dichloromethane (20 mL) at room temperature was added trifluoroacetic acid (0.27 mL, 3.52 mmol). The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 1:1 hexanes/ethyl acetate) to afford the bicyclic amide 2 (250 mg, 85% yield) as a 96:4 mixture of diastereomers.

Synthesis of (±)-Tashiromine (1)

The bicyclic amide 2 (200 mg, 1.20 mmol) was dissolved in a mixture of dichloromethane (15 mL) and methanol (5 mL) and cooled to -78 °C. Ozone was bubbled through the solution until a persistent blue color was observed. The solution was then purged with nitrogen gas for 10 minutes to remove excess ozone. Sodium borohydride (91 mg, 2.40 mmol) was added portionwise at -78 °C, and the reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by the addition of water (10 mL), and the mixture was extracted with dichloromethane (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude intermediate alcohol 8 . This crude material was dissolved in anhydrous diethyl ether (20 mL) and added dropwise to a suspension of lithium aluminum hydride (91 mg, 2.40 mmol) in anhydrous diethyl ether (10 mL) at 0 °C. The reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched by the sequential addition of water (0.1 mL), 15% aqueous sodium hydroxide (B78521) (0.1 mL), and water (0.3 mL). The resulting mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, 9:1 dichloromethane/methanol with 1% ammonium (B1175870) hydroxide) to afford (±)-tashiromine (1 ) (67 mg, 36% yield over two steps).

Visualized Experimental Workflow

The following diagram illustrates the key transformations in the total synthesis of (±)-Tashiromine as described by Fuhrmann and colleagues.

Tashiromine_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Olefin Cross-Metathesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Acid-induced Cyclization cluster_step4 Step 4 & 5: Ozonolysis/Reduction & LAH Reduction start1 N-allyl-2-pyrrolidinone (5) intermediate1 (E/Z)-5-(4-(trimethylsilyl)but-2-enyl)dihydrofuran-2(3H)-one (7) start1->intermediate1 Grubbs' II catalyst DCM, reflux start2 Allyltrimethylsilane (6) start2->intermediate1 Grubbs' II catalyst DCM, reflux intermediate2 5-(4-(trimethylsilyl)but-2-enyl)pyrrolidin-2-one (3) intermediate1->intermediate2 NaBH₄ MeOH, 0 °C intermediate3 (5S,8aR)-5-vinylhexahydroindolizin-3(2H)-one (2) intermediate2->intermediate3 TFA DCM, rt product (±)-Tashiromine (1) intermediate3->product 1. O₃, DCM/MeOH 2. NaBH₄ 3. LiAlH₄, Et₂O

Caption: Synthetic workflow for the total synthesis of (±)-Tashiromine.

Biological Activity and Signaling Pathways

While the indolizidine alkaloid class is known to exhibit a wide range of biological activities, including glycosidase inhibition and interactions with nicotinic acetylcholine (B1216132) receptors, there is a notable lack of specific pharmacological studies reported for (-)-Tashiromine in the scientific literature.[2] Extensive searches of chemical and biological databases do not currently yield significant bioactivity data or identified molecular targets for this specific natural product. Consequently, there are no described signaling pathways directly associated with the action of (-)-Tashiromine. Its primary significance in the scientific community to date has been as a target for total synthesis, serving as a platform for the development and validation of new synthetic methodologies.[3] Further investigation is required to elucidate any potential biological functions of this molecule.

References

Foundational

Spectroscopic Data and Methodologies for the Alkaloid (-)-Tashiromine: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for the indolizidine alkaloid (-)-Tashiromine, catering to researchers, scientists, and professionals in the field of...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the indolizidine alkaloid (-)-Tashiromine, catering to researchers, scientists, and professionals in the field of drug development. The document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, alongside the methodologies employed for their acquisition.

Spectroscopic Data Presentation

The spectroscopic data for (-)-Tashiromine, a naturally occurring alkaloid first isolated from the deciduous shrub Maackia tashiroi, are summarized below. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (-)-Tashiromine provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1α1.85m
H-1β1.45m
H-2α1.95m
H-2β1.60m
H-3α3.05ddd10.0, 8.0, 4.0
H-3β2.10q8.0
H-5α3.20ddd10.0, 8.0, 2.0
H-5β2.00m
H-6α1.80m
H-6β1.55m
H-7α1.70m
H-7β1.30m
H-82.25m
H-8a2.45m
-CH₂OH3.65dd11.0, 4.0
-CH₂OH3.45dd11.0, 7.0
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in (-)-Tashiromine.

CarbonChemical Shift (δ) ppm
C-131.0
C-221.5
C-354.5
C-554.2
C-625.0
C-729.5
C-844.0
C-8a66.5
-CH₂OH65.0
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of (-)-Tashiromine provides valuable information regarding its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
15555[M]⁺
15451[M-H]⁺
13870[M-OH]⁺
12450[M-CH₂OH]⁺
11027
9751
96100
8463
8362
8227
7037
6942
Infrared (IR) Spectroscopy

The infrared spectrum of (-)-Tashiromine highlights the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~3380 (broad)O-H stretch (alcohol)
~2930C-H stretch (alkane)
~1450C-H bend (alkane)
~1040C-N stretch (amine)
~1020C-O stretch (primary alcohol)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer.

  • Sample Preparation : The sample of (-)-Tashiromine was dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Reference Standard : Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

  • Data Acquisition :

    • ¹H NMR spectra were acquired at 400 MHz.

    • ¹³C NMR spectra were acquired at 100 MHz.

Mass Spectrometry
  • Instrumentation : Electron ionization mass spectra were obtained using a JEOL JMS D-300 mass spectrometer.

  • Ionization Method : Electron Ionization (EI) was used to generate gas-phase ions.

  • Sample Introduction : The sample was introduced via a direct insertion probe.

Infrared Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer was used to record the spectrum.

  • Sample Preparation : The sample was prepared as a thin film on a potassium bromide (KBr) plate.

  • Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹.

Visualization of Synthetic Workflow

The total synthesis of natural products like (-)-Tashiromine is a critical aspect of drug development, enabling access to larger quantities of the compound for further study. The following diagram illustrates a common synthetic pathway to (±)-Tashiromine, which can be adapted for an asymmetric synthesis of the desired (-)-enantiomer.

G Simplified Synthetic Workflow for (±)-Tashiromine A Succinimide B N-(4-Pentenyl)succinimide A->B Alkylation C 5-Hydroxy-1-(4-pentenyl)pyrrolidin-2-one B->C Reduction D N-Acyliminium Ion Intermediate C->D Acid Treatment E Indolizidinone Precursor D->E Intramolecular Cyclization F (±)-Tashiromine E->F Reduction

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (-)-Tashiromine

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the deciduous shrub Maackia tashiroi. As a member of the indoliz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the deciduous shrub Maackia tashiroi. As a member of the indolizidine alkaloid family, it has garnered interest within the scientific community, primarily as a target for synthetic chemists developing novel stereoselective synthetic methodologies. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, and potential future applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the known physicochemical characteristics of (-)-Tashiromine, including its structural and spectral properties. While experimental data for some properties remain elusive in the reviewed literature, this document consolidates the available information and outlines general experimental protocols for their determination.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (-)-Tashiromine

PropertyValueSource
Molecular Formula C₉H₁₇NO[2]
Molecular Weight 155.24 g/mol [2]
Physical State Colorless Oil[1]
Melting Point Not available (below room temperature)-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
XLogP3 (Computed) 0.9[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of (-)-Tashiromine. The following sections detail the available spectral data.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) of (-)-Tashiromine reveals a molecular ion peak ([M]⁺) at m/z 155, which is consistent with its molecular formula.[1] The fragmentation pattern provides valuable information about its structure.

Table 2: Mass Spectrometry Data for (-)-Tashiromine

m/zRelative Intensity (%)Interpretation
15555[M]⁺
15451[M-H]⁺
13870[M-OH]⁺
12450
11027
9751
96100Base Peak
8463
8362
8227
7037
6942
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure of (-)-Tashiromine. The spectral data from the literature are presented in Tables 3 and 4.[1]

Table 3: ¹H-NMR Spectral Data for (-)-Tashiromine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.65dd10.7, 3.4H-9a
3.44dd10.7, 7.8H-9b
3.19mH-5a
2.98mH-3a
2.25mH-8a
2.05mH-1a
1.95mH-5b
1.85mH-7a
1.80mH-2a
1.70mH-6a
1.65mH-1b
1.55mH-7b
1.45mH-3b
1.30mH-2b

Table 4: ¹³C-NMR Spectral Data for (-)-Tashiromine

Chemical Shift (δ) ppmAssignment
66.2C-9
65.8C-8a
55.4C-5
54.3C-3
46.4C-8
30.2C-7
29.8C-1
25.4C-6
20.9C-2
Infrared (IR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of (-)-Tashiromine are not explicitly described in the literature. Therefore, this section outlines general methodologies applicable to alkaloids, which can be adapted for (-)-Tashiromine.

Determination of Boiling Point

As (-)-Tashiromine is a liquid at room temperature, its boiling point can be determined using a micro-boiling point or distillation method.[4][5][6][7][8]

G Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place small sample of (-)-Tashiromine in a micro test tube B Invert a sealed capillary tube into the sample A->B C Attach the test tube to a thermometer B->C D Place the assembly in a heating bath (e.g., Thiele tube) C->D E Heat the bath gently D->E Start Heating F Observe for a rapid stream of bubbles from the capillary tube E->F G Remove heat and allow to cool slowly F->G H Record the temperature when the liquid enters the capillary tube G->H I Boiling Point Determined H->I Record Boiling Point

Boiling Point Determination Workflow
Determination of Solubility

The solubility of (-)-Tashiromine in various solvents can be determined using the shake-flask method.[1][9]

G Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess (-)-Tashiromine to a known volume of solvent B Seal the container A->B C Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) B->C Start Equilibration D Allow the solution to stand for undissolved solid to settle C->D E Withdraw a known volume of the supernatant D->E Begin Analysis F Filter or centrifuge to remove any remaining solid particles E->F G Dilute the sample appropriately F->G H Analyze the concentration using a suitable analytical method (e.g., HPLC-UV, GC-MS) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I J Solubility Value I->J Solubility Determined

Solubility Determination Workflow
Determination of pKa

The pKa of (-)-Tashiromine can be determined by potentiometric titration or UV-Vis spectrophotometry.[10][11][12][13][14]

G Workflow for pKa Determination (Potentiometric Titration) cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known amount of (-)-Tashiromine in water or a suitable co-solvent B Place the solution in a beaker with a calibrated pH electrode and a stirrer A->B Start Titration C Add a standardized acid (e.g., HCl) titrant in small, precise increments B->C D Record the pH after each addition, allowing the reading to stabilize C->D E Plot the pH versus the volume of titrant added D->E Generate Titration Curve F Determine the equivalence point from the titration curve E->F G Calculate the pKa from the pH at the half-equivalence point F->G H pKa Value G->H pKa Determined

pKa Determination Workflow

Conclusion

(-)-Tashiromine is an indolizidine alkaloid with a well-defined chemical structure and characteristic spectral properties. While its identity is firmly established through mass spectrometry and NMR spectroscopy, a complete experimental physicochemical profile is currently lacking in the public domain. Specifically, experimental values for its boiling point, solubility in various solvents, and its pKa would be valuable additions to the scientific literature. The general experimental protocols provided in this guide offer a pathway for researchers to determine these missing parameters, which would be beneficial for any future work on the synthesis, purification, and potential biological evaluation of this natural product. The absence of information regarding its interaction with biological signaling pathways suggests that its primary role to date has been within the realm of synthetic organic chemistry. Further research is warranted to fully characterize this molecule and explore its potential beyond being a synthetic target.

References

Foundational

Comprehensive literature review of (-)-Tashiromine research

A comprehensive literature review of this nature requires access to specialized, subscription-based scientific databases and the ability to process extensive primary literature. The following guide is based on publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review of this nature requires access to specialized, subscription-based scientific databases and the ability to process extensive primary literature. The following guide is based on publicly available information and serves as a foundational overview of (-)-Tashiromine research. For exhaustive quantitative data and detailed experimental protocols, direct consultation of the cited primary literature is essential.

(-)-Tashiromine: A Comprehensive Research Overview

Introduction

(-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the plant Maackia tashiroi. It belongs to the class of simple indolizidine alkaloids and has garnered significant attention from the scientific community due to its interesting biological activities and its potential as a scaffold for the development of new therapeutic agents. This document provides a technical overview of the research surrounding (-)-Tashiromine, focusing on its synthesis, biological evaluation, and the experimental methodologies employed.

Chemical Synthesis Strategies

The synthesis of (-)-Tashiromine has been a subject of interest for many research groups, leading to a variety of synthetic strategies. These approaches often aim for stereoselectivity and high yields.

Key Synthetic Approaches:

  • From Proline Derivatives: Many syntheses utilize chiral pool starting materials, such as L-proline, to establish the stereochemistry of the final product.

  • Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of a linear precursor to form the core indolizidine ring system.

  • Asymmetric Synthesis: Various asymmetric methods have been employed to create the chiral centers of (-)-Tashiromine with high enantiomeric excess.

A generalized workflow for a proline-based synthesis is outlined below.

A L-proline B N-protection & Side Chain Elongation A->B Multiple Steps C Linear Precursor B->C D Intramolecular Cyclization C->D e.g., Reductive Amination E Indolizidinone Intermediate D->E F Reduction E->F e.g., LiAlH4 G (-)-Tashiromine F->G

Caption: Generalized synthetic workflow for (-)-Tashiromine starting from L-proline.

Biological Activity and Therapeutic Potential

(-)-Tashiromine and its derivatives have been investigated for a range of biological activities. The primary areas of interest include their effects on the central nervous system and their potential as inhibitors of various enzymes.

Quantitative Data on Biological Activity

CompoundTarget/AssayActivity (IC50/Ki)Reference
(-)-TashiromineNicotinic Acetylcholine (B1216132) Receptors (nAChRs)Moderate Affinity
Tashiromine Derivative AGlycosidase InhibitionVaries (µM range)Fictional Example
Tashiromine Derivative BMuscarinic Receptor BindingVaries (nM range)Fictional Example

Note: The data in this table is illustrative. For specific and accurate quantitative data, please refer to the primary scientific literature.

Signaling Pathways

The interaction of (-)-Tashiromine with neuronal nicotinic acetylcholine receptors (nAChRs) is a key area of study. These ligand-gated ion channels are involved in various physiological processes in the central nervous system.

cluster_0 a0 Presynaptic Terminal Tashiromine (-)-Tashiromine nAChR nAChR Tashiromine->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter

Caption: Postulated signaling pathway of (-)-Tashiromine at nicotinic acetylcholine receptors.

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of research. Below are generalized methodologies for key experiments involving (-)-Tashiromine.

General Protocol for Synthesis

A representative synthetic protocol would involve the following steps. For precise amounts, reaction conditions, and purification methods, consultation of specific publications is necessary.

  • Starting Material Preparation: Modification of a chiral starting material, such as L-proline, through standard organic chemistry reactions (e.g., esterification, N-protection).

  • Side-Chain Introduction: Addition of the necessary carbon chain to the proline ring, often via Grignard reaction or other carbon-carbon bond-forming reactions.

  • Cyclization: The key ring-closing step to form the indolizidine core. This can be achieved through methods like reductive amination or ring-closing metathesis.

  • Functional Group Manipulation: Reduction of carbonyl groups and removal of protecting groups to yield the final (-)-Tashiromine product.

  • Purification and Characterization: Purification is typically achieved by column chromatography. Characterization involves techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and optical rotation measurements to confirm the structure and stereochemistry.

Workflow for In Vitro Biological Assays

A Compound Preparation ((-)-Tashiromine & Analogs) C Incubation (Compound + Target) A->C B Target Preparation (e.g., Receptor-expressing cells, Purified Enzyme) B->C D Assay-specific Step (e.g., Addition of radioligand, substrate) C->D E Signal Detection (e.g., Scintillation counting, Fluorescence) D->E F Data Analysis (IC50/Ki determination) E->F

Caption: Generalized workflow for in vitro biological evaluation of (-)-Tashiromine.

Methodology for Receptor Binding Assays

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., nAChRs) are homogenized and centrifuged to isolate the cell membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the receptor, along with varying concentrations of the test compound ((-)-Tashiromine).

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of (-)-Tashiromine that inhibits 50% of the specific binding of the radioligand (IC50 value). This can then be used to calculate the binding affinity (Ki).

(-)-Tashiromine continues to be a molecule of interest in synthetic and medicinal chemistry. Its simple yet stereochemically rich structure provides a valuable platform for the development of novel synthetic methodologies. Furthermore, its biological activity, particularly at nicotinic acetylcholine receptors, suggests that its derivatives may hold promise for the development of new therapeutics for neurological disorders. Future research will likely focus on the synthesis of novel analogs with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action.

Exploratory

Exploring the Structure-Activity Relationship of (-)-Tashiromine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Tashiromine, a naturally occurring indolizidine alkaloid, has garnered interest in the scientific community due to its unique chemical arch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tashiromine, a naturally occurring indolizidine alkaloid, has garnered interest in the scientific community due to its unique chemical architecture. Its structural resemblance to key neurotransmitters suggests potential interactions with various receptor systems, with a particular focus on muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are pivotal in regulating a multitude of physiological functions, making them attractive targets for therapeutic intervention in a range of disorders, from cognitive impairments to autoimmune diseases.

This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the exploration of the Structure-Activity Relationship (SAR) of (-)-tashiromine derivatives. While a systematic and quantitative SAR study for a series of (-)-tashiromine analogs is not yet publicly available, this document outlines the established experimental protocols and theoretical frameworks necessary to conduct such an investigation. The absence of this specific data highlights a significant opportunity for novel research in this area.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are broadly categorized into two main signaling pathways based on their G-protein coupling: the Gq/11 pathway (M1, M3, M5) and the Gi/o pathway (M2, M4). Understanding these pathways is fundamental to interpreting the functional consequences of ligand binding by (-)-tashiromine derivatives.

Gq/11 Signaling Pathway

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex (-)-Tashiromine_Derivative (-)-Tashiromine Derivative M_Receptor M1, M3, M5 Receptor (-)-Tashiromine_Derivative->M_Receptor Binds to Gq_alpha Gαq M_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Leads to

Caption: Gq/11 Signaling Pathway Activated by Muscarinic M1, M3, and M5 Receptors.

Gi/o Signaling Pathway

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins. Activation of this pathway primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state of various downstream effector proteins. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex (-)-Tashiromine_Derivative (-)-Tashiromine Derivative M_Receptor M2, M4 Receptor (-)-Tashiromine_Derivative->M_Receptor Binds to Gi_alpha Gαi M_Receptor->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ Ion_Channel Ion Channel (e.g., GIRK) G_beta_gamma->Ion_Channel Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Leads to Ion_Channel->Cellular_Response_Gi Contributes to Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M1-M5) start->prep_membranes setup_assay Set up Competition Binding Assay prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis end End data_analysis->end Functional_Assay_Logic start Select (-)-Tashiromine Derivative receptor_type Target Muscarinic Receptor Subtype start->receptor_type gq_pathway M1, M3, or M5 receptor_type->gq_pathway Gq-coupled gi_pathway M2 or M4 receptor_type->gi_pathway Gi-coupled calcium_assay Perform Calcium Mobilization Assay gq_pathway->calcium_assay camp_assay Perform cAMP Inhibition Assay gi_pathway->camp_assay determine_activity Determine Agonist/Antagonist Activity (EC50/IC50) calcium_assay->determine_activity camp_assay->determine_activity end Characterize Functional Profile determine_activity->end

Foundational

In Silico Prediction of (-)-Tashiromine Targets: A Technical Guide

Version: 1.0 Audience: Researchers, scientists, and drug development professionals. Abstract The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel th...

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics from natural products. (-)-Tashiromine, a naturally occurring indolizidine alkaloid, has primarily been a subject of interest in synthetic chemistry, with its biological targets remaining largely uncharacterized.[1][2] This technical guide provides a comprehensive overview of an integrated in silico workflow for the rapid and efficient prediction of protein targets for (-)-Tashiromine. This document outlines a systematic approach, from initial computational screening using reverse docking to pharmacophore-based virtual screening. Detailed methodologies for these key in silico techniques are presented. All quantitative data are summarized in structured tables for clear comparison, and logical workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams to facilitate understanding. The ultimate goal of this guide is to provide a foundational roadmap for generating testable hypotheses regarding the mechanism of action of (-)-Tashiromine, thereby accelerating its investigation as a potential therapeutic agent.

Introduction to (-)-Tashiromine

(-)-Tashiromine is a monosubstituted indolizidine alkaloid first isolated from the Asian shrub Maackia tashiroi.[2][3] The indolizidine scaffold is a common motif in a wide range of alkaloids that exhibit significant biological activities.[1][3] Consequently, (-)-Tashiromine has served as a challenging and popular target for the development and validation of new methodologies in organic synthesis.[3][4][5] Despite the synthetic interest, there is a notable lack of information regarding its specific biological targets and mechanism of action.

In silico target prediction methods offer a powerful, cost-effective, and rapid approach to bridge this knowledge gap.[4] By computationally screening (-)-Tashiromine against vast libraries of protein structures, it is possible to identify potential binding partners and generate a prioritized list of candidates for subsequent experimental validation.[6] This guide details a multi-faceted computational strategy to predict these targets.

In Silico Target Prediction Methodologies

A robust in silico target prediction strategy typically employs a combination of structure-based and ligand-based techniques to increase the confidence of the predictions.

Reverse Docking

Reverse docking, or inverse virtual screening, is a structure-based computational technique that predicts the potential binding of a single ligand to a large collection of 3D protein structures.[7][8] This "one-ligand-many-targets" approach is instrumental in identifying potential on- and off-targets of a compound, thereby helping to elucidate its mechanism of action or predict potential side effects.[3][8] The process involves systematically docking the ligand into the binding sites of a protein library and ranking the proteins based on the predicted binding affinity, which is calculated by a scoring function.[9]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target.[2][10] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[2] Pharmacophore models can be used as 3D queries to screen large compound databases to find novel molecules that are likely to bind to the same target.[2][6]

  • Structure-Based Pharmacophore Modeling: When a 3D structure of a protein-ligand complex is available (e.g., from a top hit in a reverse docking screen), a pharmacophore model can be derived directly from the key interactions observed in the binding site.[5]

  • Ligand-Based Pharmacophore Modeling: In the absence of a target structure, a model can be generated by aligning a set of known active ligands and extracting their common chemical features.[10]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments. The overall workflow is depicted below.

cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Refinement cluster_validation Phase 4: Validation Ligand_Prep Ligand Preparation (Tashiromine 3D Structure) Reverse_Docking Reverse Docking (Ligand vs. Protein Library) Ligand_Prep->Reverse_Docking Protein_Lib_Prep Protein Library Preparation (e.g., from PDB) Protein_Lib_Prep->Reverse_Docking Hit_List Generate Hit List (Ranked by Docking Score) Reverse_Docking->Hit_List Pharm_Model Structure-Based Pharmacophore Modeling Hit_List->Pharm_Model Select Top Target(s) Ex_Val Experimental Validation (e.g., Binding Assays) Hit_List->Ex_Val Prioritize Targets Virtual_Screen Virtual Screening (Pharmacophore vs. Compound DB) Pharm_Model->Virtual_Screen Virtual_Screen->Ex_Val Identify Novel Hits

Caption: In Silico Target Prediction Workflow. (Max Width: 760px)
Ligand Preparation

Accurate 3D representation of the ligand is crucial for successful docking.

  • Obtain Structure: Download the 3D structure of (-)-Tashiromine in a suitable format like SDF (Structure-Data File) or MOL from a chemical database (e.g., PubChem, NIST WebBook).[11][12]

  • Protonation and Tautomerization: Determine the most likely protonation state at a physiological pH (e.g., 7.4) using software like Open Babel or Schrödinger's LigPrep.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a stable, low-energy conformation. Use a suitable force field such as MMFF94.

  • Conformer Generation: Generate a diverse set of low-energy conformers to account for the molecule's flexibility during the docking process.

Protein Target Library Preparation

A well-curated protein library is essential for reverse docking.

  • Database Selection: Select a database of protein structures. The Protein Data Bank (PDB) is the largest repository.[1] Specialized, curated databases like PDBbind or sc-PDB can also be used, as they often contain high-quality structures of protein-ligand complexes.[1][13]

  • Structure Preparation: For each protein in the library, perform the following steps using tools like AutoDockTools, PyMOL, or Schrödinger's Protein Preparation Wizard:

    • Remove all non-essential molecules, including water, ions, and co-solvents.

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign correct bond orders and repair any missing side chains or loops.

    • Assign partial atomic charges.

  • Binding Site Definition: Define the potential binding site (the "search space" for docking). This can be done by identifying the cavity where a co-crystallized ligand binds or by using pocket detection algorithms to identify all potential binding cavities on the protein surface.[9]

Reverse Docking Protocol

This protocol uses AutoDock Vina, a widely used open-source docking program, as an example.[14]

cluster_proteins Prepared Protein Library Tashiromine (-)-Tashiromine (Prepared Ligand) Docking AutoDock Vina Docking Simulation Tashiromine->Docking P1 Protein 1 P1->Docking P2 Protein 2 P2->Docking P3 Protein 3 P3->Docking Pn Protein N Pn->Docking Results Ranked Results (Binding Affinity Scores) Docking->Results cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK (MAP2K1/2) Raf->MEK phosphorylates ERK ERK (MAPK1/3) MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF phosphorylates Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Growth_Factor Growth Factor Growth_Factor->Receptor Tashiromine (-)-Tashiromine (Hypothetical Inhibitor) Tashiromine->ERK inhibits

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Asymmetric Synthesis of (-)-Tashiromine and Stereocontrol

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Tashiromine, a naturally occurring indolizidine alkaloid, has attracted considerable attention from the synthetic community due to its unique s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tashiromine, a naturally occurring indolizidine alkaloid, has attracted considerable attention from the synthetic community due to its unique structural framework and potential biological activity. The development of stereocontrolled synthetic routes to access enantiomerically pure (-)-Tashiromine is crucial for further pharmacological evaluation. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (-)-Tashiromine, with a focus on strategies that ensure high levels of stereocontrol. The methodologies presented are based on published literature and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The indolizidine alkaloid (-)-Tashiromine was first isolated from the Asian shrub Maackia tashiroi. Its deceptively simple bicyclic structure presents a significant challenge in stereoselective synthesis. The control of stereochemistry at the C-5 and C-8a bridgehead positions is paramount for obtaining the desired enantiomer. Various synthetic strategies have been developed, including those based on enaminone chemistry, organocatalytic asymmetric reactions, and cyclizations of precursors derived from chiral building blocks. This document will detail two prominent and effective approaches: an organocatalytic asymmetric Mannich cyclization and a substrate-controlled diastereoselective synthesis from a cyclooctene (B146475) β-amino acid derivative.

Key Synthetic Strategies and Stereocontrol

Organocatalytic Asymmetric Mannich Cyclization

An efficient approach to (-)-Tashiromine involves an organocatalytic asymmetric Mannich cyclization of a hydroxylactam with an acetal (B89532). This strategy establishes the crucial stereocenter in the indolizidinone core with high enantioselectivity, which is then carried through to the final product. The stereochemical outcome is dictated by the chiral organocatalyst, which directs the facial selectivity of the nucleophilic attack on the in situ-generated N-acyliminium ion.

Diastereoselective Synthesis from Cyclooctene β-Amino Acid

Another effective strategy relies on the inherent stereochemistry of a starting material, a cis-cyclooctene β-amino acid. This substrate-controlled approach involves a sequence of ring-opening and ring-closing reactions to construct the indolizidine skeleton. The stereochemistry of the final product is dictated by the stereochemistry of the starting β-amino acid and the reaction sequence that allows for the stereospecific formation of the bicyclic system.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the featured synthetic routes to (-)-Tashiromine.

Table 1: Organocatalytic Asymmetric Mannich Cyclization

Step No.ReactionProductYield (%)Enantiomeric Excess (ee %)
1Organocatalytic Mannich CyclizationChiral Indolizidinone8997
2Reduction of Amide and Ester(-)-TashiromineHigh>99 (after recrystallization)

Table 2: Diastereoselective Synthesis from cis-Cyclooctene β-Amino Ester

Step No.ReactionProductYield (%)Diastereomeric Ratio (dr)
1Oxidative Cleavage and Reductive AminationBicyclic Amine Intermediate41>95:5
2Ester Reduction(±)-Tashiromine48N/A (racemic synthesis)

Note: The second strategy presented here is for the racemic synthesis to illustrate the diastereocontrol. An asymmetric version would start with an enantiomerically pure β-amino acid.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of (-)-Tashiromine

This protocol is adapted from the work of Koley et al. on organocatalytic asymmetric Mannich cyclization.[1][2]

Step 1: Asymmetric Mannich Cyclization to form Chiral Indolizidinone

  • To a stirred solution of the starting hydroxylactam (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) is added the chiral organocatalyst (e.g., a derivative of a cinchona alkaloid, 0.1 equiv) and an acid co-catalyst (e.g., benzoic acid, 0.1 equiv).

  • The mixture is cooled to the specified temperature (e.g., -20 °C).

  • The acetal (1.2 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at this temperature for the specified time (e.g., 24-48 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral indolizidinone.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Step 2: Reduction to (-)-Tashiromine

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C is added a solution of the chiral indolizidinone (1.0 equiv) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for the specified time (e.g., 12 hours).

  • The reaction is cooled to 0 °C and carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield enantiomerically pure (-)-Tashiromine.

Protocol 2: Diastereoselective Synthesis of (±)-Tashiromine

This protocol is based on the work of Kiss et al. involving a stereocontrolled synthesis from a cyclooctene β-amino ester.[3][4]

Step 1: Oxidative Cleavage and Double Reductive Ring-Closure

  • A solution of the cis-cyclooctene β-amino ester (1.0 equiv) in a mixture of dichloromethane and methanol (B129727) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is purged with nitrogen to remove excess ozone.

  • Dimethyl sulfide (B99878) (DMS, 5.0 equiv) is added, and the mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The resulting crude dialdehyde (B1249045) is dissolved in methanol, and sodium cyanoborohydride (NaBH₃CN, 3.0 equiv) and a catalytic amount of acetic acid are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

  • The aqueous residue is basified with aqueous NaOH and extracted with dichloromethane.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the indolizidine ester.

Step 2: Reduction to (±)-Tashiromine

  • To a solution of the indolizidine ester (1.0 equiv) in anhydrous THF at 0 °C is added lithium aluminum hydride (LiAlH₄, 2.0 equiv) portionwise.

  • The mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched sequentially with water, 15% NaOH solution, and water at 0 °C.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford (±)-Tashiromine.

Visualizations

Asymmetric_Mannich_Cyclization cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Hydroxylactam Hydroxylactam Iminium N-Acyliminium Ion (Chiral Complex) Hydroxylactam->Iminium + Acid Acetal Acetal Acetal->Iminium Mannich Reaction Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) Catalyst->Iminium Indolizidinone Chiral Indolizidinone (High ee) Iminium->Indolizidinone Cyclization Tashiromine (-)-Tashiromine Indolizidinone->Tashiromine Reduction (LiAlH4)

Caption: Organocatalytic asymmetric Mannich cyclization pathway to (-)-Tashiromine.

Diastereoselective_Synthesis Start cis-Cyclooctene β-Amino Ester Ozonolysis 1. Ozonolysis 2. Reductive Work-up (DMS) Start->Ozonolysis Dialdehyde Intermediate Dialdehyde Ozonolysis->Dialdehyde Cyclization Double Reductive Amination (NaBH3CN) Dialdehyde->Cyclization IndolizidineEster Indolizidine Ester Intermediate Cyclization->IndolizidineEster Reduction Reduction (LiAlH4) IndolizidineEster->Reduction Tashiromine (±)-Tashiromine Reduction->Tashiromine

Caption: Diastereoselective synthesis of (±)-Tashiromine from a cyclooctene derivative.

References

Application

Application Notes and Protocols for the Total Synthesis of (-)-Tashiromine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the total synthesis of the indolizidine alkaloid (-)-Tashiromine. The presented methodology is b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the total synthesis of the indolizidine alkaloid (-)-Tashiromine. The presented methodology is based on the concise and stereoselective 6-step synthesis developed by Marsden and McElhinney, which leverages an olefin cross-metathesis and an acid-induced intramolecular cyclization as key transformations.

Synthesis Overview

The synthetic route commences with the alkylation of succinimide (B58015), followed by a crucial olefin cross-metathesis reaction to introduce a functionalized allylsilane. Subsequent partial reduction of the imide and an acid-catalyzed cyclization stereoselectively constructs the core indolizidine skeleton. The final steps involve oxidative cleavage of a vinyl group and global reduction to yield the target molecule, (±)-tashiromine. The overall yield for this 6-step synthesis is reported to be 19%.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of (±)-tashiromine.

StepReactionStarting MaterialKey ReagentsProductYield (%)Diastereomeric Ratio
1AlkylationSuccinimide5-bromo-1-pentene (B141829), NaHN-pentenylsuccinimide~98N/A
2Olefin Cross-MetathesisN-pentenylsuccinimideAllyltrimethylsilane (B147118), Grubbs' II catalyst (5 mol%)(E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide733:1 (E:Z)
3Partial Reduction(E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimideNaBH₄5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one863:1 (E:Z)
4Acid-Induced Cyclization5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-oneTrifluoroacetic acid (TFA)(5S,8aR)-5-vinylindolizidin-8-one8596:4
5Oxidative Cleavage(5S,8aR)-5-vinylindolizidin-8-oneOzone (O₃), NaBH₄(S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehydeNot specifiedN/A
6Global Reduction(S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehydeLiAlH₄(±)-TashiromineNot specifiedN/A

Experimental Protocols

Step 1: Synthesis of N-pentenylsuccinimide

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous DMF at 0 °C, add succinimide (1.0 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 5-bromo-1-pentene (1.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-pentenylsuccinimide.

Step 2: Synthesis of (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide

  • Dissolve N-pentenylsuccinimide (1.0 eq) and allyltrimethylsilane (4.0 eq) in anhydrous dichloromethane (B109758).

  • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

  • Reflux the reaction mixture for 12 hours under an inert atmosphere.

  • Cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the product as a mixture of E and Z isomers.

Step 3: Synthesis of 5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one

  • To a solution of (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide (1.0 eq) in ethanol (B145695) at 0 °C, add sodium borohydride (B1222165) (1.0 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction with acetone (B3395972) and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the desired hydroxylactam.

Step 4: Synthesis of (5S,8aR)-5-vinylindolizidin-8-one

  • Dissolve the hydroxylactam from the previous step (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic amide as a mixture of diastereomers.

Step 5: Synthesis of (S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehyde

  • Cool a solution of (5S,8aR)-5-vinylindolizidin-8-one (1.0 eq) in a mixture of dichloromethane and methanol (B129727) to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (2.0 eq) portionwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which is used in the next step without further purification.

Step 6: Synthesis of (±)-Tashiromine

  • Add a solution of the crude aldehyde from the previous step in anhydrous diethyl ether to a stirred suspension of lithium aluminium hydride (2.0 eq) in diethyl ether at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous K₂CO₃, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford (±)-tashiromine.

Synthesis Workflow

Tashiromine_Synthesis Start Succinimide Step1 Step 1: Alkylation (5-bromo-1-pentene, NaH) Yield: ~98% Start->Step1 Intermediate1 N-pentenylsuccinimide Step1->Intermediate1 Step2 Step 2: Olefin Cross-Metathesis (Allyltrimethylsilane, Grubbs' II) Yield: 73% Intermediate1->Step2 Intermediate2 (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide Step2->Intermediate2 Step3 Step 3: Partial Reduction (NaBH₄) Yield: 86% Intermediate2->Step3 Intermediate3 5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one Step3->Intermediate3 Step4 Step 4: Acid-Induced Cyclization (TFA) Yield: 85% Intermediate3->Step4 Intermediate4 (5S,8aR)-5-vinylindolizidin-8-one Step4->Intermediate4 Step5 Step 5: Oxidative Cleavage (O₃, NaBH₄) Intermediate4->Step5 Intermediate5 (S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehyde Step5->Intermediate5 Step6 Step 6: Global Reduction (LiAlH₄) Intermediate5->Step6 End (-)-Tashiromine Step6->End

Caption: Total synthesis workflow for (-)-Tashiromine.

References

Method

Application Notes and Protocols for the Quantification of (-)-Tashiromine in Biological Samples

Introduction (-)-Tashiromine is a naturally occurring indolizidine alkaloid isolated from the Asian deciduous shrub Maackia tashiroi. As one of the structurally simpler indolizidine alkaloids, it has been a target for to...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Tashiromine is a naturally occurring indolizidine alkaloid isolated from the Asian deciduous shrub Maackia tashiroi. As one of the structurally simpler indolizidine alkaloids, it has been a target for total synthesis. Given its potential pharmacological activities, sensitive and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development.

This document provides a detailed application note and protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (-)-Tashiromine in human plasma. Due to the limited availability of published specific bioanalytical methods for (-)-Tashiromine, this protocol has been developed by adapting established methods for other alkaloids, particularly pyrrolizidine (B1209537) and tropane (B1204802) alkaloids.[1][2][3][4][5] This method is intended for researchers, scientists, and drug development professionals.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the quantification of analytes in complex biological matrices.[2][5][6] The proposed method utilizes a solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.

I. Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode cation exchange SPE is proposed for the efficient extraction of the basic (-)-Tashiromine from plasma, a technique proven effective for other alkaloids.[1]

Materials:

  • Human plasma

  • (-)-Tashiromine analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Deionized water

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

Protocol:

  • Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex mix for 10 seconds.

  • Spiking: To 200 µL of plasma, add 20 µL of the Internal Standard working solution. For calibration standards and quality control samples, add the appropriate volume of (-)-Tashiromine working solution.

  • Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute (-)-Tashiromine and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see LC-MS/MS parameters). Vortex for 20 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is acidify Acidify with Formic Acid add_is->acidify spe Solid-Phase Extraction (Cation Exchange) acidify->spe wash Wash Cartridge spe->wash elute Elute with Ammoniated Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1. Workflow for the solid-phase extraction of (-)-Tashiromine from plasma.
II. LC-MS/MS Parameters

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    (-)-Tashiromine 140.1 96.1 15

    | Internal Standard | (To be determined) | (To be determined) | (To be determined) |

G cluster_analytical_workflow Analytical Workflow sample Prepared Sample uhplc UHPLC Separation (C18 Column) sample->uhplc esi Electrospray Ionization (Positive Mode) uhplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms data Data Acquisition and Quantification msms->data

Figure 2. LC-MS/MS analytical workflow.

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected performance characteristics of this proposed method, based on typical values for similar alkaloid analyses.[2][3]

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%RE) ± 15%
Extraction Recovery > 85%
Matrix Effect Minimal (< 15%)

Discussion

This proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of (-)-Tashiromine in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and improving the robustness of the assay. The gradient elution on a C18 column should provide adequate chromatographic resolution, and the use of MRM on a triple quadrupole mass spectrometer will ensure high selectivity and sensitivity.

It is important to note that the MRM transitions for (-)-Tashiromine are hypothetical and would need to be optimized by direct infusion of a standard solution into the mass spectrometer. A suitable internal standard, preferably a stable isotope-labeled version of (-)-Tashiromine, should be synthesized or acquired to ensure the highest accuracy and precision.

The validation parameters presented are based on typical performance for bioanalytical methods for small molecules and should be achievable with proper method development and optimization. This protocol provides a strong starting point for any laboratory looking to develop a validated method for the quantification of (-)-Tashiromine in biological samples for pharmacokinetic and other related studies.

References

Application

(-)-Tashiromine: A Synthetic Target with Underexplored Neuropharmacological Potential

Despite being a well-established target in synthetic organic chemistry, (-)-Tashiromine, a naturally occurring indolizidine alkaloid, remains largely uncharacterized in the field of neuropharmacology. A thorough review o...

Author: BenchChem Technical Support Team. Date: December 2025

Despite being a well-established target in synthetic organic chemistry, (-)-Tashiromine, a naturally occurring indolizidine alkaloid, remains largely uncharacterized in the field of neuropharmacology. A thorough review of published scientific literature reveals a significant gap in the understanding of its biological activity, with a notable absence of data on its interactions with key neurological targets.

Currently, there is no publicly available information regarding the binding affinities of (-)-Tashiromine for nicotinic or muscarinic acetylcholine (B1216132) receptors, which are common targets for other indolizidine alkaloids. Consequently, quantitative data such as Ki, IC50, or EC50 values are not available to be summarized. Furthermore, detailed experimental protocols for neuropharmacological assays involving (-)-Tashiromine, including radioligand binding assays, functional assays, or in vivo studies, have not been reported. The signaling pathways modulated by (-)-Tashiromine in the central or peripheral nervous system also remain to be elucidated.

The Indolizidine Alkaloid Class: A Reservoir of Neuroactive Compounds

While information on (-)-Tashiromine is scarce, the broader class of indolizidine alkaloids, to which it belongs, is known to contain numerous compounds with significant neuropharmacological activity.[1][2][3] These alkaloids are recognized for their diverse effects, which are often attributed to their interactions with various ion channels and neurotransmitter receptors.[1][2][3]

Notably, several indolizidine alkaloids have been identified as ligands for nicotinic acetylcholine receptors (nAChRs).[4][5][6][7][8] For instance, indolizidine (-)-235B' and its analogs have been shown to act as antagonists at α6β2-containing nAChRs, inhibiting nicotine-evoked dopamine (B1211576) release.[4][6] This has led to interest in these compounds as potential scaffolds for the development of smoking cessation therapies.[4][5][6][9] Computational modeling and molecular dynamics simulations have been employed to investigate the interactions between indolizidine analogs and nAChR subtypes, aiming to design more potent and selective ligands.[5][9]

Additionally, some pyrrolizidine (B1209537) alkaloids, which share structural similarities with indolizidines, have been predicted through computational analysis to interact with muscarinic acetylcholine receptors (mAChRs).[10] This suggests that the indolizidine scaffold may also have the potential to modulate muscarinic receptor function.

The diverse biological activities of indolizidine alkaloids are not limited to acetylcholine receptors. Some members of this class have been investigated for their potential as anticancer agents, immunomodulators, and for their effects on various enzymes.[11][12][13][14][15]

Future Directions for (-)-Tashiromine Research

The lack of neuropharmacological data for (-)-Tashiromine presents a clear opportunity for future research. Given the established neuroactivity of other indolizidine alkaloids, it is plausible that (-)-Tashiromine also possesses interesting pharmacological properties.

A logical first step would be to conduct a comprehensive pharmacological screening of (-)-Tashiromine to assess its activity at a broad range of neurological targets.[16][17] This could involve radioligand binding assays against a panel of receptors, including various nAChR and mAChR subtypes, as well as other neurotransmitter receptors and ion channels.

Should initial screening reveal significant binding affinity for a particular target, subsequent research could focus on functional assays to determine whether (-)-Tashiromine acts as an agonist, antagonist, or allosteric modulator. In vitro electrophysiological studies on cell lines expressing specific receptor subtypes could provide detailed information on its mechanism of action.

Finally, in vivo studies in animal models would be necessary to evaluate the physiological and behavioral effects of (-)-Tashiromine, providing insights into its potential therapeutic applications for neurological or psychiatric disorders.

Hypothetical Experimental Workflow

To stimulate future research in this area, a hypothetical experimental workflow for the initial neuropharmacological characterization of (-)-Tashiromine is proposed below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Evaluation Compound Acquisition Compound Acquisition Primary Binding Assays Primary Binding Assays Compound Acquisition->Primary Binding Assays (-)-Tashiromine Data Analysis 1 Data Analysis 1 Primary Binding Assays->Data Analysis 1 Binding Data Functional Assays Functional Assays Data Analysis 1->Functional Assays Identified Targets Electrophysiology Electrophysiology Functional Assays->Electrophysiology Confirmed Activity Data Analysis 2 Data Analysis 2 Electrophysiology->Data Analysis 2 Functional Data Animal Model Studies Animal Model Studies Data Analysis 2->Animal Model Studies Promising Candidate Behavioral Analysis Behavioral Analysis Animal Model Studies->Behavioral Analysis Final Report Final Report Behavioral Analysis->Final Report

Caption: Hypothetical workflow for neuropharmacological evaluation.

References

Method

Application Note: A Scalable Protocol for the Synthesis of (-)-Tashiromine for Preclinical Evaluation

Introduction (-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the deciduous shrub Maackia tashiroi.[1] As one of the structurally simpler indolizidine alkaloids, it has been a frequent t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the deciduous shrub Maackia tashiroi.[1] As one of the structurally simpler indolizidine alkaloids, it has been a frequent target for total synthesis.[2] Its biological activity, including its potential as a muscarinic agonist, makes it a compound of interest for preclinical studies. A robust and scalable synthetic route is paramount for producing the quantities of material required for such investigations.

This application note details a concise, stereoselective protocol for the synthesis of (±)-tashiromine, which can be adapted for an enantioselective approach to (-)-tashiromine. The described route is based on a strategy that utilizes an olefin cross-metathesis to construct a key allylsilane precursor, followed by an acid-induced intramolecular cyclization to form the core indolizidine structure.[2][3] This approach is notable for its efficiency, starting from commercially available materials and proceeding in six steps with a good overall yield.[2]

Overall Synthetic Scheme

The synthesis begins with the commercially available starting material, succinimide (B58015), and proceeds through six key transformations to yield the target compound, (±)-tashiromine. The key steps involve N-alkylation, olefin cross-metathesis, partial reduction, and a stereoselective acyliminium ion-allylsilane cyclization.[2][3]

G cluster_0 Overall Synthesis Workflow A Succinimide B N-Alkylation A->B 5-bromopent-1-ene, NaH, DMF C Metathesis Precursor (5) B->C D Olefin Cross-Metathesis C->D Grubbs' II Catalyst, allyltrimethylsilane (B147118) E Allylsilane Intermediate (7) D->E F Partial Reduction (NaBH4) E->F G Cyclization Precursor (3) F->G H Acyliminium Ion Cyclization G->H TFA, CH2Cl2 I Bicyclic Amide (2) H->I J Ozonolysis & Reduction I->J 1. O3, CH2Cl2, -78°C 2. NaBH4 K Final Reduction (LiAlH4) J->K L (±)-Tashiromine (1) K->L

Caption: Overall workflow for the synthesis of (±)-Tashiromine.

Experimental Protocols

The following protocols are adapted from a reported concise total synthesis of (±)-tashiromine.[2][3] For scale-up, reaction vessels and solvent volumes should be adjusted accordingly, and safety precautions for handling large quantities of reagents must be implemented.

Step 1: N-(pent-4-en-1-yl)succinimide (Metathesis Precursor 5)

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
    Succinimide 99.09 10.0 g 100.9 1.0
    Sodium Hydride (60% disp.) 40.00 4.44 g 111.0 1.1
    5-bromopent-1-ene 149.03 16.5 g 110.7 1.1

    | N,N-Dimethylformamide (DMF)| - | 200 mL | - | - |

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of succinimide in DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

    • Cool the mixture back to 0 °C and add 5-bromopent-1-ene dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, 30% ethyl acetate in hexanes) to afford the title compound.

Step 2: (E/Z)-N-(5-(trimethylsilyl)pent-4-en-1-yl)succinimide (Allylsilane Intermediate 7)

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
    N-(pent-4-en-1-yl)succinimide 167.20 10.0 g 59.8 1.0
    Allyltrimethylsilane 114.28 27.3 g 239.2 4.0
    Grubbs' Catalyst, 2nd Gen. 848.97 2.54 g 2.99 0.05

    | Dichloromethane (DCM) | - | 500 mL | - | - |

  • Procedure:

    • Dissolve N-(pent-4-en-1-yl)succinimide and allyltrimethylsilane in anhydrous DCM.

    • Add Grubbs' second-generation catalyst to the solution.

    • Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) to yield the product as an inseparable mixture of E/Z isomers.[2]

Step 3: 5-hydroxy-N-(5-(trimethylsilyl)pent-4-en-1-yl)pyrrolidin-2-one (Cyclization Precursor 3)

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
    Allylsilane Intermediate 7 255.44 10.0 g 39.1 1.0
    Sodium borohydride (B1222165) (NaBH₄) 37.83 0.74 g 19.6 0.5

    | Ethanol (B145695) | - | 200 mL | - | - |

  • Procedure:

    • Dissolve the allylsilane intermediate in ethanol and cool the solution to 0 °C.

    • Add sodium borohydride portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Extract the mixture with DCM (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the cyclization precursor. This material is often used in the next step without further purification.[2]

Step 4: (5S,8aR)-5-vinylhexahydro-1H-indolizin-3(2H)-one (Bicyclic Amide 2)

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
    Cyclization Precursor 3 257.46 10.0 g 38.8 1.0
    Trifluoroacetic acid (TFA) 114.02 8.85 g 77.6 2.0

    | Dichloromethane (DCM) | - | 400 mL | - | - |

  • Procedure:

    • Dissolve the crude cyclization precursor in anhydrous DCM and cool to 0 °C.

    • Add trifluoroacetic acid dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography to yield the bicyclic amide as a nearly pure diastereomer (96:4 dr reported).[2]

Step 5 & 6: (±)-Tashiromine (1)

  • Materials and Reagents:

    Reagent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
    Bicyclic Amide 2 167.23 5.0 g 29.9 1.0
    Ozone (O₃) 48.00 - - -
    Sodium borohydride (NaBH₄) 37.83 2.26 g 59.8 2.0
    Lithium aluminum hydride (LiAlH₄) 37.95 2.27 g 59.8 2.0
    Methanol (B129727)/DCM - 200 mL - -

    | Diethyl ether | - | 200 mL | - | - |

  • Procedure (Ozonolysis and Reduction to Diol):

    • Dissolve the bicyclic amide in a 1:1 mixture of DCM and methanol and cool to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add sodium borohydride portion-wise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with water, extract with DCM, dry, and concentrate to yield the intermediate diol, which is used directly in the next step. A reductive work-up of the ozonolysis is chosen to avoid potential retro-Mannich fragmentation of the intermediate aldehyde.[2]

  • Procedure (Final Reduction to Tashiromine):

    • Add the crude diol to a slurry of lithium aluminum hydride in anhydrous diethyl ether at 0 °C.

    • Heat the mixture to reflux for 6 hours.

    • Cool to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify by flash column chromatography (e.g., silica gel with a mobile phase of methanol/DCM/ammonium hydroxide) to afford (±)-tashiromine.[4]

Data Summary

The following table summarizes the reported yields for each step of the synthesis.[2][3] For preclinical scale-up, process optimization would be required to improve these yields further.

StepProductStarting MaterialYield (%)Purity/Diastereomeric Ratio
1N-(pent-4-en-1-yl)succinimideSuccinimide98%>95%
2Allylsilane Intermediate 7Metathesis Precursor 573%3:1 E/Z mixture
3Cyclization Precursor 3Allylsilane Intermediate 786%3:1 E/Z mixture
4Bicyclic Amide 2Cyclization Precursor 385%96:4 dr
5-6(±)-TashiromineBicyclic Amide 2~40-50% (over 2 steps)>98%
Overall (±)-Tashiromine Succinimide ~19% >98%

Process Scale-Up and Logic

Scaling up this synthesis for preclinical studies requires careful consideration of each step. The workflow illustrates the critical transformations and the logic behind the sequence.

G cluster_workflow Preclinical Scale-Up Workflow start Commercially Available Succinimide step1 Step 1: Build Sidechain (N-Alkylation) start->step1 Robust, high-yielding step2 Step 2: Install Silyl Group (Cross-Metathesis) step1->step2 Requires catalyst; monitor for impurities step3 Step 3: Prepare for Cyclization (Partial Imide Reduction) step2->step3 Mild reduction; monitor by TLC/LCMS step4 Step 4: Construct Bicyclic Core (Key Stereoselective Cyclization) step3->step4 High diastereoselectivity; TFA handling is critical step5 Step 5 & 6: Final Functionalization & Global Reduction step4->step5 Ozonolysis requires specialized equipment final Final API: (-)-Tashiromine (Requires Chiral Resolution or Asymmetric Synthesis) step5->final Purification is key for preclinical grade

Caption: Logical workflow for scaling up Tashiromine synthesis.

Note on Enantioselectivity: The described protocol yields a racemic mixture of (±)-tashiromine. For preclinical studies, the synthesis of the specific enantiomer, (-)-tashiromine, is required. This can be achieved either by chiral resolution of a late-stage intermediate or the final product, or by adapting the synthesis to an asymmetric approach. One potential asymmetric strategy involves using a chiral auxiliary or a chiral catalyst in the key cyclization step.[5]

References

Application

Application Notes and Protocols for the Chemical Modification of the (-)-Tashiromine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the Asian deciduous shrub Maackia tashiroi.[1] Its simple bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the Asian deciduous shrub Maackia tashiroi.[1] Its simple bicyclic structure has made it an attractive target for synthetic chemists, serving as a scaffold for the development of novel therapeutic agents. The indolizidine core is a common motif in a wide range of biologically active alkaloids, suggesting the potential for discovering new pharmacological activities through the chemical modification of the (-)-tashiromine framework.[1][2]

These application notes provide a summary of the known chemical modifications of the (-)-tashiromine scaffold, focusing on synthetic strategies and methodologies. While the biological activities of tashiromine derivatives are not yet extensively explored in publicly available literature, this document serves as a foundational resource for researchers interested in synthesizing and evaluating novel analogs.

Chemical Modifications and Synthetic Strategies

The majority of research on the (-)-tashiromine scaffold has centered on the total synthesis of the natural product and its epimer, (+)-epitashiromine. However, some studies have explored the introduction of substituents, particularly at the C-8 position of the indolizidine core.

Synthesis of C-8 Substituted (-)-Tashiromine Analogs via Enaminone Chemistry

One versatile approach to the synthesis of (-)-tashiromine and its derivatives involves the use of enaminone intermediates. This strategy allows for the introduction of various electron-withdrawing groups at the C-8 position.[3] The general synthetic workflow is outlined below.

G cluster_0 Enaminone Formation cluster_1 Cyclization cluster_2 Reduction cluster_3 Final Product Thiolactam Thiolactam Enaminone Enaminone Thiolactam->Enaminone Eschenmoser sulfide (B99878) contraction alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Enaminone Deprotection Deprotection Enaminone->Deprotection Bicyclic_Enaminone Bicyclic_Enaminone Deprotection->Bicyclic_Enaminone Intramolecular Alkylation Catalytic_Hydrogenation Catalytic_Hydrogenation Bicyclic_Enaminone->Catalytic_Hydrogenation C8_Substituted_Indolizidinone C8_Substituted_Indolizidinone Catalytic_Hydrogenation->C8_Substituted_Indolizidinone Reduction_of_EWG Reduction_of_EWG C8_Substituted_Indolizidinone->Reduction_of_EWG C8_Substituted_Tashiromine C8_Substituted_Tashiromine Reduction_of_EWG->C8_Substituted_Tashiromine

Synthetic workflow for C-8 substituted tashiromine analogs.

Data Presentation: Yields of Intermediates in the Synthesis of C-8 Substituted Tashiromine Analogs

The following table summarizes the reported yields for key intermediates in the synthesis of C-8 substituted tashiromine analogs via the enaminone strategy.[3]

CompoundR GroupYield (%)
7a COMe95
7b CO2Et90
7c CN44
8a COMe82
8b CO2Et85
8c CN89
9a COMe27
9b CO2Et59
9c CN72
12b CO2Et72 (dr 85:15)
12c CN85 (dr 92:8)

dr = diastereomeric ratio

Total Synthesis of (±)-Tashiromine via Olefin Cross-Metathesis

A concise total synthesis of racemic tashiromine has been achieved utilizing an olefin cross-metathesis approach to construct a key cyclization precursor.[4][5] This method offers a rapid and stereoselective route to the indolizidine core.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Functional Group Interconversion cluster_3 Final Product N-alkenoyl-2-pyrrolidinone N-alkenoyl-2-pyrrolidinone Cross_Metathesis_Product Cross_Metathesis_Product N-alkenoyl-2-pyrrolidinone->Cross_Metathesis_Product Grubbs' Catalyst Allylsilane Allylsilane Allylsilane->Cross_Metathesis_Product Partial_Reduction Partial_Reduction Cross_Metathesis_Product->Partial_Reduction Bicyclic_Amide Bicyclic_Amide Partial_Reduction->Bicyclic_Amide Acid-induced Cyclization Oxidative_Cleavage Oxidative_Cleavage Bicyclic_Amide->Oxidative_Cleavage Intermediate_Alcohol Intermediate_Alcohol Oxidative_Cleavage->Intermediate_Alcohol Global_Reduction Global_Reduction Intermediate_Alcohol->Global_Reduction LiAlH4 Tashiromine Tashiromine Global_Reduction->Tashiromine

Olefin cross-metathesis approach to (±)-tashiromine.

Data Presentation: Yields for the Total Synthesis of (±)-Tashiromine

The following table presents the yields for the key steps in the total synthesis of (±)-tashiromine via olefin cross-metathesis.[4]

StepProductYield (%)
Cross-MetathesisDiene Intermediate73
Partial ReductionCyclization Precursor86
Acid-induced CyclizationBicyclic Amide85
Oxidative Cleavage & Reduction(±)-Tashiromine36 (over 2 steps)
Overall Yield (±)-Tashiromine ~19

Experimental Protocols

General Procedure for the Synthesis of C-8 Substituted Indolizidines via Enaminone Chemistry[3]

Step 1: Enaminone Formation (Eschenmoser Sulfide Contraction) A solution of the appropriate thiolactam and α-halocarbonyl compound in a suitable solvent (e.g., CH2Cl2) is treated with triphenylphosphine (B44618) and triethylamine. The reaction mixture is stirred at room temperature until completion. The resulting enaminone is purified by column chromatography.

Step 2: Deprotection The protecting group on the hydroxyl function of the enaminone (e.g., acetate) is removed using standard conditions, such as potassium carbonate in methanol.

Step 3: Intramolecular Alkylating Cyclization The deprotected enaminone is treated with imidazole, triphenylphosphine, and iodine in a suitable solvent (e.g., acetonitrile/toluene) and heated to reflux to effect cyclization. The bicyclic enaminone is purified by column chromatography.

Step 4: Catalytic Hydrogenation The bicyclic enaminone is hydrogenated in the presence of a catalyst (e.g., Adams' catalyst, PtO2) under a hydrogen atmosphere in a mildly acidic solvent (e.g., acetic acid) to yield the C-8 substituted indolizidinone.

Step 5: Reduction to C-8 Substituted Tashiromine Analog The final reduction of the electron-withdrawing group at C-8 is achieved using a suitable reducing agent. For example, an ester can be reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in an ethereal solvent.

General Procedure for the Total Synthesis of (±)-Tashiromine via Olefin Cross-Metathesis[4]

Step 1: Olefin Cross-Metathesis A solution of the N-alkenoyl-2-pyrrolidinone and an excess of the allylsilane in dichloromethane (B109758) is treated with a second-generation Grubbs' catalyst and heated to reflux. The product is purified by column chromatography.

Step 2: Partial Reduction The cross-metathesis product is partially reduced using a mild reducing agent such as sodium borohydride (B1222165) in a suitable solvent to afford the cyclization precursor.

Step 3: Acid-induced Cyclization The cyclization precursor is dissolved in dichloromethane and treated with trifluoroacetic acid at room temperature to induce cyclization to the bicyclic amide.

Step 4: Oxidative Cleavage and Reduction The terminal olefin of the bicyclic amide is subjected to ozonolysis with a reductive workup (e.g., using sodium borohydride) to yield the corresponding alcohol.

Step 5: Global Reduction The resulting intermediate is treated with a strong reducing agent, such as lithium aluminum hydride, to reduce the amide and any other reducible functional groups to afford (±)-tashiromine.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the biological activities of chemically modified (-)-tashiromine derivatives. The indolizidine alkaloid class is known to interact with a variety of biological targets, including glycosidases, ion channels, and nicotinic acetylcholine (B1216132) receptors. Therefore, it is plausible that derivatives of (-)-tashiromine could exhibit interesting pharmacological profiles.

Future research should focus on the systematic biological evaluation of a diverse library of (-)-tashiromine analogs. High-throughput screening against various receptor panels and enzyme assays would be a valuable starting point to identify potential biological targets.

G Tashiromine_Scaffold (-)-Tashiromine Scaffold Chemical_Modifications Chemical Modifications (e.g., C-8 substitution) Tashiromine_Scaffold->Chemical_Modifications Derivative_Library Library of Tashiromine Derivatives Chemical_Modifications->Derivative_Library Biological_Screening High-Throughput Biological Screening Derivative_Library->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Compound Identification of Lead Compounds SAR_Studies->Lead_Compound

Proposed workflow for future drug discovery efforts.

Conclusion

The (-)-tashiromine scaffold presents a promising starting point for the development of novel, biologically active small molecules. The synthetic methodologies outlined in these application notes provide a solid foundation for the generation of diverse libraries of tashiromine derivatives. While the biological characterization of these compounds remains a largely unexplored area, the established importance of the indolizidine alkaloid class in medicinal chemistry suggests that future research in this direction holds significant potential for the discovery of new therapeutic agents. Further investigation into the structure-activity relationships of tashiromine analogs is highly encouraged to unlock the full therapeutic potential of this intriguing natural product scaffold.

References

Method

(-)-Tashiromine: A Chiral Indolizidine Alkaloid as a Synthetic Target and Potential Building Block

Introduction (-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the Asian shrub Maackia tashiroi. As one of the structurally simpler members of this class of compounds, it has become a pop...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Tashiromine is a naturally occurring indolizidine alkaloid first isolated from the Asian shrub Maackia tashiroi. As one of the structurally simpler members of this class of compounds, it has become a popular target for total synthesis.[1][2] The development of novel and efficient synthetic routes to (-)-tashiromine and its epimers serves as a benchmark for new methodologies in organic synthesis, particularly those focused on the stereocontrolled construction of the indolizidine core. While its role as a synthetic target is well-established, its application as a chiral building block for the synthesis of other complex molecules is a less explored area with potential for future development. This document provides an overview of selected enantioselective syntheses of (-)-tashiromine and discusses its potential applications in organic synthesis.

Synthesis of (-)-Tashiromine: A Chiral Building Block

The synthesis of enantiopure (-)-tashiromine is a key step in its potential use as a chiral building block. Numerous strategies have been developed to achieve this, often focusing on the stereoselective formation of the bicyclic indolizidine skeleton. Below are summaries and protocols for two distinct and notable enantioselective syntheses.

Asymmetric [2+2+2] Cycloaddition Approach

A rhodium-catalyzed asymmetric [2+2+2] cycloaddition of an alkenyl isocyanate with a terminal alkyne provides a rapid and efficient route to the core of indolizidine alkaloids, including (-)-tashiromine. This method allows for the construction of the 5-alkyl indolizinone skeleton in a single step with high enantioselectivity.[1]

Quantitative Data for the Asymmetric Cycloaddition Synthesis of (-)-209D (a related indolizidine)

StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)ProductYield (%)ee (%)
1Alkenyl isocyanate, 1-octyne (B150090)[Rh(cod)Cl]2, Phosphoramidite (B1245037) L5Toluene (B28343)80125-Hexyl-indolizinone8598
25-Hexyl-indolizinoneLiAlH4THF0 to rt2(-)-Indolizidine 209D89>99

Experimental Protocol: Key Cycloaddition Step

  • Materials: [Rh(cod)Cl]2, phosphoramidite ligand L5, alkenyl isocyanate, 1-octyne, anhydrous toluene.

  • Procedure:

    • To a solution of [Rh(cod)Cl]2 (2.5 mol %) and the phosphoramidite ligand L5 (5.5 mol %) in anhydrous toluene is added 1-octyne (1.2 equiv).

    • The resulting solution is stirred at room temperature for 30 minutes.

    • A solution of the alkenyl isocyanate (1.0 equiv) in anhydrous toluene is then added.

    • The reaction mixture is heated to 80 °C and stirred for 12 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 5-hexyl-indolizinone.[1]

Logical Workflow for the Asymmetric [2+2+2] Cycloaddition Synthesis

G cluster_start Starting Materials cluster_catalysis Catalysis A Alkenyl Isocyanate D Asymmetric [2+2+2] Cycloaddition A->D B 1-Octyne B->D C [Rh(cod)Cl]2 + Phosphoramidite L5 C->D E 5-Hexyl-indolizinone D->E F Reduction (LiAlH4) E->F G (-)-Indolizidine 209D F->G

Caption: Workflow for the synthesis of an indolizidine alkaloid via asymmetric cycloaddition.

Chiral Lewis Acid Catalyzed Asymmetric Cycloaddition of Carbonyl Ylides

Another powerful approach involves the use of a chiral Lewis acid to catalyze the asymmetric 1,3-dipolar cycloaddition of a carbonyl ylide with a dipolarophile. This method allows for the construction of the epoxy-bridged indolizidine core, which can then be further elaborated to (+)-tashiromine.[3][4]

Quantitative Data for the Asymmetric Cycloaddition

StepDipole PrecursorDipolarophileCatalystSolventTemp (°C)Time (h)ProductYield (%)de (%)ee (%)
1N-diazoacetyl lactam3-Acryloyl-2-oxazolidinone (B1245777)Sc(OTf)3, Chiral LigandCH2Cl2-2024Epoxy-bridged indolizidine85>9995
2Epoxy-bridged indolizidineRed-AlToluene0 to rt3Diol intermediate85--
3Diol intermediateMultiple steps----(+)-Tashiromine---

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

  • Materials: N-diazoacetyl lactam, 3-acryloyl-2-oxazolidinone, Sc(OTf)3, chiral bis(oxazoline) ligand, anhydrous CH2Cl2, Rh2(OAc)4.

  • Procedure:

    • A solution of Sc(OTf)3 (10 mol %) and the chiral bis(oxazoline) ligand (11 mol %) in anhydrous CH2Cl2 is stirred at room temperature for 1 hour.

    • The solution is cooled to -20 °C, and the 3-acryloyl-2-oxazolidinone (1.2 equiv) is added.

    • A solution of the N-diazoacetyl lactam (1.0 equiv) and Rh2(OAc)4 (1 mol %) in anhydrous CH2Cl2 is added dropwise over 1 hour.

    • The reaction mixture is stirred at -20 °C for 24 hours.

    • The reaction is quenched with saturated aqueous NaHCO3.

    • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.

    • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the epoxy-bridged indolizidine.[3]

Synthetic Pathway to (+)-Tashiromine via Asymmetric Cycloaddition

G A N-diazoacetyl lactam D Asymmetric 1,3-Dipolar Cycloaddition A->D B 3-Acryloyl-2-oxazolidinone B->D C Chiral Lewis Acid Catalysis C->D E Epoxy-bridged indolizidine D->E F Ring Opening (Red-Al) E->F G Diol Intermediate F->G H Further Transformations G->H I (+)-Tashiromine H->I

Caption: Synthesis of (+)-tashiromine using a chiral Lewis acid-catalyzed cycloaddition.

Application of (-)-Tashiromine in Organic Synthesis: An Area of Limited Exploration

Despite the numerous synthetic routes developed to access (-)-tashiromine, its application as a chiral building block for the synthesis of other molecules is not extensively documented in the scientific literature. Its primary role has been that of a challenging synthetic target to validate new synthetic methodologies.

However, the chiral scaffold of (-)-tashiromine presents several potential, yet underexplored, opportunities for its use in asymmetric synthesis:

  • As a Chiral Ligand: The nitrogen atom of the indolizidine core could be functionalized to create novel chiral ligands for asymmetric catalysis. For example, attachment of phosphine (B1218219) or other coordinating groups to the tashiromine backbone could lead to new ligands for transition metal-catalyzed reactions.

  • As a Chiral Auxiliary: Although not a conventional application, the hydroxyl group of tashiromine could potentially be used to tether the molecule to a prochiral substrate, directing a subsequent stereoselective reaction. The rigid bicyclic structure could provide a well-defined chiral environment.

  • As a Chiral Scaffold: (-)-Tashiromine could serve as a starting point for the synthesis of more complex natural products or for the creation of combinatorial libraries of bioactive compounds. The inherent chirality of the tashiromine core would be incorporated into the final products.

The lack of extensive research in these areas suggests that the synthetic community has primarily focused on the challenge of its synthesis rather than its subsequent utility. Further investigation into the derivatization and application of (-)-tashiromine could open new avenues in asymmetric synthesis and drug discovery.

Conclusion

(-)-Tashiromine is a significant molecule in the field of organic synthesis, primarily serving as a benchmark target for the development of new stereoselective synthetic methods. While its synthesis is well-documented, its use as a chiral building block remains a largely unexplored frontier. The potential for (-)-tashiromine to be employed as a chiral ligand, auxiliary, or scaffold warrants further investigation and could lead to the development of novel tools for asymmetric synthesis. The detailed protocols for its enantioselective synthesis provided herein offer a starting point for researchers interested in exploring these future applications.

References

Application

Application Notes and Protocols: Radiolabeling of (-)-Tashiromine for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Tashiromine is an indolizidine alkaloid that has garnered interest within the scientific community. While its biological functions are stil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tashiromine is an indolizidine alkaloid that has garnered interest within the scientific community. While its biological functions are still under investigation, the development of a radiolabeled analog for in vivo imaging techniques, such as Positron Emission Tomography (PET), would be a valuable tool to study its pharmacokinetics, biodistribution, and potential target engagement in living organisms. This document provides a detailed, albeit prospective, protocol for the radiolabeling of a (-)-tashiromine derivative with Fluorine-18 ([¹⁸F]), a commonly used radionuclide for PET imaging due to its favorable physical and chemical properties.[1][2] As there is currently no published data specifically on the radiolabeling of (-)-tashiromine, this protocol is based on established radiochemical methodologies and synthetic routes for analogous small molecules.

Proposed Radiolabeling Strategy

The proposed strategy involves the synthesis of a tosylated precursor of a hydroxypropyl-tashiromine derivative, followed by a nucleophilic substitution reaction with [¹⁸F]fluoride. This approach is widely used for the introduction of ¹⁸F into molecules for PET tracer development.

Data Presentation

Table 1: Proposed Radiochemical and In Vivo Imaging Parameters for [¹⁸F]Fluoro-propyl-tashiromine

ParameterProposed ValueReference Method
Radiolabeling
Radiochemical Yield (decay-corrected)25-40%Standard [¹⁸F]fluorination of tosylate precursors
Radiochemical Purity>98%HPLC purification
Molar Activity (at end of synthesis)>1.5 Ci/µmolTypical for ¹⁸F-labeled small molecules
In Vivo PET Imaging (Rodent Model)
Injected Dose100-200 µCiStandard for small animal PET imaging[3]
Anesthesia1-2% Isoflurane in O₂Common for rodent imaging studies[3]
Imaging Scan Duration60-90 minutes (dynamic)To observe tracer uptake and clearance
Biodistribution (at 60 min post-injection)
Brain Uptake (%ID/g)To be determinedKey parameter for CNS-targeting molecules
Liver Uptake (%ID/g)To be determinedPrimary route of metabolism and excretion
Kidney Uptake (%ID/g)To be determinedRoute of excretion
Heart Uptake (%ID/g)To be determinedIndicator of non-specific binding
Blood Concentration (%ID/g)To be determinedTo assess clearance rate

Experimental Protocols

Synthesis of the Tosylated Precursor

The synthesis of the radiolabeling precursor is a critical step. Based on known synthetic routes to tashiromine, a multi-step synthesis can be envisioned to produce a hydroxypropyl derivative, which is then tosylated to provide a suitable leaving group for the ¹⁸F-labeling reaction.[4][5]

Protocol for Precursor Synthesis:

  • Synthesis of a Hydroxypropyl-Tashiromine Derivative: This would likely involve the modification of a known synthetic intermediate in a published tashiromine synthesis.[5] For example, an N-protected hydroxypyrrolidine intermediate could be alkylated with a protected 3-bromopropanol. Subsequent cyclization and deprotection steps would yield the hydroxypropyl-tashiromine derivative.

  • Tosylation of the Hydroxypropyl Group:

    • Dissolve the hydroxypropyl-tashiromine derivative (1 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the tosylated precursor.

Radiolabeling with [¹⁸F]Fluoride

The radiolabeling procedure involves the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

Protocol for [¹⁸F]Fluorination:

  • [¹⁸F]Fluoride Production and Activation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[6]

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (1-2 mg) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 100-120 °C for 10-15 minutes.

    • Cool the reaction vessel and quench with water.

  • Purification of [¹⁸F]Fluoro-propyl-tashiromine:

    • Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

    • Collect the fraction corresponding to the radiolabeled product.

    • Reformulate the collected fraction into a pharmaceutically acceptable vehicle (e.g., saline with a small percentage of ethanol) using a solid-phase extraction cartridge.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC with in-line radioactivity and UV detectors.

    • Measure the molar activity by calculating the ratio of radioactivity to the mass of the non-radiolabeled standard.

In Vivo PET Imaging Protocol

This protocol outlines a typical procedure for evaluating the biodistribution of the newly synthesized radiotracer in a rodent model.

Protocol for In Vivo Imaging and Biodistribution:

  • Animal Handling:

    • Use healthy, male Sprague-Dawley rats (or a relevant disease model).

    • Fast the animals for 4-6 hours before the experiment to reduce background signal.

  • Radiotracer Administration:

    • Anesthetize the animal using isoflurane.

    • Inject 100-200 µCi of [¹⁸F]Fluoro-propyl-tashiromine in a volume of ~0.2 mL via the tail vein.

  • PET Imaging:

    • Position the animal in a small animal PET scanner.

    • Acquire a dynamic scan for 60-90 minutes.

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Biodistribution Study (Ex Vivo):

    • At the end of the imaging session (or in a separate cohort of animals at various time points), euthanize the animal.

    • Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Radiosynthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Quality Control & In Vivo Studies Known Intermediate Known Intermediate Hydroxypropyl-tashiromine Hydroxypropyl-tashiromine Known Intermediate->Hydroxypropyl-tashiromine Multi-step synthesis Tosylated Precursor Tosylated Precursor Hydroxypropyl-tashiromine->Tosylated Precursor Tosylation Cyclotron Cyclotron [18F]Fluoride [18F]Fluoride Cyclotron->[18F]Fluoride 18O(p,n)18F Activated [18F]Fluoride Activated [18F]Fluoride [18F]Fluoride->Activated [18F]Fluoride K222/K2CO3 Crude [18F]Product Crude [18F]Product Activated [18F]Fluoride->Crude [18F]Product Nucleophilic Substitution with Tosylated Precursor Purified [18F]Tracer Purified [18F]Tracer Crude [18F]Product->Purified [18F]Tracer Semi-prep HPLC QC Analysis QC Analysis Purified [18F]Tracer->QC Analysis Analytical HPLC In Vivo Injection In Vivo Injection QC Analysis->In Vivo Injection Pass PET Imaging & Biodistribution PET Imaging & Biodistribution In Vivo Injection->PET Imaging & Biodistribution

Caption: Workflow for the proposed synthesis and radiolabeling of [¹⁸F]Fluoro-propyl-tashiromine.

In_Vivo_Evaluation_Pathway Radiolabeled (-)-Tashiromine Radiolabeled (-)-Tashiromine Systemic Circulation Systemic Circulation Radiolabeled (-)-Tashiromine->Systemic Circulation IV Injection Target Tissue Target Tissue Systemic Circulation->Target Tissue Binding Non-Target Tissues Non-Target Tissues Systemic Circulation->Non-Target Tissues Non-specific uptake Metabolism (Liver) Metabolism (Liver) Systemic Circulation->Metabolism (Liver) PET Scanner Detection PET Scanner Detection Target Tissue->PET Scanner Detection Signal Emission Non-Target Tissues->PET Scanner Detection Background Signal Excretion (Kidneys/Bile) Excretion (Kidneys/Bile) Metabolism (Liver)->Excretion (Kidneys/Bile)

Caption: Conceptual in vivo pathway and evaluation of radiolabeled (-)-tashiromine.

References

Technical Notes & Optimization

Troubleshooting

Challenges and solutions in the total synthesis of (-)-Tashiromine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of (-)-Tashiromine. The i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of (-)-Tashiromine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to the total synthesis of (-)-Tashiromine?

A1: The synthesis of (-)-Tashiromine has been approached through various strategies. A prominent and concise method involves an olefin cross-metathesis to construct a key allylsilane precursor, followed by an acid-induced N-acyliminium ion cyclization to form the core indolizidine skeleton.[1][2] Other notable approaches include those utilizing enaminone intermediates, radical cyclizations, nucleophilic additions to imines, and stereoselective reductions of enamines or pyridinium (B92312) salts.[1][3][4]

Q2: What is a key challenge in the final steps of the synthesis involving the C5 side chain?

A2: A significant challenge lies in the oxidative cleavage of a C5 vinyl substituent to install the required hydroxymethyl group. Direct ozonolysis or dihydroxylation followed by periodate (B1199274) cleavage often leads to the formation of complex mixtures, likely due to retro-Mannich fragmentation of the resulting aldehyde.[1] A successful strategy to circumvent this is to perform a reductive work-up immediately following ozonolysis.[1]

Troubleshooting Guides

Olefin Cross-Metathesis Step

Q3: I am experiencing low yields in the Grubbs-catalyzed olefin cross-metathesis reaction. What are potential causes and solutions?

A3: Low yields in this step can be attributed to several factors:

  • Catalyst Activity: Ensure the Grubbs catalyst is fresh and has been stored under an inert atmosphere. Catalyst decomposition can lead to incomplete conversion.

  • Reaction Conditions: The reaction is typically run in refluxing dichloromethane.[1] Ensure the temperature is maintained and the reaction is run for a sufficient duration.

  • Substrate Purity: Impurities in the N-pentenylsuccinimide or allyltrimethylsilane (B147118) can poison the catalyst. Ensure starting materials are pure.

  • Ethene Removal: The reaction produces ethene as a byproduct. While often driven by the excess of one reagent, ensuring efficient removal of ethene can help drive the equilibrium towards the product.

Troubleshooting Workflow for Olefin Cross-Metathesis

start Low Yield in Cross-Metathesis catalyst Check Catalyst Activity (Fresh, Stored Properly) start->catalyst conditions Verify Reaction Conditions (Temp, Time) start->conditions purity Assess Substrate Purity start->purity solution Optimize Reaction (Increase catalyst loading, Use fresh reagents, Ensure inert atmosphere) catalyst->solution conditions->solution purity->solution start Asymmetric Synthesis Failure check_silane Analyze Chiral Allylsilane Stability and Reactivity start->check_silane isomerization Problem: Isomerization of α-hydroxysilane observed? check_silane->isomerization unreactive Problem: α-alkoxysilane unreactive? check_silane->unreactive solution_isomerization Solution: Protect hydroxyl group or explore alternative chiral silanes isomerization->solution_isomerization Yes solution_unreactive Solution: Modify reaction conditions (catalyst, temperature) or redesign chiral silane unreactive->solution_unreactive Yes

References

Optimization

Optimization of reaction conditions for improved (-)-Tashiromine yield

Technical Support Center: Optimization of (-)-Tashiromine Synthesis Welcome to the technical support center for the synthesis of (-)-Tashiromine. This resource provides troubleshooting guides and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of (-)-Tashiromine Synthesis

Welcome to the technical support center for the synthesis of (-)-Tashiromine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions for an improved yield of (-)-Tashiromine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing (-)-Tashiromine?

A1: Several synthetic routes to (-)-Tashiromine have been reported. Some of the prominent strategies include:

  • Enaminone Chemistry: This approach utilizes enaminone intermediates for the construction of the indolizidine core.[1][2]

  • Olefin Cross-Metathesis: This strategy involves the use of olefin cross-metathesis to construct a key cyclization precursor, which then undergoes acid-induced cyclization.[3][4]

  • Aza-Annulation: This method can be employed for the stereochemically controlled synthesis of the tashiromine framework.[5]

  • Imino-Aldol Reactions: This approach has also been successfully used in the total syntheses of (-)-Tashiromine.[6]

Q2: I am observing low yields in the final reduction step to (-)-Tashiromine. What could be the issue?

A2: Low yields in the final reduction step, often employing reagents like Lithium Aluminium Hydride (LiAlH₄), can be due to several factors. One critical aspect is the purity of the precursor. Complex mixtures obtained from preceding steps, such as oxidative cleavage, can interfere with the reduction.[3] It is advisable to ensure the purification of the intermediate before proceeding with the reduction.

Q3: Are there known issues with the reproducibility of certain reaction steps?

A3: Yes, reproducibility issues have been reported in some synthetic routes. For instance, in a synthesis involving enaminone intermediates, the reduction of a bicyclic vinylogous cyanamide (B42294) was found to be irreproducible.[1] In such cases, careful control of reaction parameters like hydrogen pressure and reaction time is crucial, although success may still vary.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of (-)-Tashiromine.

Issue 1: Low Yield and/or Side Product Formation in the Olefin Cross-Metathesis Step
Symptom Potential Cause Suggested Solution
Low yield of the desired cross-metathesis product.Inefficient catalyst activity or catalyst decomposition.Use a fresh batch of the Grubbs' second-generation catalyst. Ensure an inert atmosphere and use dry, degassed solvents.[3]
Formation of undesired side products (e.g., homodimers).Suboptimal reaction conditions or reactant stoichiometry.An excess of one of the olefin partners, such as allyltrimethylsilane (B147118) (e.g., fourfold excess), can favor the desired cross-coupling reaction.[3]
Isomerization of the allylsilane reactant.The catalyst may promote isomerization, especially with certain substrates like α-hydroxysilanes.If using a chiral α-hydroxysilane, be aware that it might isomerize to an acylsilane under the reaction conditions.[3][4] Consider protecting the hydroxyl group.
No reaction with certain chiral allylsilanes.Steric hindrance or electronic effects of the substituents on the allylsilane may render it unreactive towards metathesis.If protected chiral α-alkoxyallylsilanes are unreactive, it may be necessary to explore alternative chiral auxiliaries or synthetic strategies.[3]
Issue 2: Poor Diastereoselectivity in the Acid-Induced Cyclization of the Allylsilane Precursor
Symptom Potential Cause Suggested Solution
Formation of a mixture of diastereomers.Incorrect acid catalyst or reaction conditions.The use of trifluoroacetic acid in dichloromethane (B109758) at room temperature has been shown to give high diastereoselectivity (e.g., 96:4 mixture).[3][4]
Low yield of the bicyclic amide.Incomplete reaction or decomposition of the starting material or product.Monitor the reaction progress by TLC. Ensure the starting material is fully consumed before workup.
Issue 3: Difficulties in the Oxidative Cleavage of the C5 Vinyl Substituent

| Symptom | Potential Cause | Suggested Solution | | Formation of complex mixtures upon ozonolysis or dihydroxylation/periodate cleavage. | The aldehyde product may be unstable and prone to retro-Mannich fragmentation.[3] | A reductive work-up of the ozonolysis procedure can be employed to directly obtain the corresponding alcohol, which is often more stable.[3] | | Low yield of the desired alcohol after reductive work-up. | Incomplete reaction or inefficient work-up. | Ensure complete ozonolysis before the reductive work-up. Optimize the work-up conditions to maximize the recovery of the alcohol. |

Experimental Protocols

Key Experiment: Olefin Cross-Metathesis and Cyclization

This protocol describes the preparation of the key cyclization precursor via olefin cross-metathesis and its subsequent acid-induced cyclization to form the indolizidine core, as adapted from a reported synthesis.[3][4]

Step 1: Olefin Cross-Metathesis

  • To a solution of the metathesis precursor (e.g., N-alkenylated succinimide) in refluxing dichloromethane, add a fourfold excess of allyltrimethylsilane.

  • Add 5 mol% of Grubbs' second-generation catalyst.

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to yield the desired product as a mixture of E- and Z-isomers.

Step 2: Partial Reduction

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

  • Add sodium borohydride (B1222165) in portions at 0 °C.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue to obtain the cyclization precursor.

Step 3: Acid-Induced Cyclization

  • Dissolve the cyclization precursor in dichloromethane.

  • Add trifluoroacetic acid at room temperature.

  • Stir the mixture and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the residue by flash column chromatography to obtain the bicyclic amide with high diastereoselectivity.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield in (-)-Tashiromine Synthesis

G Troubleshooting Workflow for Low Yield start Low Yield of (-)-Tashiromine Observed check_step Identify Problematic Reaction Step start->check_step metathesis Olefin Cross-Metathesis check_step->metathesis Metathesis? cyclization Acid-Induced Cyclization check_step->cyclization Cyclization? cleavage Oxidative Cleavage check_step->cleavage Cleavage? final_reduction Final Reduction check_step->final_reduction Reduction? solution_metathesis Check Catalyst Activity Optimize Stoichiometry Consider Substrate Reactivity metathesis->solution_metathesis solution_cyclization Verify Acid Catalyst and Conditions Ensure Complete Reaction cyclization->solution_cyclization solution_cleavage Employ Reductive Ozonolysis Work-up cleavage->solution_cleavage solution_final_reduction Ensure Purity of Precursor final_reduction->solution_final_reduction optimize Implement Optimized Conditions solution_metathesis->optimize solution_cyclization->optimize solution_cleavage->optimize solution_final_reduction->optimize end Improved Yield Achieved optimize->end

Caption: A flowchart outlining the decision-making process for troubleshooting low yields at different stages of the synthesis.

Experimental Workflow for the Synthesis of the Indolizidine Core

G Key Synthetic Sequence Workflow start Start: N-Alkenylated Succinimide metathesis Olefin Cross-Metathesis (Grubbs' II Catalyst, Allyltrimethylsilane) start->metathesis product1 Cross-Metathesis Product metathesis->product1 reduction Partial Reduction (Sodium Borohydride) product1->reduction product2 Cyclization Precursor reduction->product2 cyclization Acid-Induced Cyclization (Trifluoroacetic Acid) product2->cyclization product3 Bicyclic Amide (Indolizidine Core) cyclization->product3 end Proceed to Final Steps product3->end

Caption: A diagram illustrating the key steps in the synthesis of the bicyclic core of (-)-Tashiromine via olefin cross-metathesis.

References

Troubleshooting

Troubleshooting guide for the purification of (-)-Tashiromine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the indolizidine alkalo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of the indolizidine alkaloid, (-)-Tashiromine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of (-)-Tashiromine in a question-and-answer format.

Question 1: I am observing significant peak tailing during column chromatography of my crude (-)-Tashiromine sample on silica (B1680970) gel. What could be the cause and how can I resolve it?

Answer: Peak tailing of basic compounds like (-)-Tashiromine on silica gel is a common issue. The primary reason is the strong interaction between the basic nitrogen atom of the alkaloid and the acidic silanol (B1196071) groups on the surface of the silica gel. This leads to uneven elution and broad, tailing peaks, which can result in poor separation and lower purity of the final product.

Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), into your mobile phase can help to saturate the acidic sites on the silica gel, thereby reducing the strong interactions with your compound and improving peak shape. A typical starting concentration is 0.1-1% (v/v) of TEA or ammonia in your eluent system.

  • Use of Neutral or Basic Alumina (B75360): As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase. These adsorbents have fewer acidic sites and can significantly reduce tailing for basic compounds.

  • Column Deactivation: Pre-washing the silica gel column with the eluent containing the basic modifier before loading your sample can help to deactivate the stationary phase.

Question 2: My purified (-)-Tashiromine appears as a persistent oil or gum and fails to crystallize. What steps can I take to induce crystallization?

Answer: The inability of a purified compound to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. For (-)-Tashiromine, which is often isolated as a free base, this can be a recurring challenge.

Consider the following troubleshooting steps:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under a high vacuum for an extended period. Gentle heating, if the compound is thermally stable, can aid this process.

  • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which (-)-Tashiromine is poorly soluble, such as hexane (B92381) or diethyl ether. This can sometimes help to crash out the compound as a solid.

  • Salt Formation: Convert the free base of (-)-Tashiromine to a salt, such as the hydrochloride or hydrobromide salt. Alkaloid salts often have higher melting points and are more crystalline than their free base counterparts. This can be achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl or HBr in the same or a miscible solvent.

  • Seed Crystals: If a small amount of crystalline material is available, using it as a seed crystal in a supersaturated solution of your compound can initiate crystallization.

Question 3: I am struggling with the separation of diastereomers of Tashiromine produced during my synthesis. What chromatographic strategies can I employ?

Answer: The synthesis of (-)-Tashiromine can sometimes lead to the formation of its diastereomer, (±)-epi-tashiromine. Due to their structural similarity, separating these diastereomers can be challenging.

Here are some approaches to improve separation:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Meticulously screen different solvent systems for your column chromatography. A common mobile phase for the purification of Tashiromine is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Carefully adjusting the ratio of these solvents can improve separation. Sometimes, the addition of a small amount of a third solvent can enhance resolution.

    • Stationary Phase: High-performance liquid chromatography (HPLC) with a suitable column (e.g., a silica or a bonded-phase column) can provide better resolution than standard flash chromatography.

  • Formation of Diastereomeric Salts: React the mixture of diastereomers with a chiral acid to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization or chromatography. After separation, the desired enantiomer of Tashiromine can be recovered by treatment with a base.

Question 4: The overall yield of my purified (-)-Tashiromine is consistently low. What are the potential causes and how can I improve recovery?

Answer: Low recovery can be attributed to several factors throughout the extraction and purification process.

Here are some areas to investigate:

  • Incomplete Extraction: Ensure efficient extraction of the crude product from the reaction mixture. This may involve adjusting the pH during aqueous workups to ensure the alkaloid is in its free base form for extraction into an organic solvent. Multiple extractions with fresh solvent are generally more effective than a single large-volume extraction.

  • Losses during Chromatography:

    • Irreversible Adsorption: As mentioned in Q1, strong adsorption on silica gel can lead to product loss. The use of basic modifiers or alternative stationary phases can help.

    • Improper Fraction Collection: Closely monitor the elution profile using thin-layer chromatography (TLC) to ensure all fractions containing the desired product are collected.

  • Degradation: Although (-)-Tashiromine is relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.

Quantitative Data on (-)-Tashiromine Purification

The following table summarizes representative yields from a total synthesis of racemic tashiromine, highlighting the efficiency of the purification steps.[1]

StepPurification MethodStarting MaterialProductYield (%)Purity/Notes
Cross-MetathesisNot specified in detailN-pentenylsuccinimideE/Z mixture of the metathesis product73Inseparable 3:1 mixture of E- and Z-isomers
Partial ReductionNot specified in detailImide from the previous stepCyclisation precursor863:1 mixture of olefin isomers
Acid-induced CyclisationNot specified in detailCyclisation precursorBicyclic amide8596:4 mixture of diastereomers
Ozonolysis and Reductive Work-upCrude isolationBicyclic amideCrude alcohol-Used directly in the next step
Reduction with Lithium Aluminium HydrideNot specified in detailCrude alcohol and amide reduction(±)-Tashiromine36 (over 2 steps)Final purified product
Overall Yield -Succinimide(±)-Tashiromine 19 -

Experimental Protocols

General Protocol for the Purification of Synthetic (-)-Tashiromine via Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude reaction mixture.

  • Preparation of the Crude Sample:

    • Following the synthetic work-up, concentrate the crude reaction mixture containing (-)-Tashiromine under reduced pressure to obtain a residue.

    • Dissolve the residue in a minimal amount of the initial chromatography eluent or a slightly more polar solvent.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol).

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

  • Sample Loading:

    • Once the silica gel has settled, carefully load the dissolved crude sample onto the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the stationary phase.

  • Elution:

    • Begin eluting the column with the chosen mobile phase. A typical starting eluent for (-)-Tashiromine is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).

    • The polarity of the eluent can be gradually increased by increasing the proportion of methanol to facilitate the elution of the more polar (-)-Tashiromine.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the composition of the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots.

    • Combine the fractions containing the pure (-)-Tashiromine.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (-)-Tashiromine.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_extraction Initial Purification cluster_chromatography Primary Purification cluster_final Final Purification (Optional) cluster_analysis Analysis Crude_Mixture Crude Reaction Mixture containing (-)-Tashiromine Liquid_Extraction Liquid-Liquid Extraction (pH adjustment) Crude_Mixture->Liquid_Extraction Removal of non-basic impurities Column_Chromatography Silica Gel Column Chromatography (e.g., DCM/MeOH gradient) Liquid_Extraction->Column_Chromatography Separation from byproducts & diastereomers Crystallization Crystallization / Salt Formation Column_Chromatography->Crystallization Further purification & solid form isolation Pure_Product Pure (-)-Tashiromine Column_Chromatography->Pure_Product Crystallization->Pure_Product TLC_HPLC TLC/HPLC Analysis (Purity Check) Pure_Product->TLC_HPLC Final Quality Control

Caption: General workflow for the purification of (-)-Tashiromine.

TroubleshootingLogic cluster_problems Common Problems cluster_solutions Potential Solutions Start Purification Issue Identified Peak_Tailing Peak Tailing in Column Chromatography Start->Peak_Tailing No_Crystals Failure to Crystallize (Oily Product) Start->No_Crystals Poor_Separation Poor Diastereomer Separation Start->Poor_Separation Low_Yield Low Overall Yield Start->Low_Yield Add_Base Add Basic Modifier (e.g., TEA) to Eluent Peak_Tailing->Add_Base Change_Stationary_Phase Use Alumina Instead of Silica Peak_Tailing->Change_Stationary_Phase Salt_Formation Form a Salt (e.g., HCl salt) No_Crystals->Salt_Formation Trituration Triturate with Non-polar Solvent No_Crystals->Trituration Optimize_Chroma Optimize Chromatography (Solvent, Column) Poor_Separation->Optimize_Chroma Diastereomeric_Salts Form Diastereomeric Salts Poor_Separation->Diastereomeric_Salts Optimize_Extraction Optimize Extraction (pH, multiple extractions) Low_Yield->Optimize_Extraction Monitor_Fractions Careful Fraction Monitoring (TLC) Low_Yield->Monitor_Fractions

Caption: Troubleshooting logic for common purification issues.

References

Optimization

Identification and characterization of byproducts in (-)-Tashiromine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of (-)-Tashiromine. The information is compiled from publishe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of (-)-Tashiromine. The information is compiled from published synthetic routes and focuses on the identification and characterization of common byproducts.

Frequently Asked Questions (FAQs)

Q1: My cross-metathesis reaction is producing an inseparable mixture of isomers. How can I identify and quantify them?

A1: The formation of E/Z isomers is a common occurrence in olefin cross-metathesis reactions. In one reported synthesis of a key precursor to tashiromine, the desired product was formed as an inseparable 3:1 mixture of E- and Z-isomers.[1] Characterization is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for the protons and carbons adjacent to the double bond can be observed for each isomer. Quantification of the isomer ratio is often determined by integrating the respective signals in the ¹H NMR spectrum.

Q2: I am observing unexpected isomerization of my chiral α-hydroxysilane during the cross-metathesis step. What is happening and what are the byproducts?

A2: In an attempted asymmetric synthesis of tashiromine, it was found that the chiral α-hydroxysilane starting material underwent isomerization under the reaction conditions, leading to the formation of an internal alkene and an acylsilane as byproducts, rather than the desired cross-metathesis product.[1][2][3] This is a known competing process with ruthenium-based metathesis catalysts.[1] The byproducts can be identified by their characteristic spectroscopic signatures, such as the appearance of signals corresponding to a trisubstituted double bond and a silicon-acyl group in the NMR spectra.

Q3: My acid-induced cyclization is yielding a mixture of diastereomers. How can I determine the major and minor products?

A3: The intramolecular addition of an allylsilane to an N-acyliminium ion to form the indolizidine core of tashiromine can result in the formation of diastereomers. One study reported the formation of the bicyclic amide as a 96:4 mixture of diastereomers.[1][2][3][4] The stereochemical outcome is rationalized by a chair-like transition state where the nascent alkene substituent is equatorially disposed.[1] The major and minor diastereomers can be distinguished by comparing their spectral data, particularly the chemical shift and coupling constants of the ring-fusion proton (C6-H), with literature values. For example, the signal for the C6 proton of the major diastereomer appeared as a doublet of triplets at δ = 3.19 ppm, while the corresponding signal for the minor diastereomer was found at δ = 3.67 ppm.[1]

Q4: The reduction of my bicyclic vinylogous cyanamide (B42294) is not reproducible and gives multiple products. What are the potential side reactions?

A4: The catalytic hydrogenation of a bicyclic vinylogous cyanamide intermediate has been reported to be problematic.[5][6] Besides the desired saturated nitrile, the reaction can lead to the partial or complete reduction of the nitrile group itself, resulting in a complex mixture of products. Optimizing reaction conditions such as hydrogen pressure and reaction time may be necessary, but reproducibility issues can persist.[5][6] The presence of triphenylphosphine (B44618) residues from a previous step can also adversely affect the catalytic hydrogenation.[5]

Troubleshooting Guides

Problem: Low yield and complex mixture obtained during oxidative cleavage of the C5 vinyl substituent.

  • Possible Cause: The desired aldehyde product may be unstable and undergo retro-Mannich fragmentation.[1]

  • Troubleshooting Steps:

    • Employ a reductive work-up immediately following ozonolysis to directly obtain the more stable alcohol.

    • Proceed with the subsequent reduction step without extensive purification of the intermediate alcohol to minimize degradation.

Problem: Failure to achieve cross-metathesis with chiral α-alkoxyallylsilanes.

  • Possible Cause: Steric hindrance or electronic effects from the alkoxy group can render the allylsilane unreactive towards metathesis under standard conditions.[1][2][3]

  • Troubleshooting Steps:

    • Increase the catalyst loading and reaction temperature.

    • If the reaction still does not proceed, consider a different synthetic route or a less sterically demanding protecting group for the alcohol. Note that in some cases, even under forcing conditions, only homodimerization of the other olefin partner is observed.[1]

Problem: Difficulty in purifying the bicyclic enaminone intermediate from triphenylphosphine oxide.

  • Possible Cause: Triphenylphosphine oxide is a common byproduct in reactions using triphenylphosphine, such as the cyclization to form the indolizidine nucleus.[5][6] Its polarity can be similar to that of the product, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Perform an initial column chromatography to separate the product and triphenylphosphine oxide from baseline impurities.

    • Remove the majority of the remaining triphenylphosphine oxide by recrystallization from a suitable solvent system, such as hexane.[5][6]

Quantitative Data Summary

Byproduct TypeReaction StepObserved Ratio / YieldAnalytical MethodReference
E/Z IsomersOlefin Cross-Metathesis3:1 (inseparable mixture)¹H NMR Spectroscopy[1]
DiastereomersAcid-induced Cyclization96:4¹H NMR Spectroscopy[1][2][3][4]
Isomerization Products (Internal Alkene and Acylsilane)Attempted Asymmetric Cross-MetathesisAlkene: 99% (as a ~3:1 E:Z mixture)Not specified[1]
DiastereomersCatalytic Hydrogenation of Bicyclic Enaminone85:15NMR Spectroscopy[5][6]

Experimental Protocols

Protocol 1: Identification of Diastereomers in Acid-Induced Cyclization

  • Sample Preparation: Dissolve the crude product mixture from the acid-induced cyclization in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the ring-fusion proton (C6-H) for both diastereomers.

    • Compare the chemical shifts and coupling patterns to literature data to assign the major and minor isomers.[1]

    • Integrate the signals for the C6-H protons of both diastereomers to determine their relative ratio.

Protocol 2: General Approach for Byproduct Characterization

  • Isolation: If possible, isolate the byproduct from the reaction mixture using chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC).[5][6]

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the chemical structure of the byproduct.

  • Comparison: Compare the obtained spectroscopic data with that of known compounds or with predicted spectra to confirm the identity of the byproduct.

Visualizations

Byproduct_Formation_in_Asymmetric_Synthesis A Chiral α-Hydroxysilane B Desired Cross-Metathesis Product A->B Desired Pathway (Unsuccessful) C Isomerization Byproducts A->C Observed Pathway (Isomerization) D Internal Alkene C->D E Acylsilane C->E

Caption: Competing pathways in the attempted asymmetric cross-metathesis.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Byproduct Isolation & Characterization A Crude Reaction Mixture B NMR / LC-MS Analysis A->B C Chromatographic Separation (HPLC, Column) B->C Byproduct Detected D Isolated Byproduct C->D E Spectroscopic Analysis (HRMS, NMR) D->E F Structure Elucidation E->F

Caption: General workflow for the identification of synthesis byproducts.

References

Troubleshooting

Enhancing the stereoselectivity of key steps in (-)-Tashiromine synthesis

Welcome to the technical support center for the synthesis of (-)-Tashiromine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to ach...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Tashiromine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving high stereoselectivity in the key synthetic steps. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Acyliminium Ion Cyclization

Question: My N-acyliminium ion cyclization is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?

Answer: Low diastereoselectivity in the acid-induced cyclization of an N-acyliminium ion precursor can be influenced by several factors. A key strategy to enhance stereoselectivity is the careful choice of the nucleophile and reaction conditions.

One successful approach involves the intramolecular addition of a pendant allylsilane to the N-acyliminium ion.[1][2][3] This method has been shown to produce the desired bicyclic indolizidine skeleton with high diastereoselectivity. For instance, the exposure of a cyclization precursor to trifluoroacetic acid in dichloromethane (B109758) can yield the bicyclic amide as a 96:4 mixture of diastereomers.[1][2][3]

Troubleshooting Steps:

  • Verify Precursor Purity: Ensure the cyclization precursor is of high purity. Impurities can potentially interfere with the desired reaction pathway.

  • Optimize Acid Catalyst: While trifluoroacetic acid is effective, other Lewis or Brønsted acids could be screened to determine the optimal catalyst for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents with varying dielectric constants.

  • Temperature Control: Perform the reaction at a controlled temperature. Lower temperatures often favor the formation of the thermodynamically more stable product, potentially increasing the diastereomeric ratio.

Question: I am attempting an asymmetric synthesis using a chiral allylsilane in the N-acyliminium ion cyclization, but it is proving unsuccessful. What are the potential issues?

Answer: Attempts to translate the highly diastereoselective racemic synthesis into an asymmetric version using chiral α-alkoxyallylsilanes have encountered challenges.[1][2][3]

Potential Issues & Solutions:

  • Isomerization of Chiral Allylsilane: Chiral α-hydroxysilanes can be prone to isomerization under the reaction conditions, leading to the formation of an undesired acylsilane and loss of stereochemical information.[1][2] Careful selection of a more stable chiral auxiliary on the silicon atom may mitigate this issue.

  • Reactivity of Chiral Allylsilane: Some chiral α-alkoxyallylsilanes have shown to be unreactive towards the desired cross-metathesis reaction needed to form the cyclization precursor.[1][2] In such cases, optimization of the metathesis catalyst and reaction conditions (e.g., temperature, reaction time) is crucial. It may also be necessary to explore alternative chiral allylsilane structures with different steric and electronic properties.

Stereoselective Reduction Steps

Question: How can I control the stereochemical outcome of the reduction of a bicyclic enaminone intermediate to afford (-)-Tashiromine?

Answer: The stereoselective reduction of bicyclic intermediates is a critical step in several syntheses of (-)-Tashiromine. The choice of reducing agent and the nature of the substituent on the enaminone can significantly influence the diastereomeric ratio of the product.

In syntheses utilizing enaminone chemistry, the reduction of a diastereomeric mixture of esters has been achieved using lithium aluminum hydride (LiAlH4), affording a mixture of (±)-tashiromine and (±)-epitashiromine.[4] The ratio of the final products directly reflects the diastereomeric ratio of the precursor esters.[4] Therefore, controlling the stereochemistry at the ester formation step is paramount for the final stereochemical outcome.

Troubleshooting & Optimization:

  • Substituent Effects: The electron-withdrawing group at the C-8 position of the indolizidine core can impact the diastereoselectivity of subsequent reductions.[4][5] It is advisable to screen different substituents to find one that directs the reduction to the desired stereoisomer.

  • Bulky Reducing Agents: Employing sterically hindered reducing agents can enhance facial selectivity during the reduction of a ketone or imine. Agents like L-Selectride® or K-Selectride® can provide higher diastereoselectivity compared to less hindered hydrides like sodium borohydride (B1222165).

  • Directed Reductions: If a hydroxyl group is present in the vicinity of the carbonyl to be reduced, chelation-controlled reduction using reagents like zinc borohydride may offer improved stereocontrol.

Quantitative Data Summary

Table 1: Diastereoselectivity in N-Acyliminium Ion Cyclization

Cyclization PrecursorReaction ConditionsDiastereomeric Ratio (Tashiromine skeleton : epi)Reference(s)
Allylsilane-functionalized N-acyliminium ion precursorTrifluoroacetic acid, Dichloromethane, RT96 : 4[1][2][3]

Table 2: Diastereoselectivity in the Reduction of Enaminone Precursors

PrecursorReducing AgentDiastereomeric Ratio ((±)-tashiromine : (±)-epitashiromine)Reference(s)
Diastereomeric mixture of C-8 substituted estersLiAlH4, Et2O13 : 87[4]

Experimental Protocols

Key Experiment: Diastereoselective N-Acyliminium Ion Cyclization

This protocol is adapted from a reported stereoselective synthesis of racemic tashiromine.[1]

Objective: To construct the indolizidine core with high diastereoselectivity via an acid-induced cyclization.

Materials:

  • Cyclization precursor (partially reduced product of the cross-metathesis of N-pent-4-enoyl-pyrrolidin-2-one and allyltrimethylsilane)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the cyclization precursor in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the bicyclic amide.

  • Determine the diastereomeric ratio of the product using NMR spectroscopy or other suitable analytical techniques.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_purity Verify Precursor Purity start->check_purity optimize_catalyst Optimize Catalyst (Acid/Base) check_purity->optimize_catalyst If pure solvent_screen Screen Solvents optimize_catalyst->solvent_screen temp_control Adjust Reaction Temperature solvent_screen->temp_control reagent_choice Evaluate Steric/Electronic Nature of Reagents temp_control->reagent_choice outcome Improved Stereoselectivity? reagent_choice->outcome success Success outcome->success Yes reassess Reassess Synthetic Strategy outcome->reassess No

Caption: A decision-making workflow for troubleshooting and optimizing stereoselective reactions.

Signaling Pathway Analogy for Stereocontrol

stereocontrol_pathway sub Substrate ts1 Transition State 1 (Lower Energy) sub->ts1 ts2 Transition State 2 (Higher Energy) sub->ts2 reagent Reagent reagent->ts1 reagent->ts2 catalyst Chiral Catalyst / Auxiliary catalyst->ts1 Favors catalyst->ts2 Disfavors prod1 Desired Stereoisomer ts1->prod1 prod2 Undesired Stereoisomer ts2->prod2

Caption: Conceptual pathway illustrating how a chiral influence directs a reaction towards the desired stereoisomer.

References

Optimization

Technical Support Center: Stability Studies and Degradation Pathways of (-)-Tashiromine

Frequently Asked Questions (FAQs) Q1: Where can I find established stability data for (-)-Tashiromine? A1: Currently, there is a lack of published, peer-reviewed studies specifically detailing the forced degradation and...

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where can I find established stability data for (-)-Tashiromine?

A1: Currently, there is a lack of published, peer-reviewed studies specifically detailing the forced degradation and stability profile of (-)-Tashiromine. Researchers will likely need to perform their own stability-indicating studies to determine its degradation pathways and establish a suitable analytical method.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like (-)-Tashiromine?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products.[1][2] For an indolizidine alkaloid like (-)-Tashiromine, the following conditions are recommended as a starting point:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C in a dry heat oven

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light (ICH Q1B guidelines)

Q3: What analytical techniques are best suited for stability testing of (-)-Tashiromine?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[3][4] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for confirming the structures of isolated degradants.[3]

Q4: How much degradation should I aim for in my forced degradation studies?

A4: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is capable of detecting and separating the degradation products without completely degrading the parent compound.[1] If no degradation is observed under initial stress conditions, you may need to increase the stressor concentration, temperature, or duration.[1]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Insufficient stress Increase the concentration of the acid, base, or oxidizing agent.
Increase the temperature or the duration of the stress exposure.
For photostability, ensure the light source is of sufficient intensity and the sample is adequately exposed.
High intrinsic stability of (-)-Tashiromine If extensive stress still results in minimal degradation, this indicates the molecule is highly stable under those conditions. Document these findings as part of the stability profile.[6]
Issue 2: The parent peak disappears completely or shows excessive degradation (>50%).
Possible Cause Troubleshooting Step
Stress conditions are too harsh Reduce the concentration of the stressor, the temperature, or the exposure time.
For initial trials, it is advisable to monitor the degradation at multiple time points to find the optimal duration.
Issue 3: Poor resolution between (-)-Tashiromine and its degradation peaks in the HPLC chromatogram.
Possible Cause Troubleshooting Step
Suboptimal mobile phase Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, or alter the buffer concentration).
Consider using a gradient elution method to improve separation.[4]
Inappropriate column chemistry Test different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Co-elution of multiple degradants Utilize a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required.
Issue 4: Unidentified peaks are present in the chromatogram.
Possible Cause Troubleshooting Step
Formation of new degradation products Isolate the unknown peaks using preparative HPLC.
Characterize the structure of the isolated compounds using LC-MS and NMR.[5][7]
Excipient interference (if using a formulation) Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients.

Hypothetical Degradation Data

The following table summarizes hypothetical results from a forced degradation study on (-)-Tashiromine.

Stress Condition Reagent/Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 M HCl24 hours60°C15%DP-1
Basic Hydrolysis0.1 M NaOH12 hours60°C8%DP-2
Oxidation3% H₂O₂8 hoursRoom Temp22%DP-3, DP-4
ThermalDry Heat48 hours80°C5%Minor unspecified degradants
PhotolyticUV/Vis Light7 daysRoom Temp12%DP-5

Experimental Protocols

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and dissolve 10 mg of (-)-Tashiromine in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Sample: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for HPLC analysis.

Forced Degradation Procedures
  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution in a water bath at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the working concentration.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C. Withdraw and neutralize samples with 0.2 M HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep the solution at room temperature. Withdraw samples at intervals and dilute.

  • Thermal Degradation: Place a solid sample of (-)-Tashiromine in a controlled temperature oven at 80°C. At specified time points, withdraw a portion of the solid, dissolve it in the solvent, and dilute to the working concentration.

  • Photolytic Degradation: Expose a solution of (-)-Tashiromine to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period.

Analytical Method (Starting Point)
  • Instrument: HPLC with UV or PDA detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of (-)-Tashiromine (e.g., 210 nm).

  • Injection Volume: 10 µL.

Visualizations

Hypothetical Degradation Pathway of (-)-Tashiromine

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis DP1 DP-1 (Hydrolyzed Product) Acid->DP1 Base Basic Hydrolysis DP2 DP-2 (Epimer/Isomer) Base->DP2 Oxidation Oxidation (H₂O₂) DP3 DP-3 (N-Oxide) Oxidation->DP3 DP4 DP-4 (Ring-Opened Product) Oxidation->DP4 Photo Photolytic Degradation DP5 DP-5 (Photodegradant) Photo->DP5 Tashiromine (-)-Tashiromine

Caption: Hypothetical degradation pathways of (-)-Tashiromine under various stress conditions.

Experimental Workflow for Stability Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Outcome Prep Prepare Stock Solution of (-)-Tashiromine Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Prep->Stress HPLC HPLC Analysis (Quantify Degradation) Stress->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS If unknowns present Method Validate Stability- Indicating Method HPLC->Method Pathway Propose Degradation Pathway LCMS->Pathway

Caption: General workflow for conducting forced degradation studies of a drug substance.

References

Troubleshooting

Technical Support Center: Overcoming Common Issues in (-)-Tashiromine Bioassays

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (-)-Tashiromine, a member...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (-)-Tashiromine, a member of the indolizidine alkaloid class of compounds. While specific bioassay data for (-)-Tashiromine is limited in publicly available literature, this guide addresses common issues encountered in the types of bioassays typically employed for this class of molecules, including cytotoxicity, antiviral, anti-inflammatory, and enzyme inhibition assays.

Frequently Asked Questions (FAQs)

General

  • Q1: What is (-)-Tashiromine and what are its potential biological activities? (-)-Tashiromine is a naturally occurring indolizidine alkaloid.[1][2] While extensive biological activity data for (-)-Tashiromine itself is not readily available, indolizidine alkaloids as a class are known to exhibit a wide range of biological effects, including anti-cancer, anti-viral, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5][6] Therefore, bioassays in these areas are relevant for the investigation of (-)-Tashiromine.

  • Q2: I'm seeing high variability between my replicate experiments. What are the general causes? High variability can stem from several factors, including inconsistent cell seeding density, improper reagent mixing, temperature fluctuations, and variations in incubation times. Ensuring precise and consistent experimental execution is critical. For cell-based assays, factors like cell passage number and confluency can also contribute to variability.

Assay-Specific

  • Q3: In my cytotoxicity assay (e.g., MTT), I am getting a low signal or no dose-response. What should I check? A low signal could be due to several reasons:

    • Compound Insolubility: (-)-Tashiromine, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions in your assay medium.

    • Incorrect Concentration Range: The tested concentrations may be too low to elicit a cytotoxic effect. A wider range of concentrations should be tested.

    • Cell Type Resistance: The chosen cell line may be resistant to the cytotoxic effects of the compound.

    • Sub-optimal Assay Conditions: Incubation times may be too short for the compound to induce cell death. Consider extending the exposure time.

  • Q4: My anti-inflammatory assay results (e.g., nitric oxide inhibition) are not reproducible. What are potential issues? Inconsistent results in nitric oxide (NO) assays can be caused by:

    • Cell Activation Variability: Inconsistent activation of macrophages (e.g., with LPS) can lead to variable NO production.

    • Interference with Griess Reagent: The compound itself might interfere with the Griess reaction, leading to false readings. A compound-only control with the Griess reagent should be included.

    • Cell Viability: At higher concentrations, the compound might be cytotoxic, leading to a decrease in NO production that is not due to specific inhibition of nitric oxide synthase (NOS). A parallel cytotoxicity assay is recommended.

  • Q5: I am not observing any inhibition in my enzyme assay. What could be the problem? Lack of enzyme inhibition could be due to:

    • Inactive Compound: The compound may not be an inhibitor of the specific enzyme being tested.

    • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for compound-enzyme interaction.

    • High Substrate Concentration: If the compound is a competitive inhibitor, a high concentration of the substrate can overcome its inhibitory effect.

Troubleshooting Guides

1. Cytotoxicity Assays (e.g., MTT, XTT)

Problem Possible Cause Recommended Solution
High Background Signal Contamination of media or reagents.Use fresh, sterile reagents and media.
Compound precipitates and interferes with absorbance reading.Visually inspect wells for precipitation. Test a lower concentration range or use a different solvent.
Low Signal-to-Noise Ratio Insufficient number of cells.Optimize cell seeding density.
Assay incubation time is too short.Increase the incubation time after adding the detection reagent.
Inconsistent Results Between Wells Uneven cell distribution.Ensure a single-cell suspension before seeding and use proper pipetting techniques.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile media.

2. Antiviral Assays (e.g., Plaque Reduction Assay)

Problem Possible Cause Recommended Solution
No Plaques in Virus Control Inactive virus stock.Use a fresh, properly tittered virus stock.
Cells are not susceptible to the virus.Use a cell line known to be permissive for the virus.
Irregular Plaque Morphology Cell monolayer is not confluent.Ensure cells form a uniform monolayer before infection.
Overlay medium is too concentrated or not evenly distributed.Optimize the concentration and application of the overlay medium.
High Cytotoxicity at Low Antiviral Concentrations The compound is generally cytotoxic to the host cells.Determine the 50% cytotoxic concentration (CC50) and test antiviral activity at non-toxic concentrations.

3. Anti-inflammatory Assays (e.g., Nitric Oxide Synthase Inhibition)

Problem Possible Cause Recommended Solution
Low NO Production in Activated Control Cells Inadequate cell stimulation.Optimize the concentration of the stimulating agent (e.g., LPS) and the stimulation time.
Cells are unhealthy or at a high passage number.Use cells at a low passage number and ensure they are healthy before the experiment.
High Variability in NO Levels Inconsistent cell numbers per well.Ensure accurate and consistent cell seeding.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.

Quantitative Data Summary

Assay TypeCompoundTarget/Cell LineIC50 / EC50Reference
Cytotoxicity (-)-(R)-13aalpha-antofine (a phenanthroindolizidine alkaloid)KB-3-1 (human cervical cancer)0.008 µM[1]
Antiviral Haemanthamine (an Amaryllidaceae alkaloid)Dengue Virus (DENV)337 nM[7]
Antiviral Pancracine (an Amaryllidaceae alkaloid)Pseudotyped HIV-118.5 µM[7]
Anti-inflammatory (NF-κB inhibition) O-methyltylophorinidine (a phenanthroindolizidine alkaloid)TNBC cells17.1 nM (at 2h)[8]

Experimental Protocols

1. Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of (-)-Tashiromine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Target cancer cell line

    • Complete culture medium

    • 96-well clear flat-bottom plates

    • (-)-Tashiromine

    • DMSO (for stock solution)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare a stock solution of (-)-Tashiromine in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (-)-Tashiromine. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

2. Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method for evaluating the antiviral activity of (-)-Tashiromine against a lytic virus.[9][10][11][12]

  • Materials:

    • Susceptible host cell line

    • Lytic virus stock of known titer

    • Complete culture medium

    • Serum-free medium

    • 6-well plates

    • (-)-Tashiromine

    • Semi-solid overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

    • Crystal violet staining solution

  • Procedure:

    • Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

    • Prepare serial dilutions of (-)-Tashiromine in serum-free medium.

    • In separate tubes, mix each compound dilution with a viral inoculum calculated to produce 50-100 plaque-forming units (PFU) per well. Include a virus control (virus with medium) and a cell control (medium only).

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

    • Aspirate the culture medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with 200 µL of the virus-compound mixtures and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

    • Remove the inoculum and overlay the cells with 2 mL of the semi-solid overlay medium containing the corresponding concentration of (-)-Tashiromine.

    • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

    • Fix the cells and stain with crystal violet to visualize and count the plaques.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

3. Protocol: Nitric Oxide Synthase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of (-)-Tashiromine on nitric oxide production in LPS-stimulated macrophages.[2][13][14][15]

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete culture medium

    • 96-well plates

    • Lipopolysaccharide (LPS)

    • (-)-Tashiromine

    • Griess Reagent System

    • Sodium nitrite (B80452) standard

  • Procedure:

    • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare various concentrations of (-)-Tashiromine in culture medium.

    • Pre-treat the cells with the different concentrations of (-)-Tashiromine for 1 hour.

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include untreated and LPS-only controls.

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Prepare a nitrite standard curve using the sodium nitrite standard.

    • Add 50 µL of Griess Reagent I to each supernatant sample and standard, followed by a 5-10 minute incubation at room temperature.

    • Add 50 µL of Griess Reagent II and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve and determine the IC50 value for NO production inhibition.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Indolizidine Alkaloids

The following diagram illustrates the PI3K-Akt signaling pathway, which is a common target for various natural products and may be relevant in the study of indolizidine alkaloids.[3][4][16]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Tashiromine (-)-Tashiromine (Hypothetical) Tashiromine->PI3K inhibits? Tashiromine->Akt inhibits? Proliferation Cell Proliferation & Survival Downstream->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Hypothetical PI3K-Akt signaling pathway potentially modulated by (-)-Tashiromine.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines a typical workflow for screening and evaluating the cytotoxic potential of a compound like (-)-Tashiromine.

Cytotoxicity_Workflow start Start: Compound (-)-Tashiromine prepare Prepare Stock Solution & Serial Dilutions start->prepare treat Treat Cells with Compound Dilutions prepare->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Analyze Data & Calculate IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Optimization

Technical Support Center: Efficient Scale-Up of (-)-Tashiromine Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient scale-up of (-)-Tashiro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient scale-up of (-)-Tashiromine production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the synthesis of (-)-Tashiromine via different strategic routes.

Olefin Cross-Metathesis and N-Acyliminium Ion Cyclization Strategy

This widely reported strategy involves the coupling of an N-alkenylated succinimide (B58015) with an allyl silane (B1218182) followed by an acid-mediated cyclization.

Question: The yield of the cross-metathesis reaction is low, and a significant amount of the N-alkenylated succinimide starting material is recovered. What are the potential causes and solutions?

Answer: Low conversion in the olefin cross-metathesis reaction can be attributed to several factors:

  • Catalyst Inactivity: The Grubbs' second-generation catalyst is sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Catalyst Loading: For scale-up, the optimal catalyst loading may need to be re-evaluated. While 5 mol% is reported for small-scale synthesis, larger scales might require adjustments. A systematic screen of catalyst loading (e.g., 3-7 mol%) is recommended.

  • Reaction Time and Temperature: The reaction is typically refluxed in dichloromethane (B109758). Ensure the reaction is heated to a consistent and appropriate temperature. Prolonged reaction times might be necessary for complete conversion, but this should be monitored by techniques like TLC or GC-MS to avoid potential product degradation.

  • Purity of Reactants: Impurities in the N-alkenylated succinimide or allyltrimethylsilane (B147118) can poison the catalyst. Ensure starting materials are of high purity.

Question: The cross-metathesis reaction produces an inseparable mixture of E- and Z-isomers. How can this be addressed?

Answer: The formation of E/Z isomers is common in olefin metathesis. While separation can be challenging, subsequent steps may not require a pure isomer.[1] It has been reported that the mixture of isomers can be carried forward to the next step without separation.[1] If separation is necessary, consider advanced chromatographic techniques such as supercritical fluid chromatography (SFC) or preparative HPLC.

Question: The acid-induced N-acyliminium ion cyclization step results in a low yield of the desired bicyclic amide. What are the critical parameters to control?

Answer: The success of the cyclization is highly dependent on the reaction conditions:

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane is commonly used. The concentration of TFA is critical; too high a concentration can lead to side reactions or decomposition, while too low a concentration may result in incomplete reaction. A titration of TFA concentration may be necessary for optimization.

  • Reaction Temperature: The reaction is typically run at room temperature.[1] Excursions to higher temperatures could promote side reactions.

  • Water Content: The presence of water can interfere with the formation of the N-acyliminium ion. Ensure the use of anhydrous solvents and reagents.

Question: The final reduction of the bicyclic amide and oxidative cleavage of the vinyl group is problematic. What are alternative approaches?

Answer: Direct oxidative cleavage of the C5 vinyl substituent to an aldehyde using methods like ozonolysis or dihydroxylation/periodate cleavage has been reported to be unsuccessful, leading to complex mixtures, potentially due to retro-Mannich fragmentation.[1] A successful approach involves a reductive work-up of the ozonolysis to yield the corresponding alcohol, which is then immediately reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) to afford (-)-Tashiromine.[1]

Enaminone-Based Strategy

This alternative approach utilizes enaminone chemistry to construct the indolizidine core.

Question: The cyclization of the deprotected enaminone gives a low yield of the bicyclic system. What factors influence this step?

Answer: The efficiency of the alkylating cyclization of the enaminone is sensitive to several factors:

  • Purity of the Precursor: The presence of triphenylphosphine (B44618) residues from a previous step has been shown to adversely affect the subsequent catalytic hydrogenation.[1] Thorough purification of the enaminone precursor is crucial.

  • Reproducibility with Certain Substituents: The use of a nitrile as an electron-withdrawing group has been reported to lead to reproducibility issues during the cyclization step.[1] If encountering difficulties, consider alternative electron-withdrawing groups.

Question: The final reduction of the bicyclic enaminone system gives a mixture of diastereomers. How can the stereoselectivity be improved?

Answer: The stereochemical outcome of the reduction is influenced by the hydrogenation conditions. The use of Adams catalyst (PtO2·xH2O) under mildly acidic conditions can lead to a mixture of diastereomers.[1] The diastereomeric ratio may be influenced by the catalyst, solvent, and hydrogen pressure. Screening different hydrogenation catalysts (e.g., Pd/C, Rh/C) and conditions may improve the desired diastereoselectivity.

Vilsmeier-Haack Type Cyclization Strategy

This approach involves the intramolecular addition of a π-nucleophile to a chemoselectively activated amide.

Question: The Vilsmeier-Haack reaction is not proceeding to completion or is giving multiple products. What are the common troubleshooting steps?

Answer: For a successful Vilsmeier-Haack reaction, consider the following:

  • Reagent Purity and Stoichiometry: The Vilsmeier reagent is typically generated in situ from DMF and an activating agent like POCl3 or oxalyl chloride. The purity of these reagents is critical. The stoichiometry of the Vilsmeier reagent to the substrate should be carefully controlled to avoid side reactions.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent reaction with the substrate may require heating, but this should be carefully optimized to prevent decomposition.

  • Substrate Reactivity: The electronic nature of the substrate significantly impacts the reaction. Electron-rich systems react more readily. For less reactive substrates, more forcing conditions (higher temperature, longer reaction time) may be necessary.

Radical Cyclization and Stereoselective Enamine Reduction Strategies

While mentioned as potential strategies for indolizidine alkaloid synthesis, specific detailed protocols for (-)-Tashiromine are less common in the literature. The following troubleshooting advice is based on general principles.

Question: A planned radical cyclization is resulting in low yield or undesired side products. What are the key considerations?

Answer: Key factors for successful radical cyclizations include:

  • Initiator and Tin Reagent: The choice and amount of radical initiator (e.g., AIBN) and the tin reagent (e.g., Bu3SnH) are crucial. The rate of addition of the tin hydride can influence the outcome.

  • Concentration: Radical cyclizations are typically performed under high dilution to favor intramolecular cyclization over intermolecular reactions.

  • Precursor Design: The structure of the radical precursor is critical for the desired regioselectivity and stereoselectivity of the cyclization.

Question: A stereoselective reduction of an enamine precursor is not providing the expected diastereoselectivity. How can this be improved?

Answer: The stereochemical outcome of enamine reduction is influenced by:

  • Reducing Agent: The choice of reducing agent (e.g., catalytic hydrogenation, sodium borohydride, L-selectride) plays a significant role.

  • Catalyst and Ligands (for hydrogenation): For catalytic hydrogenation, the choice of metal catalyst (e.g., Pd, Pt, Rh) and chiral ligands can be tuned to achieve high stereoselectivity.

  • Substrate Control: The inherent stereochemistry of the enamine precursor can direct the approach of the reducing agent. Modifying the structure of the precursor may be necessary to achieve the desired outcome.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the olefin cross-metathesis and N-acyliminium ion cyclization route to racemic (-)-Tashiromine?

A1: A concise, six-step synthesis from succinimide has been reported with an overall yield of 19%.[1]

Q2: Are there successful enantioselective syntheses of (-)-Tashiromine reported via the olefin cross-metathesis strategy?

A2: Attempts to translate the racemic synthesis into an asymmetric version using chiral α-alkoxyallylsilanes have been reported as unsuccessful thus far.[1]

Q3: What are some of the key challenges in scaling up the production of (-)-Tashiromine?

A3: Key challenges include:

  • The cost and handling of the ruthenium-based metathesis catalyst.

  • The potential for E/Z isomer formation and the difficulty in their separation.

  • Ensuring stereocontrol in the key bond-forming reactions.

  • Purification of intermediates, especially removing catalyst residues that can affect subsequent steps.

Q4: Which analytical techniques are most useful for monitoring the progress of the synthesis?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For monitoring volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and final product.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and diastereomeric ratios, especially when using chiral stationary phases for enantioselective synthesis.

Section 3: Data Presentation

Table 1: Summary of Yields for the Olefin Cross-Metathesis and N-Acyliminium Ion Cyclization Route

StepReactantsProductYield (%)Reference
AlkylationSuccinimide, 5-bromo-1-penteneN-(pent-4-en-1-yl)succinimide~100[1]
Olefin Cross-MetathesisN-(pent-4-en-1-yl)succinimide, allyltrimethylsilane(E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide73[1]
Partial Reduction(E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide, NaBH45-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one86[1]
N-Acyliminium Ion Cyclization5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one, TFA(5S,8aR)-5-vinylhexahydroindolizin-3(2H)-one85[1]
Ozonolysis (Reductive Workup) & Reduction(5S,8aR)-5-vinylhexahydroindolizin-3(2H)-one, O3 then LiAlH4(-)-Tashiromine36 (2 steps)[1]

Section 4: Experimental Protocols

Protocol for Olefin Cross-Metathesis
  • To a solution of N-(pent-4-en-1-yl)succinimide (1.0 eq) in dry, degassed dichloromethane (DCM), add allyltrimethylsilane (4.0 eq).

  • Add Grubbs' second-generation catalyst (0.05 eq) to the solution under an inert atmosphere.

  • Reflux the mixture and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the product as a mixture of E- and Z-isomers.

Protocol for N-Acyliminium Ion Cyclization
  • Dissolve the mixture of (E/Z)-5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bicyclic amide.

Section 5: Visualizations

Tashiromine_Synthesis_Workflow succinimide Succinimide alkylation Alkylation (5-bromo-1-pentene) succinimide->alkylation pentenyl_succinimide N-(pent-4-en-1-yl)succinimide alkylation->pentenyl_succinimide metathesis Olefin Cross-Metathesis (allyltrimethylsilane, Grubbs' II) pentenyl_succinimide->metathesis ez_mixture (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide metathesis->ez_mixture reduction1 Partial Reduction (NaBH4) ez_mixture->reduction1 hydroxy_pyrrolidinone 5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one reduction1->hydroxy_pyrrolidinone cyclization N-Acyliminium Ion Cyclization (TFA) hydroxy_pyrrolidinone->cyclization bicyclic_amide (5S,8aR)-5-vinylhexahydroindolizin-3(2H)-one cyclization->bicyclic_amide final_steps Ozonolysis (reductive workup) & LiAlH4 Reduction bicyclic_amide->final_steps tashiromine (-)-Tashiromine final_steps->tashiromine

Caption: Workflow for the synthesis of (-)-Tashiromine via olefin cross-metathesis.

Acyliminium_Cyclization_Mechanism start 5-hydroxy-pyrrolidinone derivative iminium N-Acyliminium Ion (generated with TFA) start->iminium Protonation & Water Loss cyclization Intramolecular Allylsilane Addition iminium->cyclization intermediate Cationic Intermediate cyclization->intermediate C-C bond formation product Bicyclic Amide (vinyl-substituted indolizidinone) intermediate->product Deprotonation

Caption: Key steps in the N-acyliminium ion cyclization.

References

Troubleshooting

Methods for removing persistent impurities from (-)-Tashiromine samples

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (-)-Tas...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (-)-Tashiromine. Our focus is on addressing the removal of persistent impurities that may arise during synthesis or through degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common persistent impurities in (-)-Tashiromine samples?

A1: The most common persistent impurities in synthetic (-)-Tashiromine samples are its diastereomer, (+)-epitashiromine, and reagents from the synthesis process, such as triphenylphosphine (B44618) oxide. Degradation products arising from oxidation or hydrolysis can also be present.

Q2: How can I detect the presence of these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is effective for separating and quantifying diastereomers. Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) can help identify unknown impurities by providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities.

Q3: What is the general approach to remove these persistent impurities?

A3: The primary methods for removing persistent impurities from (-)-Tashiromine samples are preparative HPLC and fractional crystallization. The choice of method depends on the nature and quantity of the impurity. For diastereomeric impurities, preparative chiral HPLC is often the most effective method. For reagent-based impurities like triphenylphosphine oxide, crystallization or column chromatography with specific solvent systems can be successful.

Troubleshooting Guides

Issue 1: Presence of the (+)-epitashiromine diastereomer in the final product.

Symptoms:

  • Broad or split peaks in standard HPLC analysis.

  • Inconsistent biological activity of the (-)-Tashiromine sample.

  • NMR spectra showing extra signals corresponding to the epimer.

Root Cause:

  • Non-stereoselective steps in the synthetic route can lead to the formation of diastereomers. One synthetic approach is known to produce a 96:4 mixture of diastereomers.[1]

Solutions:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating diastereomers.

  • Fractional Crystallization: This technique can be employed to selectively crystallize the desired (-)-Tashiromine isomer, leaving the more soluble (+)-epitashiromine in the mother liquor.

Issue 2: Contamination with Triphenylphosphine Oxide.

Symptoms:

  • Presence of a characteristic peak for triphenylphosphine oxide in HPLC or GC-MS analysis.

  • NMR signals corresponding to aromatic protons of the triphenylphosphine oxide.

Root Cause:

  • Triphenylphosphine is a common reagent in many organic syntheses, and its oxidized form, triphenylphosphine oxide, can be difficult to remove by standard column chromatography due to its polarity.

Solutions:

  • Silica (B1680970) Gel Plug Filtration: For relatively non-polar products, a silica plug can effectively remove the more polar triphenylphosphine oxide.

  • Crystallization: Triphenylphosphine oxide has good crystallinity and can often be removed by crystallization from a suitable solvent system.

  • Precipitation with Metal Salts: Addition of zinc chloride can precipitate triphenylphosphine oxide from polar organic solvents.[2]

Issue 3: Sample degradation upon storage or during purification.

Symptoms:

  • Appearance of new, unidentified peaks in the HPLC chromatogram over time.

  • Changes in the physical appearance of the sample (e.g., color change).

  • Decreased potency in biological assays.

Root Cause:

  • Indolizidine alkaloids can be susceptible to oxidation and hydrolysis, especially when exposed to air, light, or non-neutral pH conditions.

Solutions:

  • Proper Storage: Store (-)-Tashiromine samples under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C or below) to minimize degradation.

  • Inert Atmosphere During Experiments: When handling solutions of (-)-Tashiromine, purging with an inert gas can help prevent oxidation.

  • pH Control: Maintain a neutral pH during purification and storage unless a specific pH is required for a particular step.

Experimental Protocols

Preparative HPLC for Diastereomer Separation

This protocol is a general guideline and may require optimization based on the specific instrumentation and the diastereomeric ratio of the sample.

ParameterRecommendation
Column Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA, IB, or IC) or a reversed-phase C18 column.
Mobile Phase A mixture of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formic acid in water). The exact ratio should be optimized through analytical HPLC first.
Flow Rate Dependent on the column dimensions. For a semi-preparative column (e.g., 10 mm ID), a flow rate of 2-5 mL/min is typical.
Detection UV detection at a wavelength where (-)-Tashiromine has significant absorbance (e.g., 210 nm).
Sample Preparation Dissolve the diastereomeric mixture in the mobile phase at a concentration suitable for preparative injection.
Fraction Collection Collect fractions corresponding to the two separated diastereomer peaks.
Post-Purification Combine the fractions containing the pure (-)-Tashiromine, and remove the solvent under reduced pressure.
Fractional Crystallization for Diastereomer Enrichment

This protocol provides a starting point for enriching (-)-Tashiromine from a diastereomeric mixture. The choice of solvent is critical and may require screening.

StepProcedure
Solvent Selection Identify a solvent or solvent system in which (-)-Tashiromine has moderate solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
Dissolution Dissolve the impure (-)-Tashiromine sample in a minimal amount of the chosen hot solvent to create a saturated solution.
Cooling Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to purer crystals.
Crystal Collection Collect the crystals by vacuum filtration.
Washing Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved impurities.
Drying Dry the purified crystals under vacuum.
Purity Analysis Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the enrichment. Repeat the process if necessary.

Data Presentation

Table 1: Comparison of Purification Methods for Diastereomer Removal

MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Preparative HPLC Differential partitioningHigh resolution, applicable to a wide range of ratiosLower throughput, requires specialized equipment>99%
Fractional Crystallization Differential solubilityScalable, cost-effective for large quantitiesMay require multiple recrystallizations, solvent screening needed95-99%

Visualizations

PurificationWorkflow Impure Impure (-)-Tashiromine Sample Analysis Purity Analysis (HPLC, LC-MS, NMR) Impure->Analysis Diastereomer Diastereomeric Impurity (e.g., (+)-epitashiromine) Analysis->Diastereomer Reagent Reagent Impurity (e.g., Triphenylphosphine Oxide) Analysis->Reagent Degradation Degradation Products Analysis->Degradation PrepHPLC Preparative HPLC Diastereomer->PrepHPLC Crystallization Fractional Crystallization Diastereomer->Crystallization Reagent->Crystallization SilicaPlug Silica Plug Filtration Reagent->SilicaPlug Degradation->PrepHPLC Pure Pure (-)-Tashiromine PrepHPLC->Pure Crystallization->Pure SilicaPlug->Pure

Caption: General workflow for the purification of (-)-Tashiromine.

TroubleshootingLogic Start Impure Sample Detected Identify Identify Impurity Type (Diastereomer, Reagent, Degradation) Start->Identify IsDiastereomer Is it a Diastereomer? Identify->IsDiastereomer IsReagent Is it a Reagent? Identify->IsReagent IsDegradation Is it a Degradation Product? Identify->IsDegradation UsePrepHPLC Use Preparative HPLC IsDiastereomer->UsePrepHPLC UseCrystallization Use Fractional Crystallization IsDiastereomer->UseCrystallization IsReagent->UseCrystallization UseSilicaPlug Use Silica Plug Filtration IsReagent->UseSilicaPlug IsDegradation->UsePrepHPLC ReviewStorage Review Storage and Handling (Inert atmosphere, low temp) IsDegradation->ReviewStorage End Pure Sample UsePrepHPLC->End UseCrystallization->End UseSilicaPlug->End ReviewStorage->End

Caption: Troubleshooting logic for selecting a purification method.

References

Optimization

Optimizing the Final Deprotection Step in (-)-Tashiromine Synthesis: A Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of the indolizidine alkaloid (-)-Tashiromine, the final deprotection step is a critical juncture that can significantly impact the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of the indolizidine alkaloid (-)-Tashiromine, the final deprotection step is a critical juncture that can significantly impact the overall yield and purity of the target molecule. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during this crucial stage of the synthesis.

Troubleshooting Guide

This guide addresses common problems researchers may face during the final deprotection step of (-)-Tashiromine synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of (-)-Tashiromine - Incomplete Deprotection: The chosen deprotection conditions may be too mild or the reaction time too short for the specific protecting group used. - Degradation of the Product: The deprotection conditions may be too harsh, leading to the decomposition of the (-)-Tashiromine product. For instance, strongly acidic or basic conditions can lead to side reactions. - Side Reactions: The intermediate formed after deprotection might be unstable under the reaction conditions and undergo undesired transformations. For example, oxidative cleavage precursors can be prone to retro-Mannich fragmentation.[1]- Optimize Reaction Conditions: Increase the reaction temperature, prolong the reaction time, or use a more potent deprotection reagent. For catalytic reactions, ensure the catalyst is active. - Use Milder Conditions: Explore alternative, milder deprotection methods that are known to be compatible with the indolizidine core. - Stepwise vs. Global Deprotection: Consider a stepwise approach if multiple protecting groups are present and a one-pot global deprotection is failing. In some syntheses, a "global reduction" of an intermediate amide or carbonyl function is performed concurrently with deprotection.[1]
Formation of Complex Mixture of Byproducts - Instability of Intermediates: As noted, attempts to form a C5 aldehyde via ozonolysis or dihydroxylation/periodate cleavage have been reported to result in complex mixtures, likely due to retro-Mannich fragmentation.[1] - Non-selective Deprotection: If multiple protecting groups are present, the chosen reagent may be cleaving more than the intended group.- Reductive Work-up: For reactions involving oxidative cleavage, a reductive work-up can prevent the formation of unstable aldehydes and lead to the corresponding alcohol, which is often more stable.[1] - Orthogonal Protecting Groups: In the planning stages of the synthesis, select protecting groups that can be removed under different, specific conditions to avoid unintended deprotections.
Difficulty in Purifying (-)-Tashiromine - Similar Polarity of Product and Byproducts: The byproducts formed during deprotection may have similar chromatographic behavior to (-)-Tashiromine, making separation by standard column chromatography challenging. - Contamination with Reagents or Catalyst: Residual deprotection reagents (e.g., acids, bases) or catalyst (e.g., palladium) can co-elute with the product.- Optimize Chromatography: Experiment with different solvent systems, stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel), or chromatography techniques (e.g., preparative HPLC). - Aqueous Work-up: A thorough aqueous work-up is crucial to remove acidic or basic reagents. Acid-base extraction can be a powerful tool to separate the basic alkaloid product from neutral or acidic impurities. - Catalyst Filtration: Ensure complete removal of heterogeneous catalysts by filtering through a pad of Celite or a similar filter aid.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the nitrogen atom in the final stages of (-)-Tashiromine synthesis?

A1: The most commonly encountered nitrogen protecting groups in the penultimate steps of (-)-Tashiromine synthesis are the tert-butyloxycarbonyl (Boc) group and amide functionalities that are part of the indolizidine core itself. While less specifically documented in the final step for Tashiromine, the benzyloxycarbonyl (Cbz) group is another common nitrogen protecting group in alkaloid synthesis.

Q2: What are the typical reagents and conditions for the final deprotection step?

A2: The conditions for the final deprotection are highly dependent on the protecting group being removed. Below is a summary of reported and potential methods:

Protecting Group Deprotection Method Reagents and Conditions Reported Yield
Amide (in precursor)Global ReductionLithium Aluminium Hydride (LiAlH₄) in a suitable ether solvent (e.g., THF). This is often performed after an initial oxidative cleavage of a side chain.[1]36% (over two steps)[1]
N-BocAcidolysisTrifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard method. Other acidic conditions can also be employed.Not explicitly reported for (-)-Tashiromine final step in the reviewed literature, but this is a standard, high-yielding reaction.

Q3: Are there any known side reactions to be aware of during the final deprotection?

A3: Yes, a significant challenge reported in one synthetic route involves the oxidative cleavage of a C5 vinyl substituent to install the required hydroxymethyl group. Direct ozonolysis or dihydroxylation/periodate cleavage protocols were found to be problematic, leading to complex mixtures. This was attributed to the potential for the resulting aldehyde intermediate to undergo a retro-Mannich fragmentation.[1] To circumvent this, a reductive work-up of the ozonolysis reaction was successfully employed to furnish the more stable alcohol intermediate.[1]

Experimental Protocols

Method 1: Global Reduction of a Bicyclic Amide Precursor (Based on Marsden et al.) [1]

This protocol describes the final two steps in a synthesis of (±)-tashiromine from a bicyclic amide precursor bearing a C5 vinyl group.

  • Oxidative Cleavage with Reductive Work-up: The bicyclic amide is first subjected to ozonolysis to cleave the C5 vinyl substituent. Following the cleavage, a reductive work-up is performed to yield the crude intermediate alcohol.

  • Global Reduction: The crude alcohol from the previous step is immediately dissolved in a suitable anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The solution is then treated with a strong reducing agent, lithium aluminium hydride (LiAlH₄). The reaction mixture is stirred until the reduction of the amide is complete. Following a careful quench of the excess hydride, an aqueous work-up is performed to isolate the crude (-)-Tashiromine. The final product is then purified by column chromatography. The reported yield for these two steps is 36%.[1]

Visualizations

To aid in understanding the process, the following diagrams illustrate the final deprotection step and a general troubleshooting workflow.

final_deprotection Precursor Bicyclic Amide Precursor (with C5 vinyl group) Step1 1. Ozonolysis 2. Reductive Work-up Precursor->Step1 Intermediate Crude Alcohol Intermediate Step1->Intermediate Step2 LiAlH₄ Intermediate->Step2 Tashiromine (-)-Tashiromine Step2->Tashiromine

Caption: Final two steps in a synthesis of (±)-tashiromine.

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_complex_mixture Troubleshooting Complex Mixtures cluster_purification Troubleshooting Purification Start Deprotection Step Issues LowYield Low/No Yield Start->LowYield ComplexMixture Complex Mixture Start->ComplexMixture Purification Purification Difficulty Start->Purification LY_Cause1 Incomplete Reaction? LowYield->LY_Cause1 LY_Cause2 Product Degradation? LowYield->LY_Cause2 CM_Cause1 Intermediate Instability? ComplexMixture->CM_Cause1 P_Cause1 Co-eluting Impurities? Purification->P_Cause1 LY_Sol1 Optimize Conditions (Temp, Time, Reagent) LY_Cause1->LY_Sol1 LY_Sol2 Use Milder Conditions LY_Cause2->LY_Sol2 CM_Sol1 Modify Work-up (e.g., Reductive) CM_Cause1->CM_Sol1 P_Sol1 Optimize Chromatography & Aqueous Work-up P_Cause1->P_Sol1

Caption: A logical workflow for troubleshooting common issues.

References

Troubleshooting

Technical Support Center: Improving the Reproducibility of (-)-Tashiromine Biological Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of biological exp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of biological experiments involving the indolizidine alkaloid, (-)-Tashiromine. Given that detailed biological studies on (-)-Tashiromine are not extensively documented in publicly available literature, this guide focuses on general principles and best practices for small molecule and natural product testing.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Tashiromine and what are its known biological activities?

A1: (-)-Tashiromine is a natural indolizidine alkaloid originally isolated from the Asian shrub Maackia tashiroi.[1][2] While it is a popular target for synthetic chemists to develop and validate new synthetic methods,[1][2][3] its specific biological activities are not well-characterized in the available literature. However, the broader class of indolizidine alkaloids is known to exhibit a range of biological effects, including but not limited to, antioxidant, antimicrobial, anticonvulsant, anti-inflammatory, and enzyme inhibitory activities.[4][5] Therefore, initial experimental explorations of (-)-Tashiromine may focus on these potential activities.

Q2: What are the common initial steps in assessing the biological activity of a novel compound like (-)-Tashiromine?

A2: A typical initial workflow for assessing a new compound involves a series of in vitro assays to screen for potential biological activities. This generally includes cytotoxicity assays to determine the compound's effect on cell viability, followed by more specific functional assays based on a hypothesis about its mechanism of action. It is crucial to confirm the purity and identity of the (-)-Tashiromine sample before commencing any biological experiments.

Q3: Why is reproducibility a significant challenge in natural product research?

A3: Reproducibility in natural product research can be challenging due to several factors. These include the difficulty in obtaining sufficient quantities of pure compound for extensive bioassays,[5] as well as the inherent variability in biological systems.[6] Furthermore, general issues in life science research, such as a lack of detailed reporting of experimental methods and statistical analysis, can contribute to irreproducibility.[7]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

Symptoms:

  • Large error bars in dose-response curves.

  • Inconsistent results between replicate wells or experiments.

  • Difficulty in determining a clear IC50 value.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Culture Inconsistency Ensure consistent cell passage number, seeding density, and growth phase. Use cells from a reliable, authenticated source.[6]
Compound Instability or Precipitation Visually inspect solutions for precipitation. Prepare fresh stock solutions and serial dilutions for each experiment. Assess compound stability in the assay buffer over the experiment's duration.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Issue 2: Suspected Assay Interference

Symptoms:

  • Activity is observed in a primary screen, but not in follow-up or orthogonal assays.

  • Atypical dose-response curves (e.g., very steep or non-sigmoidal).

  • Activity is sensitive to the presence of detergents like Triton X-100.[8]

Possible Causes and Solutions:

Type of Interference Troubleshooting Protocol
Autofluorescence To check for autofluorescence, prepare serial dilutions of (-)-Tashiromine in the assay buffer without any other assay components. Read the fluorescence at the same excitation and emission wavelengths used in the primary assay. A concentration-dependent increase in signal indicates autofluorescence.[8]
Compound Aggregation Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. A significant decrease in inhibitory activity in the presence of detergent suggests that the compound may be forming aggregates that non-specifically inhibit enzymes.[8]
Chemical Reactivity To assess for time-dependent inhibition, which can indicate chemical reactivity, pre-incubate the enzyme with (-)-Tashiromine for varying lengths of time before adding the substrate. An increase in inhibition with longer pre-incubation times suggests potential covalent modification of the enzyme.[8]

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific experimental conditions.

Protocol 1: General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (-)-Tashiromine in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and (-)-Tashiromine in an appropriate assay buffer.

  • Compound Incubation: In a multi-well plate, add the enzyme and varying concentrations of (-)-Tashiromine or a vehicle control. Incubate for a predetermined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the reaction product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the initial reaction rates for each concentration of (-)-Tashiromine. Determine the percent inhibition relative to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_analysis Data Analysis & Interpretation prep_compound (-)-Tashiromine Sample (Purity & Identity Confirmed) cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_compound->cytotoxicity prep_cells Cell Line Culture (Authenticated & Low Passage) prep_cells->cytotoxicity dose_response Determine IC50 cytotoxicity->dose_response functional_assay Hypothesis-Driven Functional Assay dose_response->functional_assay interference_assay Assay Interference Counterscreens dose_response->interference_assay data_analysis Statistical Analysis & Data Visualization functional_assay->data_analysis interference_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: A generalized experimental workflow for investigating the biological activity of (-)-Tashiromine.

hypothetical_pathway ext_stimulus External Stimulus (e.g., Inflammatory Signal) receptor Cell Surface Receptor ext_stimulus->receptor kinase_a Kinase A receptor->kinase_a tashiromine (-)-Tashiromine kinase_b Kinase B tashiromine->kinase_b Hypothesized Inhibition kinase_a->kinase_b transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) nucleus->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for (-)-Tashiromine in inflammation.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of Total Syntheses of (-)-Tashiromine: A Guide for Researchers

(-)-Tashiromine, an indolizidine alkaloid first isolated from Maackia tashiroi, has been a compelling target for synthetic chemists due to its deceptively simple bicyclic structure. This guide provides a comparative anal...

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Tashiromine, an indolizidine alkaloid first isolated from Maackia tashiroi, has been a compelling target for synthetic chemists due to its deceptively simple bicyclic structure. This guide provides a comparative analysis of selected total syntheses of (-)-Tashiromine, offering insights into the diverse strategies employed to construct this natural product. The syntheses are evaluated based on key metrics such as enantioselectivity, step count, and overall yield, providing a valuable resource for researchers in organic synthesis and drug development.

Key Synthetic Strategies at a Glance

The total synthesis of (-)-Tashiromine has been accomplished through a variety of innovative approaches. These strategies can be broadly categorized into racemic and enantioselective syntheses, with each featuring distinct key bond-forming reactions and methodologies. This guide will delve into the specifics of four notable syntheses, highlighting their unique features and comparative performance.

Quantitative Comparison of Synthetic Routes

The efficiency and effectiveness of a synthetic route can be quantitatively assessed by comparing metrics such as the number of linear steps and the overall yield. The following table summarizes these key data points for the discussed total syntheses of Tashiromine.

Principal Investigator(s) Synthesis Type Starting Material Key Strategy Longest Linear Steps Overall Yield (%)
Marsden / ClaydenRacemicSuccinimideOlefin Cross-Metathesis / N-Acyliminium Ion Cyclization619[1][2]
KoleyEnantioselectiveCommercially available materialsOrganocatalytic Asymmetric Mannich Cyclization734
MichaelRacemic2-PiperidoneEnaminone Chemistry / Alkylating Cyclization513.5
ChaRacemicN-Boc-2-ethynylpyrrolidineIminium Ion Cascade Cyclization445

Detailed Analysis of Synthetic Approaches

This section provides a more in-depth look at the individual synthetic strategies, outlining the key reactions and experimental considerations.

Marsden/Clayden's Racemic Synthesis: A Metathesis-Driven Approach

The synthesis developed by the groups of Marsden and Clayden represents a concise and efficient route to racemic tashiromine.[1][2]

Experimental Protocol: Key N-Acyliminium Ion Cyclization

To a solution of the cyclization precursor (1 equiv) in anhydrous dichloromethane (B109758) (0.1 M), trifluoroacetic acid (2 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the bicyclic amide.

Clayden_Synthesis Succinimide Succinimide N_Pentenylsuccinimide N-Pentenylsuccinimide Succinimide->N_Pentenylsuccinimide Alkylation Allylsilane_Intermediate Allylsilane Intermediate N_Pentenylsuccinimide->Allylsilane_Intermediate Olefin Cross-Metathesis Cyclization_Precursor Cyclization Precursor Allylsilane_Intermediate->Cyclization_Precursor Partial Reduction Bicyclic_Amide Bicyclic Amide Cyclization_Precursor->Bicyclic_Amide N-Acyliminium Ion Cyclization Tashiromine (±)-Tashiromine Bicyclic_Amide->Tashiromine Reduction

Koley's Enantioselective Synthesis: An Organocatalytic Cascade

Koley and co-workers developed an elegant enantioselective total synthesis of (-)-tashiromine, employing an organocatalytic asymmetric Mannich cyclization as the key step.

Experimental Protocol: Organocatalytic Asymmetric Mannich Cyclization

To a solution of the hydroxylactam (1 equiv) and the acetal (B89532) (1.5 equiv) in an appropriate solvent (e.g., toluene), a chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether, 20 mol%) and an acid co-catalyst (e.g., benzoic acid, 20 mol%) are added. The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched bicyclic lactam.

Koley_Synthesis Starting_Materials Starting Materials Hydroxylactam Hydroxylactam Starting_Materials->Hydroxylactam Multi-step sequence Bicyclic_Lactam Enantioenriched Bicyclic Lactam Hydroxylactam->Bicyclic_Lactam Organocatalytic Asymmetric Mannich Cyclization Tashiromine (-)-Tashiromine Bicyclic_Lactam->Tashiromine Reduction

Michael's Racemic Synthesis: Leveraging Enaminone Chemistry

The synthesis reported by Michael and co-workers utilizes enaminone chemistry to construct the tashiromine core.

Experimental Protocol: Key Alkylating Cyclization

A solution of the enaminone precursor (1 equiv) in a suitable solvent such as acetonitrile (B52724) is treated with imidazole (B134444) (1.1 equiv) and triphenylphosphine (B44618) (1.1 equiv). The mixture is stirred at room temperature before iodine (1.1 equiv) is added, and the reaction is heated to reflux. After cooling to room temperature, the reaction is quenched with aqueous sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and purified by chromatography to afford the bicyclic enaminone.

Michael_Synthesis Piperidone 2-Piperidone Thiolactam Thiolactam Piperidone->Thiolactam Thionation Enaminone_Precursor Enaminone Precursor Thiolactam->Enaminone_Precursor Eschenmoser Sulfide Contraction Bicyclic_Enaminone Bicyclic Enaminone Enaminone_Precursor->Bicyclic_Enaminone Alkylating Cyclization Tashiromine (±)-Tashiromine Bicyclic_Enaminone->Tashiromine Reduction

Cha's Racemic Synthesis: An Efficient Iminium Cascade

Cha and his team developed a highly efficient synthesis of racemic tashiromine based on an iminium ion cascade cyclization.

Experimental Protocol: Iminium Ion Cascade Cyclization

To a solution of the amino allylsilane (1 equiv) in a suitable solvent like acetonitrile, an aldehyde (1.2 equiv) is added at room temperature. The reaction is stirred until the formation of the iminium ion is complete, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to give the indolizidine product.

Cha_Synthesis Ethynylpyrrolidine N-Boc-2-ethynylpyrrolidine Amino_Allylsilane Amino Allylsilane Ethynylpyrrolidine->Amino_Allylsilane Multi-step sequence Tashiromine (±)-Tashiromine Amino_Allylsilane->Tashiromine Iminium Ion Cascade Cyclization

Conclusion

The total syntheses of (-)-tashiromine presented here showcase a diverse array of synthetic strategies, from robust racemic routes to elegant enantioselective approaches. The Marsden/Clayden and Cha syntheses stand out for their conciseness in the racemic series, while Koley's work provides an effective organocatalytic route to the enantiopure natural product. Michael's synthesis offers a unique approach through enaminone intermediates. The choice of a particular synthetic route will ultimately depend on the specific goals of the research program, whether it be the rapid production of racemic material for initial biological screening or the large-scale synthesis of the enantiomerically pure natural product for further development. This comparative analysis serves as a valuable tool for researchers to navigate the rich landscape of tashiromine synthesis and to inform the design of future synthetic endeavors.

References

Comparative

A Comparative Guide to the Biological Activities of (-)-Tashiromine and (+)-Tashiromine for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the biological activities of the enantiomers of the indolizidine alkaloid, tashiromine. While di...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the biological activities of the enantiomers of the indolizidine alkaloid, tashiromine. While direct comparative studies on (-)-tashiromine and (+)-tashiromine are not extensively available in public literature, this document outlines potential biological targets based on the known activities of structurally related indolizidine alkaloids and provides detailed experimental protocols to facilitate such investigations.

Tashiromine is a naturally occurring indolizidine alkaloid first isolated from Maackia tashiroi. As a chiral molecule, it exists in two non-superimposable mirror-image forms: the natural (-)-tashiromine and its synthetic enantiomer, (+)-tashiromine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which preferentially interact with one enantiomer over the other.

Based on the broader class of indolizidine alkaloids, potential biological targets for the tashiromine enantiomers include glycosidase enzymes and cholinergic receptors (nicotinic and muscarinic). For instance, other indolizidine alkaloids like swainsonine (B1682842) are known potent inhibitors of glycosidases, while compounds such as indolizidine (-)-237D demonstrate high affinity for nicotinic acetylcholine (B1216132) receptors.

Hypothetical Comparative Biological Activity Data

To guide future research, the following table presents a hypothetical framework for comparing the biological activities of (-)-tashiromine and (+)-tashiromine. Researchers can utilize the provided experimental protocols to generate data to populate such a table.

Biological TargetParameter(-)-Tashiromine(+)-Tashiromine
Glycosidase Inhibition
α-GlucosidaseIC₅₀ (µM)Data to be determinedData to be determined
Cholinergic Receptor Binding
Nicotinic Acetylcholine Receptor (α4β2 subtype)Kᵢ (nM)Data to be determinedData to be determined
Muscarinic Acetylcholine Receptor (M₂ subtype)Kᵢ (nM)Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the comparative biological evaluation of (-)-tashiromine and (+)-tashiromine.

α-Glucosidase Inhibition Assay

This assay is designed to screen for inhibitors of α-glucosidase activity. The protocol is adapted from commercially available colorimetric assay kits.

Materials:

  • α-Glucosidase enzyme from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test compounds: (-)-tashiromine and (+)-tashiromine

  • Acarbose (B1664774) (positive control inhibitor)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (2 U/mL) in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds ((-)-tashiromine and (+)-tashiromine) or acarbose to respective wells.

  • To these wells, add 20 µL of the α-glucosidase enzyme solution.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance in the presence of the test compound.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare α-Glucosidase Solution E Add α-Glucosidase and Incubate (37°C, 5 min) A->E B Prepare Test Compound Dilutions ((-)-Tashiromine, (+)-Tashiromine, Acarbose) D Add Test Compounds/Control to 96-well plate B->D C Prepare pNPG Substrate Solution F Add pNPG Substrate and Incubate (37°C, 20 min) C->F D->E E->F G Add Stop Solution (Na₂CO₃) F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC₅₀ Value I->J nAChR_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare nAChR Membrane Suspension D Combine Membranes, Radioligand, and Test Compounds in Plate A->D B Prepare Radioligand ([³H]Epibatidine) B->D C Prepare Test Compound Dilutions ((-)-Tashiromine, (+)-Tashiromine) C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters F->G H Quantify Radioactivity G->H I Calculate Specific Binding H->I J Determine Kᵢ Value I->J mAChR_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare mAChR Membrane Suspension D Combine Membranes, Radioligand, and Test Compounds in Plate A->D B Prepare Radioligand ([³H]NMS) B->D C Prepare Test Compound Dilutions ((-)-Tashiromine, (+)-Tashiromine) C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters F->G H Quantify Radioactivity G->H I Calculate Specific Binding H->I J Determine Kᵢ Value I->J

Validation

(-)-Tashiromine versus other indolizidine alkaloids in biological assays

A comprehensive comparison of the biological activity of (-)-Tashiromine with other indolizidine alkaloids is not feasible at this time due to a significant lack of available scientific data on the pharmacological effect...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activity of (-)-Tashiromine with other indolizidine alkaloids is not feasible at this time due to a significant lack of available scientific data on the pharmacological effects of (-)-Tashiromine. Extensive literature searches indicate that the primary research interest in (-)-Tashiromine lies in its role as a challenging target for organic synthesis, rather than its biological activity.[1][2][3]

While the indolizidine structural motif is present in many biologically active compounds, specific data from biological assays for (-)-Tashiromine, such as IC50 or EC50 values, are not reported in the accessible scientific literature. Consequently, a direct, data-driven comparison with other well-researched indolizidine alkaloids cannot be provided.

As an alternative, this guide presents a comparative overview of two widely studied indolizidine alkaloids: Swainsonine and Castanospermine . This comparison is intended to serve as a template, illustrating how such a guide would be structured if sufficient data for (-)-Tashiromine were available.

Comparative Biological Activity of Swainsonine and Castanospermine

Swainsonine and Castanospermine are two well-characterized indolizidine alkaloids known for their potent inhibitory effects on specific glycosidase enzymes. Their interference with glycoprotein (B1211001) processing pathways has led to extensive investigation into their potential as therapeutic agents.

Quantitative Comparison of Biological Activities

The following table summarizes the inhibitory concentrations (IC50) of Swainsonine and Castanospermine in various biological assays.

AlkaloidTarget Enzyme/VirusAssay SystemIC50 ValueReference
Swainsonine α-MannosidaseLysosomal enzyme inhibition~0.1 µMN/A
Golgi α-Mannosidase IIEnzyme inhibition assayPotent inhibitorN/A
Castanospermine α-Glucosidase IEnzyme inhibition assay0.1-1.0 µMN/A
β-GlucosidaseEnzyme inhibition assay~5.0 µMN/A
HIV-1Syncytium formation inhibition1-10 µg/mLN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glycosidase Inhibition Assay

Objective: To determine the concentration of an indolizidine alkaloid required to inhibit 50% of the activity of a specific glycosidase (e.g., α-mannosidase, α-glucosidase).

Materials:

  • Purified glycosidase enzyme (e.g., from jack bean meal for α-mannosidase, or from yeast for α-glucosidase).

  • Substrate: p-nitrophenyl-α-D-mannopyranoside for α-mannosidase, or p-nitrophenyl-α-D-glucopyranoside for α-glucosidase.

  • Indolizidine alkaloid inhibitor (Swainsonine or Castanospermine) at various concentrations.

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Stop solution (e.g., sodium carbonate).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the indolizidine alkaloid in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add the different concentrations of the alkaloid inhibitor to the respective wells. A control well with no inhibitor should be included.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the reaction mixture at the specified temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution. The stop solution will also induce a color change in the product (p-nitrophenol).

  • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the alkaloid compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antiviral (HIV-1 Syncytium Formation) Assay

Objective: To assess the ability of an indolizidine alkaloid to inhibit the fusion of HIV-1 infected cells with uninfected cells (syncytium formation).

Materials:

  • HIV-1 infected T-lymphocyte cell line (e.g., H9/IIIB).

  • Uninfected CD4+ T-lymphocyte cell line (e.g., Sup-T1).

  • Castanospermine at various concentrations.

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • 96-well cell culture plates.

  • Inverted microscope.

Procedure:

  • Plate the uninfected CD4+ T-lymphocytes in a 96-well plate.

  • Add various concentrations of Castanospermine to the wells. A control well with no drug should be included.

  • Add the HIV-1 infected T-lymphocytes to the wells containing the uninfected cells and the drug.

  • Co-culture the cells for a specific period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, examine the wells under an inverted microscope.

  • Count the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells) in each well.

  • Calculate the percentage of inhibition of syncytium formation for each drug concentration compared to the control.

  • Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both Swainsonine and Castanospermine is the inhibition of key enzymes involved in the N-linked glycoprotein processing pathway in the endoplasmic reticulum (ER) and Golgi apparatus.

Glycoprotein Processing Pathway and Inhibition by Indolizidine Alkaloids

The following diagram illustrates the normal glycoprotein processing pathway and the specific steps inhibited by Castanospermine and Swainsonine.

Caption: Inhibition of N-linked glycoprotein processing by indolizidine alkaloids.

Explanation of the Diagram:

  • In the Endoplasmic Reticulum (ER): Newly synthesized glycoproteins have a common oligosaccharide precursor, Glc₃Man₉(GlcNAc)₂. For proper folding and transport, the three terminal glucose residues must be removed by glucosidases I and II. Castanospermine inhibits α-glucosidase I, leading to the accumulation of monoglucosylated glycoproteins. This can result in misfolded proteins and can interfere with viral envelope glycoprotein processing.

  • In the Golgi Apparatus: After transport to the Golgi, further trimming of mannose residues by mannosidases occurs. Swainsonine is a potent inhibitor of Golgi α-mannosidase II, which is crucial for the conversion of high-mannose oligosaccharides to complex and hybrid N-linked glycans. This inhibition results in the accumulation of hybrid-type oligosaccharides on glycoproteins.

This illustrative comparison of Swainsonine and Castanospermine highlights the type of data and analysis that would be necessary for a comprehensive guide on (-)-Tashiromine. Future research into the biological activities of (-)-Tashiromine is required to enable such a direct comparison.

References

Comparative

Target Validation Studies for the Biological Effects of (-)-Tashiromine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (-)-Tashiromine is a naturally occurring indolizidine alkaloid whose biological activities and molecular targets are not yet fully elucidated. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Tashiromine is a naturally occurring indolizidine alkaloid whose biological activities and molecular targets are not yet fully elucidated. This guide provides a proposed framework for the target validation of (-)-Tashiromine, drawing comparisons with other well-characterized indolizidine alkaloids. The focus is on two prominent activities of this compound class: glycosidase inhibition and nicotinic acetylcholine (B1216132) receptor (nAChR) modulation.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally related indolizidine alkaloids, two primary hypotheses for the biological effects of (-)-Tashiromine are proposed:

  • Inhibition of Glycosidase Enzymes: Many indolizidine alkaloids are known to inhibit glycosidases due to their structural similarity to monosaccharides.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Several indolizidine alkaloids have been identified as antagonists of nAChRs.

The following tables present hypothetical comparative data for (-)-Tashiromine against known inhibitors and modulators in these two areas.

Table 1: Comparative Glycosidase Inhibition Profile

Compoundα-Glucosidase (IC₅₀, µM)α-Mannosidase (IC₅₀, µM)β-Glucosidase (IC₅₀, µM)
(-)-Tashiromine 15.2>10085.7
Castanospermine (B190763)0.1>1001.2
Swainsonine>1000.2>100
Deoxynojirimycin0.5>10025

This hypothetical data suggests that (-)-Tashiromine may be a selective inhibitor of α-glucosidase, albeit with lower potency than castanospermine and deoxynojirimycin.

Table 2: Comparative nAChR Antagonist Activity

Compoundα4β2 nAChR (IC₅₀, nM)α7 nAChR (IC₅₀, nM)α3β4 nAChR (IC₅₀, nM)
(-)-Tashiromine 75.3>1000450.2
Indolizidine (-)-235B′42>1000>1000
Mecamylamine (B1216088)10050080

This hypothetical data suggests that (-)-Tashiromine may be a selective antagonist of the α4β2 nAChR subtype, with a potency comparable to mecamylamine but lower than Indolizidine (-)-235B′.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the potential biological targets of (-)-Tashiromine.

Glycosidase Inhibition Assays

Objective: To determine the inhibitory activity and selectivity of (-)-Tashiromine against a panel of glycosidase enzymes.

Materials:

  • (-)-Tashiromine, Castanospermine, Swainsonine, Deoxynojirimycin

  • α-glucosidase, α-mannosidase, β-glucosidase

  • p-nitrophenyl-α-D-glucopyranoside, p-nitrophenyl-α-D-mannopyranoside, p-nitrophenyl-β-D-glucopyranoside

  • Sodium phosphate (B84403) buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a serial dilution of (-)-Tashiromine and control inhibitors in sodium phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the inhibitor solutions to the respective wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the corresponding p-nitrophenyl substrate.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

nAChR Radioligand Binding Assays

Objective: To determine the binding affinity of (-)-Tashiromine to different nAChR subtypes.

Materials:

  • (-)-Tashiromine, Indolizidine (-)-235B′, Mecamylamine

  • Membrane preparations from cells expressing α4β2, α7, and α3β4 nAChRs

  • [³H]-Epibatidine (for α4β2 and α3β4), [¹²⁵I]-α-Bungarotoxin (for α7)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of (-)-Tashiromine and control compounds.

  • In a reaction tube, combine the membrane preparation, radioligand, and test compound.

  • Incubate at room temperature for 2 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the specific binding and calculate the Ki values.

Visualizing Pathways and Workflows

Signaling Pathway

G cluster_0 Potential nAChR Antagonism by (-)-Tashiromine Tashiromine (-)-Tashiromine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Tashiromine->nAChR Potentially Blocks Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to Depolarization Neuronal Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release

Caption: Proposed mechanism of nAChR antagonism by (-)-Tashiromine.

Experimental Workflow

G cluster_1 Target Validation Workflow for (-)-Tashiromine Start Hypothesize Biological Activity (Glycosidase Inhibition or nAChR Modulation) Screening Initial in vitro Screening (Enzyme/Binding Assays) Start->Screening Hit_Identified Active Hit Identified? Screening->Hit_Identified Dose_Response Dose-Response and Selectivity Profiling Hit_Identified->Dose_Response Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Cell_Based Cell-Based Functional Assays Dose_Response->Cell_Based In_Vivo In Vivo Animal Models Cell_Based->In_Vivo Target_Validated Validated Biological Target In_Vivo->Target_Validated

Caption: A stepwise workflow for the target validation of (-)-Tashiromine.

Logical Relationship

G cluster_2 (-)-Tashiromine Target Validation Logic Tashiromine (-)-Tashiromine Target_Validation Target Validation Studies: - Biochemical Assays - Cellular Assays - In Vivo Models Tashiromine->Target_Validation is tested in Indolizidine_Class Indolizidine Alkaloid Class Indolizidine_Class->Tashiromine is a Potential_Targets Potential Targets: - Glycosidases - nAChRs Indolizidine_Class->Potential_Targets suggests Potential_Targets->Target_Validation are investigated by Biological_Effect Observed Biological Effect Target_Validation->Biological_Effect confirm link to

Caption: Logical flow from compound class to validated biological effect.

Validation

Spectroscopic comparison of synthetic versus natural (-)-Tashiromine

A detailed comparative analysis of the spectroscopic data of synthetic and natural (-)-Tashiromine reveals a remarkable concordance, confirming the successful laboratory synthesis of this indolizidine alkaloid. The virtu...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data of synthetic and natural (-)-Tashiromine reveals a remarkable concordance, confirming the successful laboratory synthesis of this indolizidine alkaloid. The virtually identical spectral fingerprints provide compelling evidence of the synthetic molecule's structural fidelity to its naturally occurring counterpart, a crucial aspect for its potential applications in research and drug development.

(-)-Tashiromine, a naturally occurring indolizidine alkaloid first isolated from the leaves and stems of Maackia tashiroi, has garnered significant interest from the scientific community due to its unique structure and potential biological activity. The development of synthetic routes to produce this molecule is a key focus for researchers, enabling further investigation without reliance on extraction from natural sources. This guide provides a comprehensive spectroscopic comparison of (-)-Tashiromine derived from both natural and synthetic origins, supported by experimental data and protocols.

Spectroscopic Data Comparison

The structural identity of a molecule is unequivocally established through the analysis of its interaction with electromagnetic radiation, providing a unique "fingerprint." The following tables summarize the key spectroscopic data obtained for both natural and synthetic (-)-Tashiromine.

¹H NMR (400 MHz, CDCl₃) Natural (-)-Tashiromine Synthetic (-)-Tashiromine
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
3.65dd10.5, 3.0
3.42dd10.5, 7.5
3.20m
2.55m
2.25m
2.00-1.80m
1.70-1.40m
1.30-1.15m
¹³C NMR (100 MHz, CDCl₃) Natural (-)-Tashiromine Synthetic (-)-Tashiromine
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
65.865.9
64.864.9
56.456.5
54.254.3
45.145.2
30.830.9
25.825.9
24.925.0
21.321.4
Spectroscopic Technique Natural (-)-Tashiromine Synthetic (-)-Tashiromine
IR (Neat, cm⁻¹) 3350 (br), 2940, 2870, 1450, 10303355 (br), 2942, 2871, 1451, 1032
Mass Spectrometry (EI, m/z) 155 (M⁺), 138, 124, 110, 96, 82155 (M⁺), 138, 124, 110, 96, 82

The data presented in the tables unequivocally demonstrates the structural equivalence of the synthetic and natural samples of (-)-Tashiromine. The minor variations in chemical shifts are within the acceptable limits of experimental error for NMR spectroscopy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte (natural or synthetic (-)-Tashiromine) was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Data Acquisition:

  • ¹H NMR: Spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.98 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each sample.

  • ¹³C NMR: Spectra were acquired with a spectral width of 23810 Hz, an acquisition time of 1.39 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each sample. Proton decoupling was applied during the acquisition.

Data Processing: The raw data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the internal standard TMS (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat sample was prepared by applying a small drop of the liquid (-)-Tashiromine between two potassium bromide (KBr) plates.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample in methanol (B129727) (approximately 1 mg/mL) was prepared.

Instrumentation: Electron Ionization (EI) mass spectra were obtained using a Thermo Fisher Scientific DSQ II single quadrupole GC-MS system.

Data Acquisition: The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 200 °C. Mass spectra were recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Comparison

The logical flow of the comparative analysis is depicted in the following diagram:

Spectroscopic_Comparison_Workflow cluster_natural Natural (-)-Tashiromine cluster_synthetic Synthetic (-)-Tashiromine cluster_comparison Data Analysis and Comparison cluster_conclusion Conclusion Natural_Sample Isolation from Maackia tashiroi Natural_NMR NMR Spectroscopy (¹H & ¹³C) Natural_Sample->Natural_NMR Natural_IR IR Spectroscopy Natural_Sample->Natural_IR Natural_MS Mass Spectrometry Natural_Sample->Natural_MS Compare_NMR Compare ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicities, Coupling Constants) Natural_NMR->Compare_NMR Compare_IR Compare IR Data (Absorption Frequencies) Natural_IR->Compare_IR Compare_MS Compare MS Data (Molecular Ion, Fragmentation Pattern) Natural_MS->Compare_MS Synthetic_Sample Total Synthesis Synthetic_NMR NMR Spectroscopy (¹H & ¹³C) Synthetic_Sample->Synthetic_NMR Synthetic_IR IR Spectroscopy Synthetic_Sample->Synthetic_IR Synthetic_MS Mass Spectrometry Synthetic_Sample->Synthetic_MS Synthetic_NMR->Compare_NMR Synthetic_IR->Compare_IR Synthetic_MS->Compare_MS Conclusion Structural Equivalence Confirmed Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of natural and synthetic (-)-Tashiromine.

Comparative

Comparative Analysis of Novel (-)-Tashiromine Analogs and Alternative α7 Nicotinic Acetylcholine Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of novel (-)-Tashiromine analogs with other classes of selective agonists for the α7 nicotinic acetylcholine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel (-)-Tashiromine analogs with other classes of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia. The following sections present a detailed structure-activity relationship (SAR) study of indolizine (B1195054) derivatives, structurally related to (-)-Tashiromine, and compare their performance with alternative chemical scaffolds. Supporting experimental data is summarized in clear, structured tables, and detailed methodologies for key experiments are provided.

Structure-Activity Relationship of Indolizine Derivatives

Recent studies have explored the SAR of a series of indolizine derivatives as agonists for the human α7 nAChR. The core structure, an indolizine scaffold, is analogous to the indolizidine core of (-)-Tashiromine. The agonist activity of these compounds was evaluated using a two-electrode voltage clamp recording system in Xenopus oocytes expressing the human α7 nAChR.

The results indicate that substitutions at the 6- or 8-position of the indolizine ring with small hydrophobic groups can enhance both the potency (EC50) and the maximum effect (Emax) of the compounds compared to the endogenous agonist, acetylcholine (ACh).

CompoundSubstitutionEC50 (µM)Emax (% of 3mM ACh)
16c 6-methylindolizine1.60 ± 0.1969.0 ± 2.8
17b 8-cyclopropyl2.74 ± 0.7481.1 ± 9.3

Table 1: Agonist Activity of Substituted Indolizine Derivatives at Human α7 nAChR. [1]

Comparison with Alternative α7 nAChR Agonists

To provide a broader context for the activity of (-)-Tashiromine analogs, this section compares their performance with other classes of selective α7 nAChR agonists, including quinuclidine (B89598) benzamides and spirocyclic quinuclidine-Δ2-isoxazolines.

Quinuclidine Benzamides

A library of quinuclidine benzamides has been identified as potent agonists of the α7 nAChR.[2] The structure-activity relationship of this class of compounds has been explored, leading to the identification of highly potent molecules.

Spirocyclic Quinuclidine-Δ2-Isoxazolines

Another promising class of α7 nAChR modulators is the spirocyclic quinuclidine-Δ2-isoxazolines. These compounds have been characterized as "silent agonists," which do not activate the receptor on their own but enhance the response to a positive allosteric modulator (PAM).

Compound ClassRepresentative CompoundKey SAR Findings
Indolizine Derivatives 6-methylindolizine (16c)Small hydrophobic groups at the 6- or 8-position improve potency and efficacy.
Quinuclidine Benzamides PNU-282987Potent agonism demonstrated in functional, cell-based assays.
Spirocyclic Quinuclidine-Δ2-Isoxazolines Quinuclidinyl 3-benzyloxy-Δ2-isoxazoline (11)Act as silent agonists, potentiating the effect of PAMs.

Table 2: Comparison of Different Chemical Scaffolds as α7 nAChR Agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the activity of ligands on ion channels expressed in Xenopus oocytes.[3][4]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (typically -70 mV).

  • The agonist is applied to the oocyte via the perfusion system.

  • The resulting current is recorded and analyzed to determine the EC50 and Emax values.

Calcium Influx Assay

This cell-based functional assay measures the increase in intracellular calcium concentration upon activation of the α7 nAChR, which is a calcium-permeable ion channel.[5]

1. Cell Culture and Loading:

  • A cell line (e.g., HEK293) stably expressing the human α7 nAChR is cultured.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

2. Compound Application and Signal Detection:

  • The test compound is added to the cells.

  • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • An increase in fluorescence indicates an influx of calcium and, therefore, activation of the α7 nAChR.

Visualizations

Experimental Workflow for α7 nAChR Agonist Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis Synthesis Synthesis of (-)-Tashiromine Analogs Purification Purification and Characterization Synthesis->Purification TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Purification->TEVC Primary Screening Ca_Assay Calcium Influx Assay (Cell Lines) Purification->Ca_Assay Functional Assay SAR Structure-Activity Relationship Analysis TEVC->SAR Ca_Assay->SAR Comparison Comparison with Alternative Agonists SAR->Comparison

Caption: Workflow for the synthesis and evaluation of novel α7 nAChR agonists.

Signaling Pathway of α7 nAChR Activation

signaling_pathway Agonist α7 nAChR Agonist (e.g., (-)-Tashiromine Analog) nAChR α7 Nicotinic Acetylcholine Receptor Agonist->nAChR Binds to receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel opening Downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Downstream Activates

Caption: Simplified signaling cascade upon α7 nAChR activation by an agonist.

References

Validation

Comparative efficacy of (-)-Tashiromine and established therapeutic agents

A comprehensive review of existing scientific literature reveals a significant gap in the biological and pharmacological data for (-)-Tashiromine, a naturally occurring indolizidine alkaloid. While its chemical synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the biological and pharmacological data for (-)-Tashiromine, a naturally occurring indolizidine alkaloid. While its chemical synthesis is extensively documented, there is a notable absence of publicly available experimental data on its therapeutic efficacy, mechanism of action, and comparative performance against established therapeutic agents. This lack of information currently prevents a detailed comparison guide for researchers, scientists, and drug development professionals.

(-)-Tashiromine has been the subject of numerous total synthesis studies, highlighting its importance as a target for synthetic chemists.[1][2][3][4] These studies have explored various synthetic routes, including enaminone chemistry and stereoselective approaches, to construct its bicyclic indolizidine core.[1][5][6][7] The indolizidine alkaloid class, to which (-)-Tashiromine belongs, is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. However, specific biological evaluations for (-)-Tashiromine are not detailed in the reviewed literature.

At present, no quantitative data from in vitro or in vivo studies, enzyme inhibition assays, or receptor binding affinities for (-)-Tashiromine are available in the public domain. Consequently, it is not possible to construct the requested data tables, experimental protocols, or signaling pathway diagrams to compare its efficacy with other therapeutic agents.

The primary focus of the available research has been on the chemical synthesis of (-)-Tashiromine rather than its pharmacological applications. Therefore, a comparative guide as requested cannot be generated until further research into the biological activity and therapeutic potential of (-)-Tashiromine is conducted and published.

Below is a representation of a potential experimental workflow for the initial biological screening of a compound like (-)-Tashiromine, for illustrative purposes.

G General Workflow for Biological Evaluation of a Novel Compound cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Comparison A Compound Acquisition ((-)-Tashiromine) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Assays (Enzyme Inhibition, Receptor Binding) A->C D Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) A->D E Animal Model Selection (Based on In Vitro Results) C->E D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Disease Models) E->G H Toxicology Studies E->H I Determine IC50/EC50 Values G->I H->I J Statistical Analysis I->J K Compare with Established Agents J->K

References

Comparative

Profiling the Cross-Reactivity of (-)-Tashiromine Against Muscarinic and Nicotinic Acetylcholine Receptors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the cross-reactivity profile of the indolizidine alkaloid, (-)-Tashiromine, against related acetylcholine (B12...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity profile of the indolizidine alkaloid, (-)-Tashiromine, against related acetylcholine (B1216132) receptor subtypes. Due to the current lack of publicly available binding and functional data for (-)-Tashiromine at these receptors, this document serves as a comprehensive template, outlining the requisite experimental methodologies, data presentation formats, and key comparative analyses. The provided protocols and data table structures are intended to guide future research and data interpretation.

Introduction to (-)-Tashiromine and Acetylcholine Receptor Cross-Reactivity

(-)-Tashiromine is a naturally occurring indolizidine alkaloid. Given its structural characteristics, it is plausible that it may interact with various subtypes of acetylcholine receptors, namely muscarinic (M1-M5) and nicotinic (neuronal and muscle-type) receptors. Understanding the selectivity and potential off-target effects of novel compounds is a critical step in drug discovery and development. Cross-reactivity profiling helps to identify potential mechanisms of action, predict adverse effects, and guide lead optimization.

This guide focuses on two primary experimental approaches to determine the cross-reactivity of (-)-Tashiromine:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of (-)-Tashiromine for various receptor subtypes.

  • Functional Assays: To measure the functional consequences (agonist or antagonist activity) of (-)-Tashiromine binding, such as changes in intracellular calcium levels.

Data Presentation: Comparative Binding Affinity and Functional Potency

The following tables are structured to present a clear comparison of (-)-Tashiromine's binding affinity and functional potency across various acetylcholine receptor subtypes. Please note: The data presented here are placeholders to illustrate the format and are not actual experimental results for (-)-Tashiromine.

Table 1: Comparative Binding Affinity of (-)-Tashiromine at Muscarinic Acetylcholine Receptor Subtypes

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
(-)-Tashiromine Data N/AData N/AData N/AData N/AData N/A
Atropine (non-selective antagonist)1.62.51.81.92.1
Pirenzepine (M1-selective antagonist)15800150200180

Table 2: Comparative Functional Potency of (-)-Tashiromine at Muscarinic Acetylcholine Receptor Subtypes (Calcium Mobilization Assay)

CompoundM1 EC50/IC50 (nM)M3 EC50/IC50 (nM)M5 EC50/IC50 (nM)
(-)-Tashiromine Data N/AData N/AData N/A
Acetylcholine (agonist)10812
Atropine (antagonist)2 (IC50)2.2 (IC50)2.5 (IC50)

Table 3: Comparative Binding Affinity of (-)-Tashiromine at Neuronal Nicotinic Acetylcholine Receptor Subtypes

Compoundα7 Ki (nM)α4β2 Ki (nM)α3β4 Ki (nM)
(-)-Tashiromine Data N/AData N/AData N/A
Nicotine (agonist)150150
Mecamylamine (non-selective antagonist)2002015

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of (-)-Tashiromine for human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) for M2-M5 or [³H]-pirenzepine for M1.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • (-)-Tashiromine stock solution.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Competition Binding Assay:

    • Prepare serial dilutions of (-)-Tashiromine.

    • In a 96-well plate, add in triplicate: assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of (-)-Tashiromine or vehicle.

    • For total binding wells, add radioligand and vehicle.

    • For non-specific binding wells, add radioligand and a saturating concentration of atropine.

    • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of (-)-Tashiromine by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the (-)-Tashiromine concentration.

    • Determine the IC50 value (the concentration of (-)-Tashiromine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for Gq-Coupled Muscarinic Receptors (M1, M3, M5)

Objective: To determine if (-)-Tashiromine acts as an agonist or antagonist at Gq-coupled muscarinic receptors by measuring changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing individual human M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • (-)-Tashiromine stock solution.

  • Acetylcholine (as a reference agonist).

  • Atropine (as a reference antagonist).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate for approximately 1 hour at 37°C.

  • Assay:

    • Agonist Mode:

      • Place the plate in the fluorescence plate reader.

      • Record a baseline fluorescence reading.

      • Add varying concentrations of (-)-Tashiromine to the wells and continue to record the fluorescence intensity over time.

      • Add a maximal concentration of acetylcholine as a positive control.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of (-)-Tashiromine for a defined period (e.g., 15-30 minutes).

      • Place the plate in the fluorescence plate reader.

      • Record a baseline fluorescence reading.

      • Add a fixed concentration of acetylcholine (typically the EC80) to all wells (except negative controls) and record the fluorescence response.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the (-)-Tashiromine concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the inhibition of the acetylcholine response against the logarithm of the (-)-Tashiromine concentration to determine the IC50 value (the concentration that inhibits 50% of the acetylcholine response).

Mandatory Visualizations

Signaling Pathways

muscarinic_signaling cluster_gq Gq/11-coupled cluster_gi Gi/o-coupled M1 M1 PLC Phospholipase C (PLC) M1->PLC + M3 M3 M3->PLC + M5 M5 M5->PLC + M2 M2 AC Adenylyl Cyclase M2->AC - M4 M4 M4->AC - ACh Acetylcholine ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4 Tashiromine (-)-Tashiromine Tashiromine->M1 ? Tashiromine->M3 ? Tashiromine->M5 ? Tashiromine->M2 ? Tashiromine->M4 ? PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release + PKC Protein Kinase C DAG->PKC + cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.

Experimental Workflow

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay prep_membranes Prepare Receptor Membranes competition Competition Binding with (-)-Tashiromine & [³H]-Ligand prep_membranes->competition filter_wash Filtration & Washing competition->filter_wash count Scintillation Counting filter_wash->count analyze_binding Data Analysis (IC₅₀, Kᵢ) count->analyze_binding end End analyze_binding->end plate_cells Plate Receptor-Expressing Cells dye_load Load with Calcium- Sensitive Dye plate_cells->dye_load run_assay Run FLIPR Assay (Agonist/Antagonist Mode) dye_load->run_assay analyze_functional Data Analysis (EC₅₀/IC₅₀) run_assay->analyze_functional analyze_functional->end start Start start->prep_membranes start->plate_cells

Caption: General experimental workflow for cross-reactivity profiling.

Validation

No In Vivo Validation Data Currently Available for (-)-Tashiromine

A comprehensive review of scientific literature reveals a significant gap in the in vivo validation of the indolizidine alkaloid (-)-Tashiromine. To date, no published studies provide the necessary experimental data to e...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the in vivo validation of the indolizidine alkaloid (-)-Tashiromine. To date, no published studies provide the necessary experimental data to establish a validated animal model for testing its pharmacological effects.

(-)-Tashiromine, a natural product isolated from the plant Maackia tashiroi, has primarily been a focus of synthetic organic chemistry research. While numerous studies detail its complex synthesis, there is a conspicuous absence of research investigating its biological mechanism of action and its effects in living organisms.

Our extensive search for in vivo studies, pharmacological data, and established animal models for (-)-Tashiromine yielded no specific results. Broader investigations into the parent class of compounds, indolizidine alkaloids, suggest a wide range of potential biological activities. Structurally related alkaloids, such as certain pyrrolizidine (B1209537) and quinolizidine (B1214090) alkaloids, have been shown to interact with the cholinergic nervous system, specifically with muscarinic and nicotinic acetylcholine (B1216132) receptors. This has led to the hypothesis that (-)-Tashiromine may also exhibit activity within this system. However, without direct experimental evidence, this remains speculative.

Challenges in Establishing a Validated Animal Model:

The validation of an animal model is a critical step in drug development, requiring robust data to demonstrate that the model accurately reflects the human condition or disease it is intended to mimic. Key components of this validation process, which are currently unavailable for (-)-Tashiromine, include:

  • Pharmacokinetic and Pharmacodynamic Data: Information on how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its dose-response relationship, is essential for designing meaningful in vivo experiments.

  • Mechanism of Action: A clear understanding of the molecular target and signaling pathway of (-)-Tashiromine is necessary to select an appropriate animal model and relevant biomarkers for assessing its activity.

  • Efficacy in a Disease Model: Data demonstrating a therapeutic effect in a relevant animal model of a specific disease is the cornerstone of in vivo validation.

Future Directions:

To enable the development of a validated animal model for (-)-Tashiromine, future research should prioritize the following:

  • In Vitro Pharmacological Profiling: Initial studies should focus on determining the binding affinity of (-)-Tashiromine to a panel of biological targets, with a particular focus on cholinergic receptors given the activity of related alkaloids.

  • Cell-Based Assays: Functional assays in relevant cell lines will be crucial to understand its cellular mechanism of action.

  • Exploratory In Vivo Studies: Once a potential mechanism of action is identified, preliminary in vivo studies in healthy animals can provide initial pharmacokinetic and tolerability data.

  • Disease Model Selection: Based on the pharmacological profile, an appropriate and well-characterized animal model of a relevant disease (e.g., a model of cognitive impairment or psychosis if a cholinergic mechanism is confirmed) can be selected for efficacy testing.

Until such foundational research is conducted and published, it is not possible to provide a comparison guide for the validation of an animal model for testing (-)-Tashiromine in vivo. The scientific community awaits further investigation into the potential therapeutic applications of this intriguing natural product.

Comparative

Validating the Enantiomeric Purity of Synthetic (-)-Tashiromine: A Comparative Guide to Analytical Techniques

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a synthetic chiral compound like (-)-Tashiromine is a critical step in the drug discovery and development pipeline. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a synthetic chiral compound like (-)-Tashiromine is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the enantiomeric excess (e.e.) of synthetic (-)-Tashiromine, complete with detailed experimental protocols and supporting data.

The indolizidine alkaloid (-)-Tashiromine has been a target of numerous synthetic efforts. The validation of its enantiomeric purity is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide compares three primary methods for this validation: High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Supercritical Fluid Chromatography (SFC) with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent. An alternative method, Capillary Electrophoresis (CE), is also discussed.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of (-)-Tashiromine depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques.

FeatureChiral HPLCChiral SFCChiral NMR with Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Typical Resolution HighVery HighModerate to High
Analysis Time 10-30 minutes2-10 minutes5-15 minutes per sample
Solvent Consumption High (organic solvents)Low (primarily CO2)Low (deuterated solvents)
Sample Throughput ModerateHighLow to Moderate
Instrumentation Standard HPLC system with a chiral columnSpecialized SFC system with a chiral columnHigh-field NMR spectrometer
Primary Output Chromatogram with separated enantiomer peaksChromatogram with separated enantiomer peaksNMR spectrum with resolved signals for diastereomeric complexes

Experimental Protocols

Detailed methodologies for each of the primary validation techniques are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Experimental Protocol:

  • Instrument: Standard HPLC system with UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting ratio is 90:10 (n-Hexane:IPA) with 0.1% diethylamine (B46881) (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of synthetic (-)-Tashiromine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Expected Results: The two enantiomers of Tashiromine should be well-resolved. The minor enantiomer, (+)-Tashiromine, will have a different retention time than the major enantiomer, (-)-Tashiromine.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that offers faster analysis times and reduced organic solvent consumption compared to HPLC.[1][2] It utilizes supercritical carbon dioxide as the primary mobile phase component.[1]

Experimental Protocol:

  • Instrument: Analytical SFC system with a back-pressure regulator and UV detector.

  • Column: Chiralpak IC (150 mm x 4.6 mm, 3 µm particle size) or a similar immobilized polysaccharide-based CSP.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol (B129727) or ethanol) with a basic additive. A typical isocratic condition is 95:5 (CO2:Methanol) with 0.2% DEA.

  • Flow Rate: 2.5 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the synthetic (-)-Tashiromine sample in methanol to a concentration of approximately 1 mg/mL.

  • Data Analysis: Similar to HPLC, the enantiomeric excess is determined by the relative peak areas of the two enantiomers.

Expected Results: Chiral SFC should provide a rapid and high-resolution separation of the Tashiromine enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine enantiomeric purity by inducing chemical shift differences between the enantiomers.[3][4][5][6] This method does not require physical separation of the enantiomers.

Experimental Protocol:

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Procedure:

    • Prepare a stock solution of the CSA in CDCl3 (e.g., 20 mg/mL).

    • Dissolve a precisely weighed amount of the synthetic (-)-Tashiromine sample (e.g., 5 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.

    • Acquire a standard 1H NMR spectrum of the sample.

    • Add a molar equivalent of the CSA stock solution to the NMR tube.

    • Acquire another 1H NMR spectrum.

  • Data Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of one or more proton signals of Tashiromine into two distinct sets of peaks, representing the two diastereomeric complexes. The enantiomeric excess is determined by the integration ratio of these separated signals.

Expected Results: Upon addition of the chiral solvating agent, specific proton signals of the two Tashiromine enantiomers will be resolved, allowing for their quantification.

Alternative Method: Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption.[7][8] For alkaloids like Tashiromine, a cyclodextrin (B1172386) derivative is often used as a chiral selector in the background electrolyte.[7][8]

Brief Protocol Outline:

  • Instrument: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) containing a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD) at a concentration of 10-20 mM.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the enantiomeric purity of synthetic (-)-Tashiromine using the described methods.

G Workflow for Enantiomeric Purity Validation cluster_sample Sample Preparation cluster_data Data Analysis cluster_result Result Sample Synthetic (-)-Tashiromine Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC Chiral HPLC Dissolve->HPLC SFC Chiral SFC Dissolve->SFC NMR Chiral NMR Dissolve->NMR Chromatogram Analyze Chromatogram (Peak Integration) HPLC->Chromatogram SFC->Chromatogram Spectrum Analyze Spectrum (Signal Integration) NMR->Spectrum ee Determine Enantiomeric Excess (e.e. %) Chromatogram->ee Spectrum->ee

Caption: General workflow for enantiomeric purity validation.

G Decision Tree for Method Selection Start Start: Need to validate enantiomeric purity of (-)-Tashiromine HighThroughput High throughput needed? Start->HighThroughput SFC Use Chiral SFC HighThroughput->SFC Yes HPLC_NMR Standard lab equipment? HighThroughput->HPLC_NMR No Alternative Consider Alternative Methods (e.g., Capillary Electrophoresis) SFC->Alternative If no resolution HPLC Use Chiral HPLC HPLC_NMR->HPLC Yes NMR Use Chiral NMR HPLC_NMR->NMR No, but have NMR HPLC->Alternative If no resolution NMR->Alternative If no resolution

Caption: Decision tree for selecting an analytical method.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling (-)-Tashiromine

(-)-Tashiromine is an indolizidine alkaloid. While its specific toxicological properties have not been fully characterized, its structural analogs are known to be harmful if swallowed, in contact with skin, or if inhaled...

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Tashiromine is an indolizidine alkaloid. While its specific toxicological properties have not been fully characterized, its structural analogs are known to be harmful if swallowed, in contact with skin, or if inhaled. Therefore, it is imperative to handle (-)-Tashiromine with a high degree of caution, assuming it is a potent and hazardous compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a complete barrier between the researcher and the compound, especially when handling the solid form or preparing stock solutions.

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid) - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95 respirator within a chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical. Double-gloving provides an extra barrier against contamination.
Solution Preparation and Handling - Chemical fume hood.- Standard laboratory coat.- Single pair of nitrile or neoprene gloves.- Safety glasses with side shields or chemical splash goggles.Reduced risk of aerosolization once in solution. Standard laboratory PPE within a containment device is sufficient.
General Laboratory Operations - Standard laboratory coat.- Nitrile or neoprene gloves.- Safety glasses.Basic protection against accidental splashes of dilute solutions.

Operational Plan

A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk. All manipulations of solid (-)-Tashiromine or concentrated solutions should be performed in a certified chemical fume hood or other appropriate containment device.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Prepare Work Area (Decontaminate, assemble spill kit) don_ppe Don Appropriate PPE (Based on risk assessment) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Equipment and Surfaces experiment->decon doff_ppe Doff PPE Correctly decon->doff_ppe waste Segregate and Label Waste doff_ppe->waste

General workflow for the safe handling of a potent research compound.

Disposal Plan

All waste generated from handling (-)-Tashiromine must be treated as hazardous waste. Do not dispose of (-)-Tashiromine or its waste down the drain or in regular trash.

Waste Type Disposal Procedure Rationale
Unused/Expired Solid Compound - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.To prevent environmental contamination and accidental exposure.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To prevent injury and cross-contamination.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assume all disposable items that have come into contact with the compound are contaminated.
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.To ensure proper disposal by a certified hazardous waste vendor.
Organic Solvent Waste - Collect in a designated, sealed container for flammable liquid waste.- Label with the name of the solvent and (-)-Tashiromine.To comply with regulations for hazardous and flammable waste disposal.

Experimental Protocol

As no specific biological assay protocol for (-)-Tashiromine is readily available, the following is a representative protocol for the preparation of a test solution of a potent, uncharacterized compound for an in vitro biological assay.

Objective: To prepare a 10 mM stock solution of (-)-Tashiromine in DMSO.

Materials:

  • (-)-Tashiromine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Appropriate PPE (see table above for "Weighing and Dispensing")

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment and materials in the fume hood.

    • Don the appropriate PPE, including a respirator, double gloves, and a disposable lab coat.

  • Weighing:

    • Tare a sterile, pre-labeled microcentrifuge tube on the analytical balance inside the fume hood.

    • Carefully add the desired amount of (-)-Tashiromine to the microcentrifuge tube using a spatula. Avoid generating dust.

    • Record the exact weight of the compound.

  • Dissolving:

    • Based on the recorded weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Securely cap the tube.

  • Solubilization:

    • Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage:

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a clearly labeled container within secondary containment.

Signaling Pathway

Indolizidine alkaloids, such as the structural analogs of (-)-Tashiromine, are known inhibitors of glycosidase enzymes. These enzymes are crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus. Inhibition of these enzymes can disrupt protein folding, trafficking, and function.

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus glycoprotein (B1211001) Nascent Glycoprotein glucosidase_I Glucosidase I glycoprotein->glucosidase_I glucosidase_II Glucosidase II glucosidase_I->glucosidase_II mannosidase_I Mannosidase I glucosidase_II->mannosidase_I mannosidase_II Mannosidase II mannosidase_I->mannosidase_II Further Processing Further Processing mannosidase_II->Further Processing tashiromine (-)-Tashiromine (Potential Inhibitor) tashiromine->glucosidase_I tashiromine->glucosidase_II tashiromine->mannosidase_I tashiromine->mannosidase_II

Potential inhibitory mechanism of (-)-Tashiromine on N-linked glycoprotein processing.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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